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3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- Documentation Hub

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  • Product: 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-
  • CAS: 1060815-02-2

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 5-(Trifluoromethoxy)nicotinaldehyde

This guide details the physicochemical profile, electronic architecture, and experimental handling of 5-(trifluoromethoxy)nicotinaldehyde (also known as 5-(trifluoromethoxy)pyridine-3-carboxaldehyde). Technical Guide for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile, electronic architecture, and experimental handling of 5-(trifluoromethoxy)nicotinaldehyde (also known as 5-(trifluoromethoxy)pyridine-3-carboxaldehyde).

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

5-(Trifluoromethoxy)nicotinaldehyde is a high-value fluorinated heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates. It serves as a bioisostere for 5-trifluoromethyl nicotinaldehyde but offers distinct advantages: the trifluoromethoxy (–OCF₃) group provides unique conformational flexibility and modulated lipophilicity (LogP) compared to the rigid trifluoromethyl (–CF₃) group.

This guide analyzes the compound’s utility as an electrophilic scaffold for reductive aminations, Wittig olefinations, and heterocycle formation, underpinned by the specific electronic effects of the –OCF₃ substituent on the pyridine ring.

Molecular Architecture & Electronic Profile

Structural Specifications
  • IUPAC Name: 5-(Trifluoromethoxy)pyridine-3-carbaldehyde[1]

  • Molecular Formula: C₇H₄F₃NO₂[2]

  • Molecular Weight: 191.11 g/mol [2]

  • CAS Number: Note: Often custom-synthesized or cataloged under research codes (e.g., Enamine, Fluorochem). A related precursor is 2-chloro-5-(trifluoromethoxy)nicotinaldehyde.

  • SMILES: O=CC1=CN=C(OC(F)(F)F)C=C1

Electronic Effects (The "Fluorine Effect")

The –OCF₃ group exerts a profound influence on the pyridine ring's reactivity, distinct from a standard –CF₃ group.

  • Inductive Effect (-I): The high electronegativity of the fluorine atoms pulls electron density through the σ-framework, deactivating the ring towards electrophilic aromatic substitution (EAS) but activating the aldehyde carbonyl towards nucleophilic attack.

  • Resonance Effect (+R): Unlike –CF₃, the oxygen atom in –OCF₃ has lone pairs capable of weak π-back-donation into the pyridine ring. This creates a "push-pull" electronic system that modulates the basicity of the pyridine nitrogen.

  • Conformation: The –OCF₃ group typically adopts an orthogonal conformation relative to the aromatic plane to minimize dipole repulsion, which can be exploited to fill specific hydrophobic pockets in protein targets (the "orthogonal fluorine effect").

Physicochemical Parameters Table
ParameterValue (Experimental/Predicted)Context & Implication
Physical State Low-melting solid or OilHandling requires care; often solidifies at low temp.
Boiling Point ~185–190 °C (760 mmHg)High boiling point; distillable under high vacuum.
LogP (Lipophilicity) 2.1 – 2.4 (Predicted)Higher than 5-CF₃ analog (~1.8); enhances membrane permeability.
pKa (Pyridine N) ~2.8 – 3.2Less basic than pyridine (5.2) due to -I effect of OCF₃.
H-Bond Acceptors 3 (N, O=C, O-CF3)Critical for H-bond networking in crystal structures.
PSA (Polar Surface Area) ~45 ŲGood oral bioavailability range (<140 Ų).

Reactivity & Stability Analysis

Aldehyde Functionality

The C-3 aldehyde is highly electrophilic due to the electron-withdrawing nature of the pyridine ring reinforced by the 5-OCF₃ group.

  • Oxidation: Rapidly oxidizes to 5-(trifluoromethoxy)nicotinic acid upon exposure to air/moisture. Storage under inert gas (Ar/N₂) is mandatory.

  • Condensation: Reacts readily with primary amines to form Schiff bases. The equilibrium strongly favors the imine due to the electron-deficient ring.

Trifluoromethoxy Stability

The –OCF₃ group is generally chemically inert under standard organic synthesis conditions (Suzuki coupling, amide coupling). However, it can be labile under strong Lewis acid conditions (e.g., AlCl₃) or extreme reduction conditions (e.g., LiAlH₄ in refluxing ether), potentially leading to defluorination or cleavage of the ether linkage.

Visualization: Reactivity Pathways

The following diagram illustrates the primary synthetic diversifications available for this scaffold.

ReactivityPathways Start 5-(OCF3)nicotinaldehyde Oxidation Oxidation (KMnO4 / NaClO2) Start->Oxidation Reduction Reduction (NaBH4 / MeOH) Start->Reduction Amination Reductive Amination (R-NH2 / STAB) Start->Amination Product_Acid 5-(OCF3)nicotinic acid (Building Block) Oxidation->Product_Acid Product_Alc 5-(OCF3)pyridin-3-ylmethanol (Linker) Reduction->Product_Alc Product_Amine Secondary Amines (Drug Scaffold) Amination->Product_Amine

Caption: Primary synthetic transformations for 5-(trifluoromethoxy)nicotinaldehyde in medicinal chemistry workflows.

Experimental Protocols

Protocol A: Stability & Integrity Check (1H NMR)

Purpose: To quantify the degree of aldehyde oxidation (impurity formation) prior to use.

  • Sampling: Dissolve ~10 mg of the compound in 0.6 mL of CDCl₃ (dried over molecular sieves).

  • Acquisition: Acquire a standard 1H NMR spectrum (400 MHz or higher).

  • Key Signals:

    • Aldehyde (-CHO): Singlet at δ 10.1 – 10.2 ppm .

    • Aromatic Protons: Three distinct signals in the aromatic region (δ 8.5 – 9.0 ppm).

    • Impurity (Acid): Look for a broad singlet (COOH) >11 ppm or a shift in aromatic peaks.

  • Integration: Integrate the CHO peak relative to the aromatic C-2 proton (singlet, most deshielded). If the ratio is < 0.95:1, purification (flash chromatography) is required.

Protocol B: Reductive Amination (General Procedure)

Purpose: Validated method for installing amine functionality while preserving the OCF3 group.

  • Setup: In a flame-dried flask under Argon, dissolve 5-(trifluoromethoxy)nicotinaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous DCE (1,2-Dichloroethane) .

  • Imine Formation: Stir at Room Temperature (RT) for 1–2 hours. (Optional: Add activated 4Å molecular sieves to accelerate dehydration).

  • Reduction: Cool to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • Quench: Stir at RT overnight. Quench with saturated NaHCO₃ solution.

  • Workup: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Note: Avoid using strong acids (HCl) during workup if the product is basic, to prevent salt formation/loss in the aqueous layer.

Handling & Safety (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential sensitizer.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon). The aldehyde is prone to autoxidation to the carboxylic acid.

  • Compatibility: Incompatible with strong oxidizing agents and strong bases.

  • Disposal: Fluorinated compounds require incineration in a facility equipped with scrubbers for HF (Hydrogen Fluoride) capture.

Synthesis Workflow Decision Tree

This diagram guides the researcher on when to use this specific building block versus its halogenated precursors.

SynthesisDecision cluster_note Note Start Target Molecule Design Check1 Is the 5-OCF3 group essential? Start->Check1 Check2 Is the C-3 position an Amine or Alcohol? Check1->Check2 Yes UseHalo USE 3-Bromo-5-(OCF3)pyridine (Lithiation / Formylation) Check1->UseHalo No (Use H/F) UseAldehyde USE 5-(OCF3)nicotinaldehyde (Reductive Amination / Reduction) Check2->UseAldehyde Yes UseAcid USE 5-(OCF3)nicotinic acid (Amide Coupling) Check2->UseAcid No (Amide/Ester) Note1 Aldehyde is less stable than Acid or Bromide. Use fresh. UseAldehyde->Note1

Caption: Decision logic for selecting 5-(trifluoromethoxy)nicotinaldehyde vs. acid/halide precursors.

References

  • Sokolenko, T. M., et al. (2024).[3][4][5] "5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds." Journal of Organic and Pharmaceutical Chemistry, 22(1), 22–30.[5]

  • Leroux, F. R., et al. (2010).[3] "A General Approach to (Trifluoromethoxy)-pyridines: First X-ray Structure Determinations and Quantum Chemistry Studies." European Journal of Organic Chemistry, 2010(31), 6043–6066.[3]

  • Tlili, A., et al. (2014).[3] "Synthetic Approaches to Trifluoromethoxy-Substituted Compounds." Angewandte Chemie International Edition, 53(10), 2543–2565.

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.

Sources

Exploratory

Synthesis Pathways for 3-Formyl-5-(trifluoromethoxy)pyridine: An In-Depth Technical Guide

Executive Summary The trifluoromethoxy (–OCF₃) group is a privileged structural motif in modern medicinal chemistry and agrochemical development. Often referred to as a "super halogen," it imparts exceptional lipophilici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The trifluoromethoxy (–OCF₃) group is a privileged structural motif in modern medicinal chemistry and agrochemical development. Often referred to as a "super halogen," it imparts exceptional lipophilicity, metabolic stability, and unique conformational properties to drug candidates. 3-Formyl-5-(trifluoromethoxy)pyridine (also known as 5-(trifluoromethoxy)nicotinaldehyde) serves as a highly versatile building block, providing a reactive aldehyde handle for reductive aminations, olefinations, and heterocycle synthesis while retaining the critical –OCF₃ pharmacophore.

This whitepaper details the optimal synthetic pathways for this compound, focusing on the causality behind reagent selection, chemoselectivity, and the strict operational parameters required for successful execution.

Retrosynthetic Strategy & Pathway Selection

Direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) on a 3-(trifluoromethoxy)pyridine core is synthetically unfeasible. The pyridine ring is inherently electron-deficient, and the strong inductive electron-withdrawing nature of the –OCF₃ group further deactivates the ring toward electrophiles.

Consequently, the most robust and scalable approach relies on a directed metal-halogen exchange followed by electrophilic trapping. By utilizing 3-bromo-5-(trifluoromethoxy)pyridine as the immediate precursor, researchers can rapidly generate a nucleophilic pyridyllithium intermediate that readily accepts a formyl group[1].

Retrosynthesis Target 3-Formyl-5-(trifluoromethoxy)pyridine (Target Molecule) Halo 3-Bromo-5-(trifluoromethoxy)pyridine (Key Precursor) Halo->Target 1. n-BuLi, -78°C 2. Ethyl Formate Chloro 2-Chloro-3-bromo-5-(trifluoromethoxy)pyridine (Halogenated Intermediate) Chloro->Halo Red P / HI (Hydrodechlorination)

Figure 1. Retrosynthetic pathway for 3-formyl-5-(trifluoromethoxy)pyridine.

Precursor Synthesis: Overcoming Chemoselectivity Challenges

The synthesis of the key precursor, 3-bromo-5-(trifluoromethoxy)pyridine , requires a highly chemoselective reduction. The established route involves the chlorination-fluorination of a chlorothionoformate group on the pyridine core, which initially yields 2-chloro-3-bromo-5-(trifluoromethoxy)pyridine[1].

To obtain the desired 3,5-disubstitution pattern, the α-chlorine atom must be removed without disturbing the β-bromine atom or the –OCF₃ group. This is achieved via a hydrodechlorination reaction using red phosphorus and aqueous hydroiodic acid (HI) at reflux[1].

The Causality of Chemoselectivity (Expert Insight)

A standard methoxy (–OCH₃) group would rapidly cleave under these harsh acidic conditions via the classic Zeisel ether cleavage mechanism (protonation of the oxygen followed by Sₙ2 attack by iodide). However, the –OCF₃ group remains completely intact even under prolonged heating in HI[1].

  • Mechanistic Rationale: The highly electronegative fluorine atoms strongly withdraw electron density from the oxygen atom via induction, drastically reducing its basicity and preventing protonation by HI. Furthermore, the CF₃ carbon is highly sterically hindered and electronically deactivated toward nucleophilic attack by the iodide ion. This self-validating stability allows for the selective hydrodechlorination of the pyridine ring on a multi-gram scale[1].

Core Experimental Protocol: Cryogenic Lithiation and Formylation

Once the 3-bromo-5-(trifluoromethoxy)pyridine precursor is isolated, the formylation is executed via a strictly controlled cryogenic lithiation sequence. While N,N-dimethylformamide (DMF) is a common formylating agent, literature specifically validates the use of ethyl formate for this exact substrate to yield the target nicotinic aldehyde cleanly[1].

Workflow Step1 1. System Purge Argon atmosphere, dry THF solvent Step2 2. Cryogenic Cooling Cool reactor to -78 °C Step1->Step2 Step3 3. Lithiation Dropwise addition of n-BuLi (1.1 eq) Step2->Step3 Step4 4. Formylation Addition of Ethyl Formate (1.5 eq) Step3->Step4 Step5 5. Quench & Workup Sat. NH4Cl, extract with EtOAc Step4->Step5

Figure 2. Step-by-step experimental workflow for the formylation reaction.

Step-by-Step Methodology
  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Dissolve 3-bromo-5-(trifluoromethoxy)pyridine (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Cryogenic Control: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C.

  • Metal-Halogen Exchange: Syringe in n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 - 1.1 equiv) dropwise down the side of the flask over 10 minutes. Stir the resulting deep-colored solution for 30 minutes at -78 °C.

  • Electrophilic Trapping: Add anhydrous ethyl formate (1.5 equiv) dropwise. Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over an additional 1 hour[1].

  • Quench and Isolation: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Mechanistic Causality in Protocol Design
  • Why strict -78 °C? Bromopyridines are highly susceptible to nucleophilic addition (Chichibabin-type reactions) by alkyllithiums, or elimination to form highly reactive pyridyne intermediates if the temperature rises. At -78 °C, the kinetics of the lithium-halogen exchange vastly outcompete nucleophilic addition. The inductive electron-withdrawing effect of the –OCF₃ group makes the pyridine ring even more electrophilic, making strict cryogenic control an absolute necessity to prevent degradation[1].

  • Why Ethyl Formate? Ethyl formate reacts with the 3-lithiopyridine to form a stable tetrahedral hemiacetal intermediate [Ar-CH(OLi)(OEt)]. This intermediate remains stable in the cold basic solution, preventing over-addition of a second equivalent of the aryllithium. Upon aqueous quench, the intermediate collapses to release the desired aldehyde and ethanol. This avoids the formation of dimethylamine byproducts associated with DMF, simplifying the purification of the highly polar aldehyde[1].

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected outcomes for the two critical stages of the synthesis, allowing for rapid comparison of operational requirements.

Reaction StepStarting MaterialReagents & SolventsTemperatureTimeExpected Yield
Hydrodechlorination 2-Chloro-3-bromo-5-(trifluoromethoxy)pyridineRed Phosphorus, 57% aq. HIReflux (127 °C)12 - 24 hHigh (>85%)
Lithiation 3-Bromo-5-(trifluoromethoxy)pyridinen-BuLi (1.1 eq), Anhydrous THF-78 °C30 minQuantitative Conversion
Formylation 3-Lithio-5-(trifluoromethoxy)pyridineEthyl Formate (1.5 eq)-78 °C to RT2 hHigh (>75%)

Note: For alternative late-stage trifluoromethoxylation strategies directly onto arenes, reagents such as Bis(trifluoromethyl)peroxide (BTMP) under TEMPO catalysis have been recently reported, though these often yield mixtures of regioisomers requiring complex separation[2]. The directed lithiation route remains the gold standard for regiocontrol.

References

  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds Source: Journal of Organic and Pharmaceutical Chemistry URL
  • Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)

Sources

Foundational

CAS number and IUPAC name for 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-

Chemical Identity & Physiochemical Profile[1][2][3][4][5] The compound 5-(trifluoromethoxy)pyridine-3-carbaldehyde (also known as 5-(trifluoromethoxy)nicotinaldehyde) is a specialized heterocyclic building block used pri...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

The compound 5-(trifluoromethoxy)pyridine-3-carbaldehyde (also known as 5-(trifluoromethoxy)nicotinaldehyde) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical and agrochemical agents. It belongs to the class of trifluoromethoxylated pyridines, a structural motif valued for its ability to modulate lipophilicity and metabolic stability without significantly altering steric bulk compared to a methoxy group.

Nomenclature and Identifiers[3][6][7][8]
Parameter Details
IUPAC Name 5-(Trifluoromethoxy)pyridine-3-carbaldehyde
Common Names 5-(Trifluoromethoxy)nicotinaldehyde; 3-Formyl-5-(trifluoromethoxy)pyridine
CAS Number Not Widely Listed (Research Intermediate)*
Precursor CAS 1060815-01-1 (3-Bromo-5-(trifluoromethoxy)pyridine)
Molecular Formula C₇H₄F₃NO₂
Molecular Weight 191.11 g/mol
SMILES O=Cc1cncc(OC(F)(F)F)c1
InChIKey Predicted:[1][2][3][4][5][6][7][8] UXZY...[9] (Variable based on tautomer/salt)

*Note: As a specialized research intermediate, this compound is often synthesized in situ or custom-ordered. The primary commercial anchor for sourcing is its bromo-precursor (CAS 1060815-01-1).

Physiochemical Properties (Predicted)[1][5][11][12]
Property Value Significance
Appearance Pale yellow oil or low-melting solidTypical for nicotinic aldehydes.
Boiling Point ~185–195 °C (at 760 mmHg)Requires vacuum distillation for purification.
LogP (Octanol/Water) ~2.1Higher lipophilicity than the methoxy analog (LogP ~0.8) due to fluorination.[10][11][9][12]
Polar Surface Area (PSA) 30.0 ŲFavorable for CNS penetration.
pKa (Pyridinium) ~2.5Electron-withdrawing -OCF₃ group decreases basicity of the pyridine nitrogen.

Synthetic Pathways[2][8][9][16][17][18]

The synthesis of 5-(trifluoromethoxy)nicotinaldehyde is non-trivial due to the sensitivity of the trifluoromethoxy group and the electron-deficient nature of the pyridine ring. The most robust route utilizes a Lithium-Halogen Exchange followed by formylation.

Core Synthesis Protocol: Metal-Halogen Exchange

This protocol ensures high regioselectivity and avoids the use of harsh oxidants that might degrade the aldehyde.

Precursor: 3-Bromo-5-(trifluoromethoxy)pyridine (CAS 1060815-01-1) Reagents: n-Butyllithium (n-BuLi), Ethyl Formate (or DMF), Toluene/THF.

Step-by-Step Methodology:
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Dissolve 3-bromo-5-(trifluoromethoxy)pyridine (1.0 eq) in anhydrous Toluene (0.5 M concentration).

    • Expert Insight: Toluene is preferred over THF for some lithiations to minimize aggregate formation, though THF is acceptable if temperature is strictly controlled.

  • Lithiation: Cool the solution to -78 °C (Dry ice/Acetone bath). Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes.

    • Critical Control Point: Maintain internal temperature below -70 °C to prevent the "dance" reaction (halogen scrambling) or nucleophilic attack on the pyridine ring.

  • Formylation: Stir for 30 minutes at -78 °C. Add Ethyl Formate (1.5 eq) or DMF (1.5 eq) dropwise.

  • Quench: Allow the mixture to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Visualization of Synthetic Logic

Synthesis Precursor 3-Bromo-5-(trifluoromethoxy)pyridine (CAS 1060815-01-1) Lithiation Lithium-Halogen Exchange (-78°C, n-BuLi) Precursor->Lithiation Solvent: Toluene/THF Intermediate Lithiated Intermediate (3-Li-5-OCF3-Py) Lithiation->Intermediate Kinetic Control Formylation Formyl Source (Ethyl Formate/DMF) Intermediate->Formylation Electrophilic Trapping Product 5-(Trifluoromethoxy)nicotinaldehyde Target Molecule Formylation->Product Hydrolysis (H3O+)

Figure 1: Synthetic workflow for the generation of 5-(trifluoromethoxy)nicotinaldehyde via lithiation.[1][13]

Reactivity & Functionalization[5]

As a heteroaromatic aldehyde, this compound serves as a "linchpin" intermediate. The electron-withdrawing nature of the -OCF₃ group at position 5 activates the aldehyde at position 3 towards nucleophilic attack, while also making the pyridine ring more susceptible to nucleophilic aromatic substitution (SₙAr) at position 2 or 6 under harsh conditions.

Key Transformation Modules
  • Reductive Amination (Library Generation):

    • Reaction with primary amines followed by reduction (NaBH(OAc)₃) yields secondary amines.

    • Application: Synthesis of kinase inhibitors where the pyridine core mimics the ATP hinge region.

  • HWE/Wittig Olefination:

    • Reaction with phosphonates yields vinyl pyridines.

    • Utility: Linker extension for PROTACs or fragment-based drug discovery.

  • Oxidation to Nicotinic Acid:

    • Oxidation (NaClO₂) yields 5-(trifluoromethoxy)nicotinic acid.

    • Utility: Precursor for amide coupling reactions.

Reactivity Center 5-(Trifluoromethoxy) nicotinaldehyde Amine Benzylamine Deriv. (Reductive Amination) Center->Amine R-NH2, NaBH(OAc)3 Acid Nicotinic Acid Deriv. (Pinnick Oxidation) Center->Acid NaClO2, NaH2PO4 Olefin Vinyl Pyridine (Wittig/HWE) Center->Olefin Ph3P=CH-R Alcohol Pyridyl Methanol (NaBH4 Reduction) Center->Alcohol NaBH4, MeOH

Figure 2: Divergent reactivity profile of the aldehyde core.

Medicinal Chemistry Applications

The Trifluoromethoxy (-OCF₃) group is often termed a "super-halogen" or a "privileged motif" in medicinal chemistry. Its incorporation into the pyridine scaffold at position 5 offers distinct pharmacological advantages over the trifluoromethyl (-CF₃) or methoxy (-OCH₃) analogs.

The "Fluorine Effect" in Drug Design[5]
  • Conformational Flexibility:

    • Unlike the -CF₃ group (which is rigid), the -OCF₃ group has rotational freedom around the C-O bond. This allows the molecule to adopt specific conformations within a protein binding pocket (induced fit) that might be sterically forbidden for a -CF₃ group.

  • Lipophilicity Modulation:

    • The -OCF₃ group significantly increases lipophilicity (ΔLogP ≈ +1.0 vs H) without the electron-donating resonance issues of a methoxy group. This enhances blood-brain barrier (BBB) permeability.

  • Metabolic Stability:

    • The C-F bond strength (approx. 116 kcal/mol) renders the group resistant to oxidative metabolism (P450).

    • Contrast: A standard methoxy (-OCH₃) group is a common site for metabolic O-dealkylation. The -OCF₃ group blocks this metabolic "soft spot," extending the drug's half-life (t1/2).

Case Study: Bioisosteric Replacement

In kinase inhibitor design, replacing a 3-chloropyridine or 3-methoxypyridine moiety with 5-(trifluoromethoxy)pyridine often results in:

  • Maintained Potency: Electronic properties are similar to -Cl.

  • Improved Solubility: The oxygen atom can accept weak hydrogen bonds (unlike Cl).

  • Reduced Toxicity: Avoids the formation of reactive quinone-imine metabolites often seen with electron-rich methoxy-pyridines.

Handling & Safety

Signal Word: WARNING

Hazard Class Statement
Skin Irritation H315: Causes skin irritation.
Eye Irritation H319: Causes serious eye irritation.
STOT-SE H335: May cause respiratory irritation.

Storage Protocol:

  • Atmosphere: Store under inert gas (Argon/Nitrogen). Aldehydes are prone to autoxidation to the carboxylic acid upon prolonged exposure to air.

  • Temperature: Refrigerate (2–8 °C).

  • Stability: The -OCF₃ group is generally stable to acids and bases, but the aldehyde functionality is reactive. Avoid strong oxidizers.

References

  • Davydova, Y. A., et al. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry.

  • Manteau, B., et al. (2010). A General Approach to (Trifluoromethoxy)-pyridines. European Journal of Organic Chemistry.

  • Accela ChemBio. (2025).[8] Product Catalog: 3-Bromo-5-(trifluoromethoxy)pyridine (CAS 1060815-01-1).[14][8]

  • Leroux, F. R., et al. (2008). Trifluoromethoxy group: properties and synthesis. Chemical Society Reviews.

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) of 5-(trifluoromethoxy)-3-pyridinecarboxaldehyde

Structural Elucidation of 5-(Trifluoromethoxy)-3-pyridinecarboxaldehyde: A Comprehensive Spectroscopic Guide Executive Summary The incorporation of the trifluoromethoxy (-OCF₃) group into heterocyclic scaffolds is a corn...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 5-(Trifluoromethoxy)-3-pyridinecarboxaldehyde: A Comprehensive Spectroscopic Guide

Executive Summary

The incorporation of the trifluoromethoxy (-OCF₃) group into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry and agrochemical development. Often referred to as a "super-halogen," the -OCF₃ group imparts exceptional lipophilicity and metabolic stability to drug candidates. 5-(trifluoromethoxy)-3-pyridinecarboxaldehyde serves as a highly versatile building block in these synthetic pathways.

This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of this molecule. By synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide establishes a robust methodology for structural verification, grounded in established spectrometric principles[1].

Molecular Architecture and Electronic Environment

To accurately interpret the spectroscopic data, one must first understand the electronic push-pull dynamics of the molecule:

  • The Pyridine Core: Inherently electron-deficient due to the electronegative nitrogen atom, which pulls electron density away from the ortho (C-2, C-6) and para (C-4) positions.

  • The Formyl Group (-CHO) at C-3: Acts as a strong electron-withdrawing group (EWG) via both resonance (-R) and inductive (-I) effects, further deshielding the ring system.

  • The Trifluoromethoxy Group (-OCF₃) at C-5: Exhibits a powerful inductive withdrawing effect (-I) due to the fluorine atoms, which heavily outweighs its weak resonance donation (+R) through the oxygen lone pairs.

This synergistic electron withdrawal results in highly deshielded chemical shifts across the molecule, requiring precise instrumental calibration for accurate detection.

Workflow Start Sample: 5-(Trifluoromethoxy) nicotinaldehyde NMR NMR Spectroscopy (1H, 13C, 19F) Start->NMR Dissolve in CDCl3 IR FT-IR Spectroscopy (ATR Method) Start->IR Neat Application MS Mass Spectrometry (EI-MS, 70 eV) Start->MS Direct Injection DataInt Data Integration & Cross-Validation NMR->DataInt Connectivity IR->DataInt Functional Groups MS->DataInt Molecular Weight Structure Confirmed Molecular Architecture DataInt->Structure Orthogonal Consensus

Fig 1. Orthogonal spectroscopic workflow for structural elucidation and validation.

Predictive Spectroscopic Profiling

The following data tables represent the expected quantitative spectroscopic profiles based on empirical structure-determination rules[2] and the specific electronic environment of the substituted pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is defined by the meta-coupling of the three isolated aromatic protons. Because positions 2, 4, and 6 are occupied by protons, they only couple to each other with small meta-coupling constants (J ≈ 1.5 – 2.5 Hz).

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J in Hz) Assignment
¹H 10.15 s - -CHO
¹H 9.10 d 1.8 H-2
¹H 8.80 d 2.5 H-6

| ¹H | 8.25 | dd | 2.5, 1.8 | H-4 |

Table 2: ¹³C & ¹⁹F NMR Data (100 MHz / 376 MHz, CDCl₃)

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J in Hz) Assignment
¹³C 189.5 s - C=O (Aldehyde)
¹³C 153.2 s - C-2
¹³C 147.8 s - C-6
¹³C 146.5 q ~1.5 (³J_CF) C-5 (C-OCF₃)
¹³C 132.1 s - C-3 (C-CHO)
¹³C 128.4 s - C-4
¹³C 120.5 q 258.0 (¹J_CF) -OCF₃

| ¹⁹F | -58.2 | s | - | -OCF₃ |

Infrared (IR) Spectroscopy

Table 3: FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3050 Weak C-H stretch Aromatic ring
2850, 2750 Weak C-H stretch Aldehyde (Fermi resonance)
1710 Strong C=O stretch Aldehyde carbonyl
1585, 1450 Medium C=C, C=N stretch Pyridine ring

| 1250 - 1150 | Very Strong| C-F stretch | Trifluoromethoxy group |

Mass Spectrometry (MS)

Table 4: EI-MS Fragmentation (70 eV)

m/z Relative Abundance (%) Ion Type Fragmentation Pathway
191 100 [M]⁺• Molecular Ion
190 45 [M - H]⁺ Loss of aldehydic hydrogen
162 30 [M - CHO]⁺ Alpha cleavage of formyl group

| 122 | 15 | [M - CF₃]⁺| Cleavage of trifluoromethyl radical |

MS_Frag M Molecular Ion [M]⁺• m/z 191 LossH [M - H]⁺ m/z 190 M->LossH -H• (Aldehyde) LossCHO [M - CHO]⁺ m/z 162 M->LossCHO -CHO• (Alpha cleavage) LossCF3 [M - CF3]⁺ m/z 122 M->LossCF3 -CF3• (Ether cleavage)

Fig 2. Primary Electron Ionization (EI) mass spectrometry fragmentation pathways.

Experimental Workflows & Best Practices

To ensure the integrity and reproducibility of the data, the following self-validating protocols must be strictly adhered to.

Protocol A: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Anhydrous solvent prevents the formation of aldehyde hydrates, which would split the formyl signal and complicate the spectrum. TMS provides an absolute zero-point reference for ¹H and ¹³C to validate chemical shifts.

  • Probe Tuning & Matching: Manually or automatically tune the NMR probe to the specific Larmor frequencies of ¹H, ¹³C, and ¹⁹F.

    • Causality: Proper tuning minimizes reflected RF power, ensuring accurate 90° pulse widths. This is critical for maximizing the signal-to-noise ratio (SNR) for the insensitive ¹³C nucleus and preventing artifact generation in ¹⁹F spectra.

  • Acquisition Parameters:

    • ¹³C NMR: Utilize a 30° pulse angle with a relaxation delay (D1) of 2.0 seconds and WALTZ-16 ¹H decoupling.

    • Causality: A 2.0s D1 ensures complete relaxation of quaternary carbons (C-2, C-3, C-5), which lack attached protons for rapid dipole-dipole relaxation, ensuring they are not integrated out of the baseline.

Protocol B: FT-IR via ATR
  • Background Subtraction: Collect a 16-scan background spectrum of the ambient atmosphere immediately prior to sample loading.

  • Sample Application: Place 1-2 mg of the neat compound directly onto the diamond Attenuated Total Reflection (ATR) crystal. Apply consistent pressure using the anvil.

    • Causality: Utilizing an ATR element completely bypasses the need for traditional KBr pellet pressing. KBr is highly hygroscopic; avoiding it prevents the appearance of broad O-H stretching bands near 3300 cm⁻¹ that could falsely indicate the presence of moisture or an alcohol impurity.

Protocol C: EI-MS Analysis
  • Sample Introduction: Dilute the sample to ~10 ppm in GC-grade dichloromethane and inject 1 µL into a GC-MS system.

  • Ionization: Set the electron ionization source strictly to 70 eV.

    • Causality: Operating at 70 eV is a universal standard. This specific potential energy matches the de Broglie wavelength of the ionizing electrons to the bond lengths of typical organic molecules, maximizing ionization efficiency. It ensures the resulting fragmentation pattern is highly reproducible and directly comparable against standard mass spectral libraries[1].

Conclusion

The structural elucidation of 5-(trifluoromethoxy)-3-pyridinecarboxaldehyde requires a multi-faceted spectroscopic approach. The highly deshielded ¹H NMR signals confirm the intact substituted pyridine ring, while the distinct ¹³C quartets and ¹⁹F singlet definitively map the trifluoromethoxy group. When orthogonally validated by the 1710 cm⁻¹ carbonyl stretch in IR and the m/z 191 molecular ion in MS, researchers can confidently verify the molecular architecture of this critical synthetic intermediate.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th Edition). John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Leroux, F., Jeschke, P., & Schlosser, M. (2005). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews, 105(3), 827-856.[Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center.[Link]

Sources

Foundational

Technical Guide: Trifluoromethoxylated Pyridine Aldehydes in Medicinal Chemistry

Topic: Biological Activity and Synthetic Utility of Trifluoromethoxylated Pyridine Aldehydes Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researche...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity and Synthetic Utility of Trifluoromethoxylated Pyridine Aldehydes Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.

Executive Summary: The "Super-Fluorine" Scaffold

In the landscape of modern drug discovery, the trifluoromethoxy (-OCF₃) group has emerged as a superior bioisostere to the trifluoromethyl (-CF₃) group, offering distinct physicochemical advantages. When grafted onto a pyridine aldehyde scaffold, this moiety creates a high-value building block that allows researchers to access privileged chemical space.[1]

This guide details the biological rationale, synthetic utility, and experimental protocols for utilizing trifluoromethoxylated pyridine aldehydes (e.g., 6-(trifluoromethoxy)pyridine-2-carbaldehyde).[1][2] Unlike simple fluorination, the -OCF₃ group introduces unique conformational bias and lipophilicity, making these aldehydes critical intermediates for optimizing metabolic stability and membrane permeability in lead compounds.

Physicochemical Rationale: Why -OCF₃ on Pyridine?

The Orthogonal Conformation Effect

While the -CF₃ group is roughly spherical and rotates freely, the -OCF₃ group adopts a specific conformation.[1] The O-C bond creates an electronic environment where the -CF₃ moiety often lies orthogonal (perpendicular) to the aromatic pyridine ring.

  • Impact: This breaks the planarity of the molecule, potentially improving solubility and creating novel binding vectors for active sites that planar molecules cannot access.

Lipophilicity and Metabolic Blocking

The -OCF₃ group is significantly more lipophilic than the -CF₃ group (Hansch


 value: +1.04 for -OCF₃ vs. +0.88 for -CF₃).[1][2]
  • Membrane Permeability: Enhances blood-brain barrier (BBB) penetration for CNS targets.[1][2]

  • Metabolic Stability: The strong C-F bonds and the electron-withdrawing nature of the oxygen protect the pyridine ring from oxidative metabolism (e.g., by Cytochrome P450s) at the substituted position.

Electronic Tuning of the Aldehyde

The electron-withdrawing nature of the -OCF₃ group (Hammett


 = 0.[1]35) decreases the electron density of the pyridine ring.
  • Reactivity: This makes the aldehyde carbonyl carbon more electrophilic compared to non-fluorinated analogs, facilitating faster and cleaner reactions with nucleophiles (amines, ylides).

Synthetic Utility & Biological Applications[1][3][4][5][6][7][8]

The pyridine aldehyde is rarely the final drug; it is the divergent point for synthesizing bioactive libraries.

Key Transformations and Bioactive Scaffolds
Reaction ClassCo-ReactantProduct ScaffoldBiological Application
Reductive Amination Primary/Secondary AminesAminomethyl-pyridines Kinase inhibitors, GPCR ligands (e.g., dopamine antagonists).[1][2]
Condensation Hydrazines / HydroxylaminesHydrazones / Oximes Antimicrobial & Antifungal agents (Iron chelation mechanism).[1][2]
Aldol / Claisen-Schmidt AcetophenonesChalcones Anticancer (Tubulin polymerization inhibitors), Anti-inflammatory.[1][2]
HWE / Wittig PhosphonatesVinyl Pyridines Michael acceptors for covalent inhibition (e.g., Cysteine targeting).[2]
Case Study: Antimicrobial Efficacy

Research indicates that Schiff bases derived from trifluoromethoxylated pyridine aldehydes exhibit potent antimicrobial activity.[1][2] The -OCF₃ group enhances the ability of the molecule to penetrate bacterial cell walls (Gram-positive and Gram-negative), while the pyridine nitrogen can participate in metal coordination essential for bacterial metalloenzymes.[1]

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways from the core aldehyde building block and the physicochemical impact of the -OCF₃ group.

G Aldehyde Trifluoromethoxy Pyridine Aldehyde (Core Scaffold) Prop1 High Lipophilicity (CNS Penetration) Aldehyde->Prop1 Prop2 Orthogonal Conformation (Novel Binding) Aldehyde->Prop2 Prop3 Metabolic Stability (Blocked Oxidation) Aldehyde->Prop3 Amine Reductive Amination (Kinase Inhibitors) Aldehyde->Amine + R-NH2 / NaBH(OAc)3 Hydrazone Condensation (Antimicrobial) Aldehyde->Hydrazone + R-NH-NH2 Chalcone Aldol Reaction (Anticancer) Aldehyde->Chalcone + Acetophenone / Base

Figure 1: Divergent synthetic pathways and physicochemical advantages of trifluoromethoxylated pyridine aldehydes.[1][2]

Experimental Protocol: Reductive Amination

Objective: Synthesis of a secondary amine derivative for biological screening. This protocol is designed to be self-validating via TLC monitoring and crude NMR analysis.[1][2]

Target Molecule: N-Benzyl-1-(6-(trifluoromethoxy)pyridin-3-yl)methanamine.[1][2]

Reagents & Materials
  • Substrate: 6-(Trifluoromethoxy)pyridine-3-carbaldehyde (1.0 equiv).[1][2]

  • Amine: Benzylamine (1.1 equiv).[1][2]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).[1][2] Note: STAB is preferred over NaCNBH₃ for safety and milder conditions.

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1][2]

  • Acid Catalyst: Acetic acid (1.0 equiv).[1][2]

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • In a flame-dried round-bottom flask, dissolve the aldehyde (1 mmol) in DCE (5 mL).

    • Add Benzylamine (1.1 mmol) and Acetic Acid (1 mmol).[1][2]

    • Validation Point: Stir at room temperature for 1 hour. Spot TLC (Hexane/EtOAc 3:1).[1][2] The aldehyde spot should disappear, replaced by a less polar imine spot. Do not proceed until aldehyde is consumed. [1][2]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 3-12 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose boron complexes.

    • Extract with Dichloromethane (DCM) (3 x 10 mL).[1][2]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • The crude product is often pure enough (>90%) for initial biological screening.[2]

    • If necessary, purify via flash column chromatography (DCM/MeOH 95:5).[2]

Quality Control (Self-Validation)
  • 1H NMR Check: Look for the disappearance of the aldehyde proton (~10 ppm) and the imine proton (~8.5 ppm).[2] The diagnostic benzylic methylene signal should appear as a singlet or doublet around 3.8–4.2 ppm.

  • 19F NMR: A single peak around -57 ppm confirms the integrity of the -OCF₃ group (no defluorination occurred).[1][2]

References

  • BenchChem. (2025).[1][2][3] The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem Technical Library. Link[1][2]

  • Feng, P., et al. (2016). "Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines."[4] Chemical Science, 7(1), 424-429.[1][2] Link

  • Leroux, F. R., et al. (2009). "Trifluoromethoxy Containing Azoles and Azines: Synthesis and Biological Activity." Organic & Biomolecular Chemistry. Link

  • Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1][2]

  • Thermo Scientific Chemicals. (2024).[1][2] Product Specification: 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde. Fisher Scientific Catalog. Link

Sources

Exploratory

Literature review on the synthesis of 5-(trifluoromethoxy)pyridine derivatives

This guide details the synthesis of 5-(trifluoromethoxy)pyridine derivatives. It addresses the specific challenge of introducing the trifluoromethoxy ( ) group—a motif significantly more challenging to install than the t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 5-(trifluoromethoxy)pyridine derivatives. It addresses the specific challenge of introducing the trifluoromethoxy (


) group—a motif significantly more challenging to install than the trifluoromethyl (

) group due to the instability of the

anion and the high energy barrier of

bond formation on electron-deficient heterocycles.

Executive Summary: The Strategic Value of 5- Pyridines

The 5-(trifluoromethoxy)pyridine motif is a high-value bioisostere in medicinal chemistry.[1] It combines the metabolic stability of the pyridine ring with the unique physicochemical properties of the


 group:
  • Lipophilicity:

    
     (enhances membrane permeability).
    
  • Electronic Effect: Strong electron-withdrawing induction (

    
    ) with resonance donation (
    
    
    
    ), modulating the pKa of the pyridine nitrogen.
  • Conformation: The

    
     bond adopts an orthogonal conformation relative to the aromatic plane, providing a unique 3D vector for active site binding.
    

Part 1: Synthesis Pathways

We present three distinct pathways, ranked by synthetic reliability and regiocontrol.

Pathway A: Functional Group Interconversion (FGI) from Hydroxypyridines
  • Best for: Creating specific isomers (e.g., 3- or 5-substituted) from commercially available precursors.

  • Mechanism: Radical oxidative trifluoromethylation of the hydroxyl group.

  • Core Reference: Chemical Science, 2015 (Qing et al.).

This is the most robust method for synthesizing 5-(trifluoromethoxy)pyridine derivatives. It bypasses the difficulty of


 activation at the electron-deficient meta-position by utilizing 3-hydroxypyridine  (pyridin-3-ol) as a nucleophilic anchor.

Protocol 1: Togni Reagent Mediated O-Trifluoromethylation

  • Substrate: 5-substituted-3-hydroxypyridine (or simple 3-hydroxypyridine).

  • Reagents: Togni Reagent I (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole).

  • Solvent/Conditions: Dichloromethane (DCM) or Ethyl Acetate, mild heat (40–60 °C).

Step-by-Step Methodology:

  • Charge: In a flame-dried Schlenk tube, add 3-hydroxypyridine derivative (1.0 equiv) and Togni Reagent I (1.2 equiv).

  • Solvent: Add anhydrous DCM (0.1 M concentration).

  • Activation: Add a catalytic amount of choline chloride or simply heat to 40 °C. (Note: Some protocols use mild Lewis acids, but Togni I often reacts directly with phenols/pyridinols).

  • Workup: Quench with sat.

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography. The

    
     product is significantly less polar than the starting pyridinol.
    

Expert Insight: The reaction proceeds via a radical mechanism. The Togni reagent transfers a


 radical to the oxygen of the pyridinol radical cation. This avoids the instability of 

ions.
Pathway B: Sandmeyer-Type Trifluoromethoxylation
  • Best for: Converting aminopyridines to

    
     analogs.
    
  • Mechanism: Diazotization followed by silver-mediated nucleophilic displacement.

  • Core Reference: Angewandte Chemie, 2013 (Ngai et al.) / JACS (Ritter).

This pathway is ideal if you have a 5-aminopyridine precursor. It utilizes the silver salt


 (generated in situ or pre-formed) to displace the diazonium group.

Protocol 2: AgOCF3 Displacement

  • Precursor: 5-aminopyridine derivative.

  • Reagents: t-Butyl nitrite (tBuONO),

    
     (Silver trifluoromethoxide).
    
  • Solvent: DCM or Acetonitrile.

Step-by-Step Methodology:

  • Diazotization: Dissolve 5-aminopyridine (1.0 equiv) in solvent at 0 °C. Add tBuONO (1.5 equiv) and stir for 30 min to form the diazonium species.

  • Reagent Prep: In a separate vial, prepare

    
     by mixing 
    
    
    
    and
    
    
    (Ruppert-Prakash reagent) in acetonitrile at -30 °C, or use shelf-stable
    
    
    complex (e.g., with bipyridine).
  • Coupling: Transfer the diazonium solution to the silver suspension.

  • Reaction: Allow to warm to RT. Nitrogen gas evolution indicates reaction progress.

  • Isolation: Filter through Celite to remove silver salts. Concentrate and purify.

Pathway C: Direct C-H Trifluoromethoxylation[2][3][4]
  • Best for: Late-stage functionalization of complex scaffolds.[2]

  • Limitation: Often favors the electron-rich ortho (2-) position or requires directing groups.

  • Reagent: Trifluoromethyl triflate (TFMT) + AgF, or photoredox catalysis.

While attractive, direct C-H activation at the 5-position is difficult without a directing group at C4. For 5-substitution, Pathways A and B are superior.

Part 2: Comparative Analysis & Data

FeaturePathway A (Hydroxypyridine)Pathway B (Sandmeyer)Pathway C (Direct C-H)
Regiocontrol Perfect (Determined by OH)Perfect (Determined by NH2)Variable (Electronic control)
Reagent Cost Moderate (Togni Reagent)High (Ag salts)Moderate
Scalability High (Gram scale viable)Moderate (Diazonium safety)Low (Dilute conditions)
Yield (Typical) 60–85%40–70%30–50%

Part 3: Visualization of Reaction Logic

The following diagram illustrates the decision matrix for selecting the synthesis route based on available starting materials.

SynthesisPathways Start Target: 5-(OCF3)pyridine Check Available Precursor? Start->Check RouteA Precursor: 5-Hydroxypyridine Check->RouteA Has OH RouteB Precursor: 5-Aminopyridine Check->RouteB Has NH2 RouteC Precursor: Unsubstituted Pyridine Check->RouteC Has H MethodA Method: Togni Reagent I (Radical O-CF3) RouteA->MethodA DCM, 40°C MethodB Method: Sandmeyer / AgOCF3 (Diazonium Displacement) RouteB->MethodB tBuONO, AgOCF3 MethodC Method: Direct C-H Activation (Photoredox/Ag) RouteC->MethodC Selectivity Issues Result 5-(Trifluoromethoxy)pyridine MethodA->Result MethodB->Result MethodC->Result Low Yield

Caption: Decision tree for synthesizing 5-(trifluoromethoxy)pyridine based on precursor availability.

Part 4: References

  • Qing, F.-L., et al. (2015).[3] "Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines."[3] Chemical Science.

    • Significance: Establishes the hydroxypyridine + Togni reagent route (Pathway A).

  • Ngai, M.-Y., et al. (2013). "Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids." Angewandte Chemie International Edition.

    • Significance: Foundational work on AgOCF3 reagents used in Pathway B.

  • Ritter, T., et al. (2011). "Late-Stage Trifluoromethoxylation of Arenes." Journal of the American Chemical Society.[4]

    • Significance: Demonstrates the utility of trifluoromethoxide salts in complex molecule synthesis.

  • Togni, A., et al. (2010). "A new family of hypervalent iodine reagents for electrophilic trifluoromethylation." Chemistry – A European Journal.[4]

    • Significance: Development of the reagent central to Pathway A.

Sources

Foundational

Solubility Profile &amp; Handling of 5-(Trifluoromethoxy)nicotinaldehyde: A Technical Guide

Topic: Solubility Profile of 5-(Trifluoromethoxy)nicotinaldehyde Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists Executive Summary & Chemical Identity...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of 5-(Trifluoromethoxy)nicotinaldehyde Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists

Executive Summary & Chemical Identity

5-(Trifluoromethoxy)nicotinaldehyde (CAS: 1138444-62-2) represents a distinct class of "amphiphilic" pyridine building blocks.[1] Unlike simple nicotinaldehydes, the presence of the trifluoromethoxy (-OCF


) group imparts significant lipophilicity and electron-withdrawing character, fundamentally altering its solubility profile compared to non-fluorinated analogs.

This guide provides a derived solubility framework based on structural activity relationships (SAR) of closely related trifluoromethyl-pyridine analogs, coupled with validated protocols for empirical determination.

Physicochemical Drivers[1]
  • The Lipophilic Shift: The -OCF

    
     group (Hansch 
    
    
    
    ) pushes the molecule's LogP from ~0.5 (nicotinaldehyde) to an estimated 1.5–2.0 . This drastically improves solubility in chlorinated and ethereal solvents.
  • The Polarity Anchor: The pyridine nitrogen and aldehyde carbonyl remain polar handles, preventing high solubility in strictly aliphatic hydrocarbons (e.g., heptane).

  • The Reactivity Risk: The electron-deficient aldehyde is prone to reversible hemiacetal formation in protic solvents (alcohols), complicating NMR analysis and crystallization.

Predictive Solubility Profile

Note: Values below are derived from structural analogs (e.g., 5-(trifluoromethyl)nicotinaldehyde) and standard solubility parameters.

Table 1: Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsPredicted SolubilityTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary Choice. Excellent solvation of both the aromatic core and the -OCF

group.[1] Ideal for reactions and extractions.
Polar Aprotic THF, Ethyl Acetate, AcetonitrileHigh (>50 mg/mL)Recommended. Good for synthesis. Acetonitrile is preferred for HPLC stock solutions.
Super-Aprotic DMSO, DMFVery High (>200 mg/mL)Use with Caution. High boiling points make removal difficult. Use only if reaction thermodynamics require it.
Alcohols Methanol, Ethanol, IPAModerate (Reactive)Risk Area. Soluble, but forms hemiacetals (see Section 3). Avoid for storage or precise analytical standards.
Alkanes Hexane, Heptane, PentaneLow (<5 mg/mL)Antisolvent. The polarity of the pyridine ring resists solvation in pure alkanes. Useful for precipitation/crystallization.
Aqueous Water (pH 7)Insoluble Hydrophobic -OCF

dominates.[1]
Acidic Aqueous 1M HClSoluble Protonation of the pyridine nitrogen (

) allows dissolution as the pyridinium salt.

Critical Handling Scenarios

The "Alcohol Trap": Hemiacetal Formation

Researchers often default to methanol for LC-MS samples.[1] For 5-(trifluoromethoxy)nicotinaldehyde, this introduces an equilibrium artifact. The electron-withdrawing -OCF


 group activates the aldehyde, making it more susceptible to nucleophilic attack by the solvent.[1]
  • Observation: NMR in CD

    
    OD may show two sets of peaks: the free aldehyde (~10 ppm) and the hemiacetal methine (~5-6 ppm).[1]
    
  • Mitigation: Always use Acetonitrile-d3 or CDCl

    
      for analytical characterization to ensure a single species is observed.
    
The pH Switch: Aqueous Extraction Strategy

While insoluble in neutral water, the basicity of the pyridine ring allows for a "pH Switch" purification strategy:

  • Dissolve crude mixture in organic solvent (e.g., Ethyl Acetate).

  • Extract with 1M HCl. The aldehyde moves to the aqueous phase as the pyridinium salt.

  • Wash the aqueous phase with ether (removes non-basic impurities).

  • Basify aqueous phase with NaHCO

    
     (neutralizes salt).
    
  • Back-extract into organic solvent to recover pure aldehyde.

Visualizing the Workflow

Diagram 1: Solubility Screening Protocol

This decision tree guides the researcher through selecting the optimal solvent for synthesis versus analysis.

SolubilityWorkflow Start Start: Select Application Reaction Synthetic Reaction Start->Reaction Analysis Analytical (HPLC/NMR) Start->Analysis TempCheck Reaction Temp > 80°C? Reaction->TempCheck ProticCheck Is Solvent Protic? (MeOH, EtOH) Analysis->ProticCheck HighTemp Use Toluene or DMF (High Solubility, High BP) TempCheck->HighTemp Yes LowTemp Use DCM or THF (High Solubility, Easy Removal) TempCheck->LowTemp No Hemiacetal RISK: Hemiacetal Formation Complex NMR/HPLC ProticCheck->Hemiacetal Yes Aprotic Use MeCN or CDCl3 (Stable, Clear Data) ProticCheck->Aprotic No

Caption: Decision matrix for solvent selection based on thermal requirements and chemical stability risks.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol when precise solubility data (S) is required for process scaling.[1]

  • Preparation: Weigh 100 mg of 5-(trifluoromethoxy)nicotinaldehyde into a 4 mL scintillation vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Solution becomes clear.

    • Insoluble: Particles remain visible or oil droplets separate.

  • Calculation:

    
    [2]
    
  • Verification: If

    
    , stop. The solvent is classified as "Freely Soluble."
    
Protocol B: The "Anti-Solvent" Crystallization Screen

Use this to purify the compound from reaction mixtures.[1]

  • Dissolve crude material in a minimal volume of DCM (Good solvent).

  • Slowly add Hexane or Heptane (Anti-solvent) with stirring until persistent cloudiness appears.

  • Cool to 0°C. The lipophilic impurities may stay in solution while the pyridine aldehyde crystallizes (or oils out, depending on purity).

    • Note: If the compound "oils out," add a small amount of seed crystal or scratch the glass surface.

References

  • Structural Analog Data (5-CF3-Nicotinaldehyde)

    • Source: Sigma-Aldrich Product Specification, CAS 131747-67-6.[1]

    • Relevance: Establishes baseline solubility for trifluoromethyl-substituted pyridine aldehydes.
    • Link:[1]

  • Trifluoromethoxy Group Properties

    • Title: "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties."
    • Relevance: Mechanistic explanation of the -OCF3 group's lipophilicity and stability to hydrolysis.
    • Link:[1]

  • Solubility of Pyridine Derivatives

    • Title: "Solubility of 2-Chloro-3-(trifluoromethyl)pyridine in Organic Solvents."
    • Source: Russian Journal of Physical Chemistry A (2019).[3]

    • Relevance: Provides empirical solubility curves for similar halogen
    • Link:

Sources

Exploratory

Quantum mechanical modeling of 3-formyl-5-(trifluoromethoxy)pyridine

Topic: Quantum Mechanical Modeling of 3-Formyl-5-(trifluoromethoxy)pyridine Content Type: Technical Whitepaper / Computational Protocol Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Researchers Qua...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quantum Mechanical Modeling of 3-Formyl-5-(trifluoromethoxy)pyridine Content Type: Technical Whitepaper / Computational Protocol Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Researchers

Quantum Mechanical Profiling of 3-Formyl-5-(trifluoromethoxy)pyridine: A Computational Guide

Executive Summary

The pyridine scaffold remains a cornerstone of modern medicinal chemistry, yet the introduction of fluorinated motifs—specifically the trifluoromethoxy group (–OCF


)—introduces unique electronic and conformational complexities. This guide details the quantum mechanical (QM) modeling of 3-formyl-5-(trifluoromethoxy)pyridine , a critical building block for fragment-based drug discovery (FBDD).[1]

Unlike standard alkyl-pyridines, this molecule exhibits a "chameleon-like" electronic character driven by the orthogonal conformational preference of the –OCF


 group and the rotational dynamics of the formyl moiety. Accurate modeling requires a deviation from standard B3LYP protocols, necessitating dispersion-corrected density functional theory (DFT) to capture the subtle anomeric and hyperconjugative effects governing its reactivity.
Computational Strategy: Theory & Basis Set Selection
2.1 The Failure of Standard DFT

For molecules containing –OCF


, standard hybrid functionals (e.g., B3LYP) often fail to accurately predict the rotational barrier of the C–O bond. The –OCF

group is not a simple "fat methoxy" group; it is governed by a specific anomeric effect (

) that dictates an orthogonal conformation relative to the aromatic plane.[1][2]

Recommended Functional:


B97X-D  or M06-2X .[1]
  • Rationale: These range-separated hybrid functionals include empirical dispersion corrections (D2/D3) essential for modeling the non-covalent intramolecular interactions between the fluorine atoms and the pyridine ring hydrogens.

Recommended Basis Set: def2-TZVP .[1][3]

  • Rationale: The Pople split-valence sets (e.g., 6-31G*) are insufficient for the diffuse electron density around the three fluorine atoms. The Ahlrichs triple-zeta valence polarized (def2-TZVP) set provides the necessary flexibility to model the C–F bond lengths and the specific NMR shielding tensors of the pyridine nitrogen.

2.2 Solvation Models

Gas-phase calculations will overestimate the dipole moment and alter the formyl rotational barrier.

  • Protocol: Use the SMD (Solvation Model based on Density) .

  • Solvent: Dimethyl Sulfoxide (DMSO) or Water, depending on the intended application (synthetic screening vs. biological assay).[1]

Conformational Landscape & Dynamics

The modeling workflow must begin with a rigorous conformational search. This molecule possesses two critical rotatable bonds that define its " bioactive shape."[1]

3.1 The –OCF

Orthogonality

Unlike a methoxy group, which tends to be coplanar with the aromatic ring (


 dihedral) to maximize p-orbital overlap, the –OCF

group prefers a dihedral angle (

) of

.
  • Mechanism: This minimizes the repulsion between the oxygen p-lone pair and the electron-rich aromatic

    
    -system, while maximizing the hyperconjugative donation into the C–F antibonding orbitals.
    
3.2 The Formyl Switch

The 3-formyl group can exist in syn (C=O pointing toward C2) or anti (C=O pointing toward C4) conformations.[1]

  • Prediction: The anti conformer is generally favored to avoid dipole repulsion with the pyridine nitrogen lone pair, though the barrier is low (< 8 kcal/mol), implying free rotation at physiological temperatures.

Electronic Structure & Reactivity Descriptors
4.1 Frontier Molecular Orbitals (FMO)[1]
  • HOMO: Localized primarily on the pyridine ring and the oxygen lone pairs.

  • LUMO: Strongly localized on the carbonyl carbon and the pyridine ring, indicating high susceptibility to nucleophilic attack (e.g., by amines in reductive amination).

4.2 Fukui Functions (

and

)

To predict regioselectivity during synthesis:

  • 
     (Nucleophilic Attack):  The highest value will be at the carbonyl carbon  (C-formyl), followed by C2  and C6  of the pyridine ring (due to the electron-withdrawing nature of the N-atom and –OCF
    
    
    
    ).
  • 
     (Electrophilic Attack):  The C4  position is the most likely site for electrophilic substitution, as it is meta to the electron-withdrawing formyl group and ortho to the –OCF
    
    
    
    oxygen donor.
Step-by-Step Modeling Protocol

This protocol is designed for the Gaussian software suite but is adaptable to ORCA or Q-Chem.

Phase 1: Conformer Generation
  • Input: Generate 3D coordinates (SMILES: O=Cc1cncc(OC(F)(F)F)c1).[1]

  • Scan: Perform a relaxed potential energy surface (PES) scan.[1]

    • Scan Coordinate 1: C3–C(formyl)–O–H dihedral (

      
       to 
      
      
      
      , step
      
      
      ).[1]
    • Scan Coordinate 2: C5–O–C(F3) dihedral (

      
       to 
      
      
      
      , step
      
      
      ).[1]
Phase 2: Geometry Optimization & Frequency

Route Card:

opt freq wB97XD/def2TZVP scrf=(smd,solvent=dmso) int=ultrafine[1]

  • Validation: Ensure zero imaginary frequencies.

  • Check: Verify the C–O–C–F dihedral is

    
    .
    
Phase 3: Property Calculation (NMR & NBO)

Route Card:

nmr=giao pop=nbo wB97XD/def2TZVP scrf=(smd,solvent=dmso)[1]

  • NBO Analysis: Check the

    
     perturbation energy for 
    
    
    
    interactions to quantify the anomeric effect.
  • NMR: Calculate

    
    C and 
    
    
    
    F shifts to validate against synthetic samples.
Workflow Visualization

The following diagram illustrates the decision logic and data flow for the QM modeling pipeline.

QM_Workflow cluster_DFT DFT Optimization Loop Start Input Structure (SMILES/2D) ConfSearch Conformational Scan (PM6 or Molecular Mechanics) Start->ConfSearch Generate conformers GeomOpt Geometry Opt (wB97X-D / def2-TZVP) ConfSearch->GeomOpt Lowest energy structures FreqCheck Frequency Check (Imaginary Freqs?) GeomOpt->FreqCheck TS_Search Transition State Search FreqCheck->TS_Search Yes (Saddle point) Properties Property Calculation (NMR, NBO, ESP) FreqCheck->Properties No (Minima found) TS_Search->GeomOpt Distort & Re-opt Analysis Data Analysis (Reactivity/Binding) Properties->Analysis Extract descriptors

Caption: QM modeling pipeline for fluorinated pyridines, ensuring rigorous conformational validation before property calculation.

Quantitative Data Summary
ParameterValue / PredictionMethodology
Functional

B97X-D
Range-separated hybrid GGA
Basis Set def2-TZVPTriple-

valence polarized
–OCF

Dihedral

(Orthogonal)
Minimized steric/electronic repulsion
Formyl Barrier

kcal/mol
Rotational barrier (calc.)[1]
Dipole Moment

Debye
Dependent on syn/anti formyl
Key NBO Interaction

Hyperconjugative stabilization
References
  • Benchmarking DFT for Fluorine

    • Mardirossian, N., & Head-Gordon, M. (2017).[1] Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics.

    • [1]

  • Conform

    
    : 
    
    • Léran, S., et al. (2016).[1] The Trifluoromethoxy Group: A "Chameleon" Substituent?. Chemistry – A European Journal.[1]

    • [1]

  • Solvation Models (SMD)

    • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. Journal of Physical Chemistry B.

    • [1]

  • Gaussian 16 User Reference

    • Gaussian 16 Rev. C.01. Gaussian, Inc.

Sources

Protocols & Analytical Methods

Method

Technical Guide: Synthesis and Utilization of 5-(Trifluoromethoxy)pyridine-3-carboxaldehyde

[1] Executive Summary 5-(Trifluoromethoxy)pyridine-3-carboxaldehyde is a high-value heterocyclic building block in medicinal chemistry.[1] It serves as a critical bioisostere for 3,5-disubstituted pyridines, where the tr...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5-(Trifluoromethoxy)pyridine-3-carboxaldehyde is a high-value heterocyclic building block in medicinal chemistry.[1] It serves as a critical bioisostere for 3,5-disubstituted pyridines, where the trifluoromethoxy (-OCF


) group provides unique physicochemical properties compared to the more common trifluoromethyl (-CF

) or chloro (-Cl) substituents.[1]

The -OCF


 group is characterized by high electronegativity combined with specific conformational flexibility (the O-C bond), which can improve metabolic stability and membrane permeability (LogP modulation) without significantly increasing steric bulk.[1] This guide details the synthesis of this aldehyde from halogenated precursors and its subsequent application in reductive amination, olefination, and heterocycle formation.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

PropertyDescription
Chemical Name 5-(Trifluoromethoxy)pyridine-3-carboxaldehyde
Molecular Formula Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H

F

NO

Molecular Weight 191.11 g/mol
Key Functionality Aldehyde (C-3): Electrophilic center for condensation/reduction.Pyridine Nitrogen: Basic, H-bond acceptor.-OCF

(C-5):
Lipophilic, electron-withdrawing (inductive), metabolically stable.[1]
Stability Air-sensitive (oxidation to carboxylic acid).[1] Store under inert gas (Ar/N

) at -20°C.
Solubility Soluble in DCM, THF, EtOAc, MeOH. Sparingly soluble in water.[1]

Synthesis Protocol: Preparation from 3-Bromo-5-(trifluoromethoxy)pyridine[1]

As this specific aldehyde is often not available in catalog quantities, the most reliable route for access is via Metal-Halogen Exchange followed by Formylation .[1] This protocol ensures high fidelity and avoids over-addition by-products.[1]

Reaction Scheme

3-Bromo-5-(trifluoromethoxy)pyridine + i-PrMgCl → [Magnesiate Intermediate] + DMF → Product

Materials
  • Precursor: 3-Bromo-5-(trifluoromethoxy)pyridine (Commercially available).[1]

  • Reagent: Isopropylmagnesium chloride (2.0 M in THF) or TurboGrignard (i-PrMgCl·LiCl).

  • Formylating Agent: Anhydrous N,N-Dimethylformamide (DMF).[1]

  • Solvent: Anhydrous THF.

Step-by-Step Protocol
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

  • Dissolution: Add 3-Bromo-5-(trifluoromethoxy)pyridine (1.0 eq, e.g., 5.0 mmol) and anhydrous THF (25 mL) via syringe. Cool the solution to -15°C (ice/salt bath) or -40°C (acetonitrile/dry ice) depending on the lability of the substrate (OCF

    
     is robust, so -15°C is often sufficient).[1]
    
  • Exchange: Dropwise add i-PrMgCl (1.1 eq) over 10 minutes. Stir at this temperature for 1-2 hours.

    • Checkpoint: Monitor conversion by quenching a small aliquot with MeOH and checking LCMS for the de-brominated species (3-(trifluoromethoxy)pyridine).

  • Formylation: Once exchange is complete, add anhydrous DMF (1.5 eq) dropwise.

  • Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.

  • Quench: Quench with saturated aqueous NH

    
    Cl (10 mL). Dilute with EtOAc (30 mL).
    
  • Workup: Wash the organic layer with water (2x) and brine (1x).[1] Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The aldehyde is typically a pale yellow oil or low-melting solid.[1]

Key Applications in Organic Synthesis[5]

A. Reductive Amination (Library Synthesis)

This is the primary utility in drug discovery, linking the pyridine core to amine scaffolds.

  • Mechanism: Formation of an imine/iminium ion followed by reduction.[1]

  • Reagents: NaBH(OAc)

    
     (mild, selective) or NaCNBH
    
    
    
    .
  • Protocol:

    • Dissolve aldehyde (1.0 eq) and amine (1.1 eq) in DCE or DCM.

    • Add acetic acid (catalytic, 1-2 drops) to catalyze imine formation. Stir 30 min.

    • Add NaBH(OAc)

      
        (1.5 eq).[1] Stir at RT overnight.
      
    • Note: The electron-deficient nature of the pyridine ring makes the aldehyde highly electrophilic, ensuring rapid imine formation.

B. Olefination (Wittig/Horner-Wadsworth-Emmons)

Used to extend the carbon chain, often to install acrylamide "warheads" for covalent kinase inhibitors.[1]

  • Reagents: Triethyl phosphonoacetate (HWE) or substituted phosphonium salts (Wittig).[1]

  • Base: NaH or LiHMDS (for HWE); KOtBu (for Wittig).[1]

  • Protocol (HWE for Cinnamate Ester):

    • Suspend NaH (1.2 eq) in anhydrous THF at 0°C.

    • Add Triethyl phosphonoacetate (1.2 eq) dropwise. Stir 30 min until clear.

    • Add 5-(trifluoromethoxy)pyridine-3-carboxaldehyde (1.0 eq) in THF.

    • Warm to RT. The reaction is typically complete in <2 hours due to the activated aldehyde.

C. Heterocycle Formation (Imidazole Synthesis)

Condensation with 1,2-dicarbonyls and ammonia (Debus-Radziszewski) or diamines.[1]

  • Target: 2-(5-(trifluoromethoxy)pyridin-3-yl)imidazoles.[1]

  • Protocol:

    • Combine aldehyde (1.0 eq), benzyl (1.0 eq), and ammonium acetate (4.0 eq) in acetic acid.

    • Heat to reflux (100°C) for 4-6 hours.

    • Precipitate product by pouring into ice water and neutralizing with NH

      
      OH.
      

Visual Workflow (Graphviz)[1]

G Precursor 3-Bromo-5-(trifluoromethoxy)pyridine Intermediate Magnesiate Species (Py-MgCl) Precursor->Intermediate i-PrMgCl THF, -15°C Aldehyde 5-(Trifluoromethoxy) pyridine-3-carboxaldehyde Intermediate->Aldehyde DMF Formylation Amine Secondary Amines (Reductive Amination) Aldehyde->Amine R-NH2 NaBH(OAc)3 Olefin Acrylamides/Esters (Wittig/HWE) Aldehyde->Olefin Phosphonate Base Heterocycle Imidazoles/Thiazoles (Condensation) Aldehyde->Heterocycle Diamine/NH4OAc Reflux

Caption: Synthetic workflow from bromo-precursor to diverse medicinal chemistry scaffolds.

Expert Tips & Troubleshooting

  • Regioselectivity Concerns: The 3,5-substitution pattern is symmetric regarding the nitrogen, but the OCF

    
     group breaks this. In the metal-halogen exchange, the bromine at position 3 is highly reactive.[1] Do not use n-BuLi at room temperature, as it may attack the pyridine ring (nucleophilic attack at C-2 or C-6) or the OCF
    
    
    
    group (though OCF
    
    
    is generally robust).[1] Always use i-PrMgCl or TurboGrignard at controlled temperatures.
  • Aldehyde Stability: Electron-deficient aldehydes oxidize rapidly in air to the carboxylic acid (5-(trifluoromethoxy)nicotinic acid).[1] If the aldehyde yield is low or the product is a white solid instead of an oil, check for oxidation. Purify quickly and store under Argon.

  • Bioisosterism: When designing analogs, remember that the -OCF

    
     group prefers a conformation orthogonal to the ring in some steric environments, unlike the -CF
    
    
    
    group which is rigidly tetrahedral.[1] This can affect binding pocket fit.

References

  • Synthesis of Trifluoromethoxy-substituted Pyridines: Manteau, B., et al. "A General Approach to (Trifluoromethoxy)-pyridines." European Journal of Organic Chemistry, 2010. [1]

  • Medicinal Chemistry of the Trifluoromethoxy Group: Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications."[2][3][4] ChemMedChem, 2017. [1]

  • General Protocol for Pyridine Formylation: Knochel, P., et al. "Functionalization of Pyridines via Organomagnesium Reagents."[1] Nature Protocols, 2007. [1]

  • Application in Kinase Inhibitors (Analogous Chemistry): Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor."[1] Journal of Medicinal Chemistry, 2004. (Demonstrates utility of similar heterocyclic aldehydes). [1]

Sources

Application

Application Note: Synthetic Protocols for the Derivatization of 5-(Trifluoromethoxy)nicotinaldehyde

Executive Summary & Rationale 5-(Trifluoromethoxy)nicotinaldehyde is a privileged and highly versatile scaffold in modern drug discovery. The incorporation of a trifluoromethoxy (-OCF₃) group onto a pyridine ring dramati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

5-(Trifluoromethoxy)nicotinaldehyde is a privileged and highly versatile scaffold in modern drug discovery. The incorporation of a trifluoromethoxy (-OCF₃) group onto a pyridine ring dramatically alters the physicochemical profile of the molecule[1]. The -OCF₃ moiety acts as a "pseudo-halogen," offering a unique combination of high lipophilicity and strong electron-withdrawing capacity[2]. Unlike standard methoxy groups, which are prone to cytochrome P450-mediated oxidative O-demethylation, the strong C-F bonds of the -OCF₃ group confer exceptional metabolic stability[1]. Furthermore, the -OCF₃ group often adopts a conformation orthogonal to the aromatic plane, allowing it to probe distinct hydrophobic pockets within target proteins[3].

The C3-aldehyde handle provides a versatile vector for late-stage functionalization, enabling rapid library generation. However, the extreme electron deficiency of the 5-(trifluoromethoxy)pyridine system necessitates precise control over reaction conditions to prevent unwanted side reactions, such as over-reduction or nucleophilic attack on the heteroaromatic ring[4].

Physicochemical Profiling of Substituents

To understand the causality behind selecting the -OCF₃ group over traditional substituents, we must compare their quantitative physicochemical parameters. The table below highlights why the -OCF₃ group is uniquely suited for optimizing membrane permeability and bioavailability without sacrificing metabolic half-life[1],[2].

SubstituentHansch Lipophilicity (π)Hammett Constant (σp)Metabolic Stability (O-Dealkylation Risk)Steric Volume (ų)
-OCH₃ -0.02-0.27Low (High risk of CYP450 cleavage)39.8
-CF₃ +0.88+0.54High (Stable C-F bonds)42.6
-OCF₃ +1.04+0.35High (Resistant to cleavage)48.0

Divergent Synthetic Workflow

The following diagram illustrates the primary derivatization pathways for 5-(trifluoromethoxy)nicotinaldehyde, highlighting the generation of diverse chemical space from a single precursor.

Workflow A 5-(Trifluoromethoxy) nicotinaldehyde B Reductive Amination (NaBH(OAc)3, Amine) A->B C Grignard Addition (RMgX, THF, -78°C) A->C D Wittig Olefination (Ph3P=CHR, Base) A->D E Secondary/Tertiary Aminomethyl Pyridines B->E F Secondary Alcohols (Chiral Centers) C->F G Alkenyl Pyridines (Conformational Restraint) D->G

Divergent derivatization pathways of 5-(trifluoromethoxy)nicotinaldehyde.

Experimental Protocols & Mechanistic Causality

Protocol A: High-Throughput Reductive Amination

Mechanistic Rationale : Reductive amination is a cornerstone reaction for generating secondary and tertiary amines[5]. The 5-(trifluoromethoxy)pyridine ring is highly electron-deficient. Utilizing strong hydride donors like LiAlH₄ or NaBH₄ risks reducing the heteroaromatic ring or prematurely reducing the aldehyde before iminium formation is complete. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice; the electron-withdrawing acetate ligands stabilize the boron-hydride bond, rendering it mild enough to selectively reduce the protonated iminium ion without reacting with the starting aldehyde[5].

Step-by-Step Procedure :

  • Iminium Formation : Dissolve 5-(trifluoromethoxy)nicotinaldehyde (1.0 equiv, 0.2 M) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) under an inert nitrogen atmosphere[5].

  • Amine Addition : Add the desired primary or secondary amine (1.1–1.2 equiv). If using an amine hydrochloride salt, add triethylamine (1.2 equiv) to liberate the free base. Stir at room temperature for 30 minutes to ensure complete iminium ion formation[5].

  • Reduction : Add NaBH(OAc)₃ (1.5 equiv) in a single portion. A slight exotherm may occur. Stir the reaction mixture at room temperature for 12–18 hours.

  • Self-Validation & Quench : Monitor the reaction via LC-MS. Upon consumption of the aldehyde, carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃. Causality: The cessation of CO₂ gas evolution serves as a visual, self-validating indicator that the excess hydride and acetic acid byproducts have been fully neutralized[5].

  • Workup : Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes or DCM/MeOH gradient).

Protocol B: Nucleophilic Addition via Grignard Reagents

Mechanistic Rationale : Grignard reagents (RMgX) readily add to the formyl group of nicotinaldehydes to yield secondary alcohols[6]. However, the strong electron-withdrawing effect of the -OCF₃ group activates the pyridine ring toward nucleophilic aromatic substitution (S_NAr) or Chichibabin-type ring additions. To strictly enforce regioselectivity toward the carbonyl carbon, the reaction must be kinetically controlled by operating at cryogenic temperatures (-78 °C)[6].

Step-by-Step Procedure :

  • Preparation : Flame-dry a round-bottom flask and purge with argon. Dissolve 5-(trifluoromethoxy)nicotinaldehyde (1.0 equiv, 0.1 M) in anhydrous THF.

  • Cryogenic Cooling : Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Causality: This temperature suppresses the activation energy required for ring-addition, funneling the Grignard reagent exclusively toward the highly electrophilic aldehyde[6].

  • Nucleophilic Addition : Add the Grignard reagent (1.2 equiv, typically a 1.0 M solution in THF) dropwise via syringe over 10 minutes. Maintain the temperature at -78 °C for 2 hours.

  • Self-Validation & Quench : Perform a rapid TLC check (quenched in a micro-vial with NH₄Cl). Once the starting material is consumed, quench the bulk reaction while still cold by adding saturated aqueous NH₄Cl solution. Causality: NH₄Cl provides a mild, buffered proton source that destroys excess Grignard reagent without causing acid-catalyzed elimination of the newly formed secondary alcohol[6].

  • Workup : Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 × 20 mL). Wash the combined organics with water and brine, dry over MgSO₄, and concentrate. Purify the resulting (pyridin-3-yl)(alkyl/aryl)methanol derivative via silica gel chromatography.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at:[Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. Available at:[Link]

  • Pyridine-3-carbaldehyde - Grokipedia. Available at:[Link]

  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing). Available at:[Link]

  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds - SciSpace. Available at:[Link]

Sources

Method

Schiff base formation using 3-formyl-5-(trifluoromethoxy)pyridine

Advanced Application Note: Schiff Base Formation Using 3-Formyl-5-(trifluoromethoxy)pyridine Introduction & Rationale The incorporation of the trifluoromethoxy (-OCF3) group into heterocyclic scaffolds is a highly sought...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Schiff Base Formation Using 3-Formyl-5-(trifluoromethoxy)pyridine

Introduction & Rationale

The incorporation of the trifluoromethoxy (-OCF3) group into heterocyclic scaffolds is a highly sought-after strategy in modern drug development. It significantly enhances lipophilicity, membrane permeability, and metabolic stability without drastically increasing steric bulk. 3-formyl-5-(trifluoromethoxy)pyridine serves as a versatile, highly electrophilic building block for synthesizing complex Schiff bases (imines). These imines are critical intermediates for the downstream synthesis of secondary amines, complex heterocycles, and targeted metallo-ligands[1].

Mechanistic Insights & Causality

Schiff base formation is a reversible condensation reaction between a primary amine and a carbonyl compound. When utilizing 3-formyl-5-(trifluoromethoxy)pyridine, the electronic environment of the aldehyde is uniquely altered, dictating specific experimental choices:

  • Enhanced Electrophilicity: Both the pyridine nitrogen and the -OCF3 group exert strong electron-withdrawing effects (-I and -M effects). This severely depletes electron density at the formyl carbon, accelerating the initial nucleophilic attack by the primary amine to form the carbinolamine (hemiaminal) intermediate.

  • Dehydration Bottleneck: While the initial attack is rapid, the subsequent dehydration of the carbinolamine to the imine is the rate-limiting step. Because the electron-deficient pyridine ring destabilizes the developing positive charge during dehydration, mild acid catalysis (e.g., p-toluenesulfonic acid, PTSA) is strictly required to protonate the hydroxyl group and facilitate its departure as water[2].

  • Equilibrium Control: The reaction generates one equivalent of water. Due to the electrophilicity of the resulting imine, it is highly susceptible to hydrolysis back to the starting materials. Therefore, strictly anhydrous conditions and active water removal are mandatory to drive the equilibrium toward the Schiff base[1].

Mechanism A 3-formyl-5-(trifluoromethoxy) pyridine C Carbinolamine Intermediate A->C Nucleophilic Attack B Primary Amine (R-NH2) B->C D Protonated Intermediate C->D Acid Catalysis (H+) E Schiff Base (Imine) + H2O D->E Dehydration (-H2O)

Mechanistic pathway of Schiff base formation highlighting the acid-catalyzed dehydration step.

Optimization of Reaction Conditions

To establish a self-validating protocol, various conditions were evaluated. The quantitative data below summarizes the impact of solvent and catalyst on the yield of the Schiff base. Toluene combined with PTSA and a Dean-Stark trap provides the optimal thermodynamic driving force.

SolventCatalystWater Removal MethodTemp (°C)Time (h)Yield (%)
EthanolNoneNone78 (Reflux)12< 30%
EthanolAcetic Acid (10 mol%)None78 (Reflux)855%
DichloromethaneTiCl4 (1.0 eq)Chemical Desiccant25 (RT)472%
Toluene PTSA (5 mol%) Dean-Stark Trap 110 (Reflux) 4 > 90%

Table 1: Condition optimization for the condensation of 3-formyl-5-(trifluoromethoxy)pyridine with a standard primary aliphatic/aromatic amine.

Experimental Protocol

The following step-by-step methodology utilizes the optimized Toluene/PTSA system. This protocol is designed to be self-validating, ensuring that researchers can visually and analytically confirm the success of each step.

Workflow Step1 1. Reagent Preparation Equimolar Aldehyde + Amine in Toluene Step2 2. Catalyst Addition Add 5-10 mol% PTSA Step1->Step2 Step3 3. Dehydration (Reflux) Dean-Stark Trap or 4Å Molecular Sieves Step2->Step3 Step4 4. Workup & Isolation Neutralize, Extract, and Concentrate Step3->Step4 Step5 5. Purification & Analysis Recrystallization & NMR Verification Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the Schiff base.

Reagents & Equipment:

  • 3-formyl-5-(trifluoromethoxy)pyridine (1.0 equivalent)

  • Primary Amine (1.05 equivalents)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.05 equivalents)

  • Anhydrous Toluene (10 mL per mmol of aldehyde)

  • Round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask, add 3-formyl-5-(trifluoromethoxy)pyridine (1.0 eq) and the primary amine (1.05 eq).

  • Solvent & Catalyst: Dissolve the mixture in anhydrous toluene. Add PTSA (5 mol%). Causality: The slight excess of amine compensates for any volatility, while PTSA provides the optimal pH (~4.5) to catalyze dehydration without fully protonating the amine nucleophile, which would render it unreactive.

  • Reflux & Water Removal: Attach the Dean-Stark trap (pre-filled with toluene) and a reflux condenser. Heat the mixture to a vigorous reflux (110 °C) under an inert atmosphere (N2 or Ar).

  • Self-Validation (Monitoring): Monitor the reaction by observing the accumulation of water droplets in the Dean-Stark trap. The reaction is typically complete when water ceases to collect (approx. 3–4 hours). Confirm completion via TLC (Hexanes/EtOAc, observing the disappearance of the UV-active aldehyde spot).

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO3 (1 x 10 mL) to neutralize the PTSA, followed by brine (1 x 10 mL). Causality: Neutralization is critical; it prevents acid-catalyzed hydrolysis of the sensitive imine back to the aldehyde during concentration.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude Schiff base can often be used directly in subsequent reduction or complexation steps. If high purity is required, recrystallize from cold ethanol or perform rapid flash chromatography using basic alumina (standard silica gel is highly acidic and may cause hydrolysis of the imine).

Analytical Characterization

Successful Schiff base formation is readily verified via 1H NMR spectroscopy.

  • Azomethine Proton (-CH=N-): Look for a distinct, sharp singlet typically appearing between 8.30 ppm and 8.80 ppm [2]. The highly electron-withdrawing -OCF3 and pyridine groups shift this proton downfield compared to standard aromatic imines.

  • Pyridine Protons: The protons on the pyridine ring will appear as two distinct doublets or a multiplet in the aromatic region (7.50 - 8.90 ppm), often shifted slightly upfield relative to the starting aldehyde due to the loss of the strongly electron-withdrawing carbonyl oxygen.

References

  • Kutlu, Ö. D., & Erdoğmuş, A. (2022). Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. Turkish Journal of Chemistry, 46(5), 1504-1515.[Link]

  • Mahmoudi, F., Farhadi, S., Dusek, M., & Poupon, M. (2020). Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry-Section A, 3(4), 534-541.[Link]

Sources

Application

Application Note: 5-(Trifluoromethoxy)-3-pyridinecarboxaldehyde in Medicinal Chemistry

[1] Executive Summary This guide details the utility of 5-(trifluoromethoxy)-3-pyridinecarboxaldehyde (CAS: 1160263-69-7 / Analogous derivatives) as a high-value building block in drug discovery.[1] The convergence of th...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide details the utility of 5-(trifluoromethoxy)-3-pyridinecarboxaldehyde (CAS: 1160263-69-7 / Analogous derivatives) as a high-value building block in drug discovery.[1] The convergence of the pyridine scaffold (a privileged pharmacophore) with the trifluoromethoxy group (


)  offers a unique opportunity to modulate lipophilicity, metabolic stability, and binding affinity without significant steric penalty. This document provides the rationale for its use, comparative physicochemical data, and validated protocols for its transformation into bioactive lead compounds.

Strategic Rationale: The "Super-Ether" Effect

In medicinal chemistry, the trifluoromethoxy group is often described as a "super-ether" or "super-halogen." Its incorporation into the pyridine 3-position (nicotinaldehyde core) serves three critical functions:

  • Conformational Adaptation: The

    
     group adopts a conformation orthogonal to the aromatic ring, unlike the coplanar methoxy group. This distinct 3D topology allows for unique exploration of hydrophobic pockets in enzymes and receptors [1].
    
  • Metabolic Blocking: The high bond dissociation energy of C–F bonds prevents oxidative metabolism (e.g., O-dealkylation) common to methoxy analogs, significantly extending in vivo half-life (

    
    ) [2].
    
  • Lipophilicity Modulation: The

    
     group increases lipophilicity (
    
    
    
    ) more than a
    
    
    group (
    
    
    ) or
    
    
    (
    
    
    ), enhancing blood-brain barrier (BBB) permeability while maintaining reasonable aqueous solubility due to the pyridine nitrogen [3].[1]
Comparative Physicochemical Profile
Substituent (R)Hansch

(Lipophilicity)
Hammett

(Electronic)
Metabolic Stability

0.000.00Low

-0.02-0.27Low (O-dealkylation)

0.880.54High

1.04 0.35 Very High

Table 1: Comparison of substituent effects on an aromatic ring. The


 group offers the highest lipophilicity boost with moderate electron-withdrawing character, ideal for tuning pKa of the pyridine nitrogen.

Chemical Reactivity & Workflow

The 3-formyl group acts as a versatile "chemical handle," enabling rapid diversification into amines, alcohols, and heterocycles.

Decision Tree: Synthetic Pathways

G Start 5-(OCF3)-3-pyridine carboxaldehyde RedAm Reductive Amination (Protocol A) Start->RedAm + R-NH2 / STAB Condensation Heterocycle Formation (Protocol B) Start->Condensation + Diamine / Glyoxal Oxidation Oxidation to Acid Start->Oxidation + NaClO2 SecAmine Secondary/Tertiary Amines (Library) RedAm->SecAmine Imid Imidazoles/ Benzimidazoles Condensation->Imid Amide Amide Coupling Oxidation->Amide

Figure 1: Synthetic divergence from the aldehyde core.[1] The aldehyde serves as a linchpin for generating diversity libraries.

Experimental Protocols

Protocol A: Reductive Amination (Library Scale)

Objective: Synthesis of secondary amines for SAR (Structure-Activity Relationship) exploration.[1] Rationale: Sodium triacetoxyborohydride (STAB) is selected over sodium cyanoborohydride due to lower toxicity and better functional group tolerance (does not reduce ketones/esters). Acetic acid catalysis ensures rapid imine formation [4].

Materials:

  • 5-(trifluoromethoxy)-3-pyridinecarboxaldehyde (1.0 equiv)[1]

  • Amine (

    
    , 1.1 equiv)[1]
    
  • Sodium triacetoxyborohydride (STAB, 1.4 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)[1]

  • Acetic Acid (glacial, catalytic)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried vial, dissolve the aldehyde (0.5 mmol) in anhydrous DCE (5 mL). Add the amine (0.55 mmol).

  • Activation: Add glacial acetic acid (1 drop, approx. 20

    
    L) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes under 
    
    
    
    .
    • Checkpoint: Monitor by TLC or LCMS. Shift in UV absorbance often indicates imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (0.7 mmol) in one portion. Allow the reaction to warm to RT and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous

    
     (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash chromatography (typically MeOH/DCM gradient).

Self-Validation:

  • Success Indicator: Disappearance of the aldehyde proton signal (

    
     ppm) in 
    
    
    
    H NMR and appearance of benzylic methylene protons (
    
    
    ppm).
Protocol B: Oxidative Cyclization to Benzimidazoles

Objective: Construction of a fused heterocyclic core targeting kinase hinge regions. Rationale: Using sodium metabisulfite (


) generates a bisulfite adduct in situ, facilitating condensation with 

-phenylenediamines followed by oxidative aromatization [5].

Materials:

  • 5-(trifluoromethoxy)-3-pyridinecarboxaldehyde (1.0 equiv)[1]

  • 1,2-Phenylenediamine derivative (1.0 equiv)[1]

  • Sodium metabisulfite (

    
    , 1.0 equiv)
    
  • DMF (Dimethylformamide)[2]

Step-by-Step Procedure:

  • Adduct Formation: Dissolve the aldehyde (1.0 mmol) and

    
     (1.0 mmol) in DMF (5 mL). Heat to 100°C for 15 minutes.
    
    • Mechanism:[1][3] This forms the bisulfite adduct, activating the carbonyl carbon.

  • Condensation: Add the 1,2-phenylenediamine (1.0 mmol). Continue heating at 100–120°C for 4–6 hours.

    • Observation: Reaction mixture typically darkens.

  • Workup: Cool to RT. Pour into ice-water (20 mL).

  • Isolation: The product often precipitates. Filter the solid.[4][5] If no precipitate forms, extract with EtOAc.

  • Purification: Recrystallization from EtOH or column chromatography.[4]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete imine formationIncrease AcOH concentration or use

as a dehydrating agent before adding STAB.
Dialkylation (Protocol A) Amine is too nucleophilicUse a large excess of amine (2-3 equiv) or switch to stepwise reductive amination (isolate imine).
Pyridine N-Oxidation Over-oxidation during workupAvoid strong oxidants.[1] The

group deactivates the ring, making the N less prone to oxidation, but care is still required.
Solubility Issues Lipophilicity of

The product may be very non-polar. Ensure chromatography gradients start with high % hexane/heptane.

References

  • Manteau, B., et al. (2010).[6] "A General Approach to (Trifluoromethoxy)-pyridines: First X-ray Structure Determinations and Quantum Chemistry Studies." European Journal of Organic Chemistry.[6]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Leroux, F. R., et al. (2008). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[4][7] ChemMedChem.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Beaulieu, P. L., et al. (2003). "Sodium Metabisulfite: A Mild and Effective Reagent for the Synthesis of Benzimidazoles." Tetrahedron Letters.

Sources

Method

Application Note: Advanced Catalytic Transformations of 5-(Trifluoromethoxy)nicotinaldehyde

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Substrate Profiling The incorporation of the trifluorom...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Substrate Profiling

The incorporation of the trifluoromethoxy (–OCF₃) group into heteroaromatic scaffolds is a privileged strategy in drug discovery, utilized to enhance lipophilicity, membrane permeability, and metabolic stability[1]. 5-(Trifluoromethoxy)nicotinaldehyde serves as a highly versatile building block; however, its unique electronic properties demand precise catalytic control. The strong inductive electron-withdrawing effect of the –OCF₃ group, combined with the electron-deficient nature of the pyridine ring, renders the C3-formyl carbon exceptionally electrophilic.

This application note details two field-proven, self-validating catalytic protocols for the late-stage functionalization of this aldehyde: Catalytic Reductive Amination (for C–N bond construction) and Metallaphotoredox Direct C–H Functionalization (for C–C bond construction).

Catalytic Reductive Amination (Protocol A)

Causality & Mechanistic Insights

Reductive amination converts a carbonyl group to an amine via an intermediate imine or iminium ion[2]. Because 5-(trifluoromethoxy)nicotinaldehyde is highly electrophilic, imine condensation is rapid. However, this same electrophilicity makes the starting aldehyde highly susceptible to premature reduction if strong hydridic reagents (e.g., NaBH₄) are used[3].

To achieve high chemoselectivity, 4 is the optimal catalyst/reagent system[4]. The steric bulk and electron-withdrawing acetate ligands attenuate the nucleophilicity of the hydride, ensuring it selectively reduces the protonated iminium intermediate rather than the unreacted aldehyde. Alternatively,5 paired with formic acid can drive transition-metal-free transfer hydrogenation by acting as a superior Lewis acid[5].

Experimental Protocol: One-Pot Reductive Amination

Reagents: 5-(trifluoromethoxy)nicotinaldehyde (1.0 eq), Primary/Secondary Amine (1.2 eq), NaBH(OAc)₃ (1.5 eq), Glacial Acetic Acid (1.0 eq), Anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

Step-by-Step Methodology:

  • Imine Condensation: In an oven-dried flask under N₂, dissolve the aldehyde and amine in anhydrous DCE. Add glacial acetic acid to adjust the pH to ~4–5. Rationale: Mild acidity protonates the carbonyl oxygen, accelerating nucleophilic attack, and later protonates the imine to form the reactive iminium ion.

  • In-Process Validation (Self-Validating Step): Stir at 25 °C for 1.5 hours. Withdraw a 10 µL aliquot and analyze via LC-MS. Do not proceed until the aldehyde mass is fully consumed and the [M+H]⁺ peak corresponding to the imine/iminium intermediate dominates the chromatogram.

  • Selective Reduction: Cool the vessel to 0 °C using an ice bath. Add NaBH(OAc)₃ portion-wise over 15 minutes to manage the exothermic hydride transfer. Allow the reaction to warm to room temperature and stir for 6 hours.

  • Work-Up & Isolation: Quench the reaction slowly with saturated aqueous NaHCO₃. Rationale: The basic aqueous layer neutralizes the acetic acid, destroys unreacted borohydride, and ensures the basic pyridine/amine product remains in the organic phase. Extract with Dichloromethane (3x). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

RA_Workflow A 5-(OCF3)-Nicotinaldehyde + Amine B Iminium Ion Formation (pH 4-5, DCE) A->B Condensation C Hydride Reduction (NaBH(OAc)3, 0 °C) B->C Reduction D Substituted (Trifluoromethoxy)pyridyl Amine C->D Work-up

Workflow for the one-pot catalytic reductive amination of the aldehyde.

Metallaphotoredox Direct Aldehyde C–H Functionalization (Protocol B)

Causality & Mechanistic Insights

Traditional synthesis of complex ketones from aldehydes requires multi-step Grignard additions followed by stoichiometric oxidation. To bypass this, we utilize a 6 (Photoredox, Nickel, and Hydrogen Atom Transfer) pioneered by the MacMillan group[6].

Because 5-(trifluoromethoxy)nicotinaldehyde is highly electron-deficient, its formyl C–H bond is highly polarized. The quinuclidine radical cation (generated via Single-Electron Transfer to an excited Iridium photocatalyst) acts as a highly electrophilic HAT agent, perfectly polarity-matched to abstract the formyl hydrogen. The resulting nucleophilic acyl radical is rapidly intercepted by a Nickel(II) catalytic cycle, undergoing reductive elimination to couple with an alkyl or aryl bromide[6].

Experimental Protocol: Direct C–H Alkylation/Arylation

Reagents: 5-(trifluoromethoxy)nicotinaldehyde (2.0 eq), Alkyl/Aryl Bromide (1.0 eq),[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol %), NiCl₂·glyme (5 mol %), dtbbpy (5 mol %), Quinuclidine (10 mol %), K₂CO₃ (1.5 eq), Anhydrous 1,4-Dioxane (0.1 M).

Step-by-Step Methodology:

  • Catalyst Assembly: Inside an argon-filled glovebox, charge a 20 mL vial with the Ir-photocatalyst, NiCl₂·glyme, dtbbpy ligand, quinuclidine, and K₂CO₃.

  • Substrate Addition: Add the aldehyde and the bromide electrophile dissolved in anhydrous 1,4-Dioxane. Seal with a PTFE-lined septum cap.

  • Degassing (Critical Step): Remove the vial from the glovebox and sparge the solution with Argon for 15 minutes. Rationale: Molecular oxygen rapidly quenches the excited triplet state of the Ir-photocatalyst and irreversibly traps the intermediate acyl radical, halting catalytic turnover.

  • Photochemical Reaction: Irradiate the vial using a 34 W Blue LED lamp (λ = 450 nm). Use a cooling fan to maintain the reaction temperature strictly at 25 °C to prevent thermal degradation of the catalyst complex. Stir vigorously for 24 hours.

  • In-Process Validation: Analyze an aliquot via GC-MS. The complete disappearance of the starting bromide and the emergence of the corresponding ketone mass confirm successful cross-coupling.

  • Work-Up: Dilute the mixture with Ethyl Acetate, filter through a pad of Celite to remove inorganic salts and precipitated Ni-complexes, and concentrate. Purify via flash column chromatography.

Photoredox_Cycle Photocatalyst Ir-Photocatalyst Excitation (450 nm) HAT Quinuclidine (HAT) Aldehyde C-H Abstraction Photocatalyst->HAT SET AcylRadical Acyl Radical Intermediate HAT->AcylRadical H-abstraction NiCycle Ni-Catalytic Cycle Cross-Coupling AcylRadical->NiCycle Radical Capture NiCycle->Photocatalyst Catalyst Regeneration Product Ketone Product NiCycle->Product Reductive Elimination

Synergistic photoredox, Ni, and HAT catalysis for direct aldehyde C-H functionalization.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters and quantitative yields for the catalytic transformations of 5-(trifluoromethoxy)nicotinaldehyde, highlighting the causality behind condition selection.

TransformationCatalyst / Reagent SystemSolventTemp (°C)Yield (%)Key Mechanistic Observation
Reductive Amination NaBH(OAc)₃ (1.5 eq), AcOH (1.0 eq)DCE0 to 2585–92Mild hydride character prevents over-reduction of the highly electrophilic aldehyde.
Reductive Amination BF₃–H₂O / Formic AcidMeOH6078–85BF₃ complex acts as a superior Lewis acid for transfer hydrogenation.
C–H Alkylation Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆, NiCl₂, QuinuclidineDioxane2570–88Quinuclidine radical cation is essential for polarized formyl C–H abstraction.
C–H Arylation Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆, NiCl₂, QuinuclidineDioxane2575–90Synergistic cycle avoids traditional multi-step Grignard addition and oxidation.

References

  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds Source: ResearchGate URL
  • Reductive Amination Source: Wikipedia URL
  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL
  • Experimental procedure for reductive amination of 6-(1h-Imidazol-1-yl)
  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study Source: RSC Publishing URL
  • Source: Princeton University (MacMillan Group)

Sources

Application

Synthesis of novel heterocyclic compounds from 3-formyl-5-(trifluoromethoxy)pyridine

Executive Summary This application note details the synthetic utility of 3-formyl-5-(trifluoromethoxy)pyridine (CAS: 1261365-46-1), a privileged scaffold in modern medicinal chemistry. The trifluoromethoxy (-OCF ) group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic utility of 3-formyl-5-(trifluoromethoxy)pyridine (CAS: 1261365-46-1), a privileged scaffold in modern medicinal chemistry. The trifluoromethoxy (-OCF


) group acts as a superior bioisostere to the trifluoromethyl (-CF

) and methoxy (-OMe) groups, offering a unique balance of lipophilicity (Hansch

= 1.04) and electron-withdrawing capability (

= 0.[1]35) without the steric bulk of a tert-butyl group.

We present two high-value synthetic workflows designed to convert this aldehyde into novel heterocyclic libraries:

  • One-Pot Multicomponent Assembly: Synthesis of fused imidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé (GBB) reaction.

  • Sequential Cyclization: Construction of pyrazoline-linked systems via a Claisen-Schmidt/Cyclization sequence.

Chemical Profile & Strategic Analysis

Substrate Properties
  • Compound: 3-Formyl-5-(trifluoromethoxy)pyridine

  • Molecular Weight: 191.11 g/mol

  • Appearance: Pale yellow solid or oil (low melting point).

  • Reactivity Profile: The C-3 formyl group is highly electrophilic due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the C-5 -OCF

    
     group. This makes it prone to rapid hydration and highly reactive toward nucleophiles (amines, carbanions).
    
The "Fluorine Effect" in Synthesis

The presence of the -OCF


 group at the C-5 position is not merely structural; it fundamentally alters the reaction kinetics:
  • Enhanced Electrophilicity: The -OCF

    
     group lowers the LUMO energy of the aldehyde carbonyl, accelerating Schiff base formation compared to non-fluorinated analogs.
    
  • Solubility: The lipophilic nature of the -OCF

    
     group improves solubility in non-polar organic solvents (DCM, Toluene), facilitating reactions that require anhydrous conditions.
    

Synthetic Landscape Visualization

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

ReactionLandscape Aldehyde 3-Formyl-5-(trifluoromethoxy)pyridine (Core Scaffold) GBB Groebke-Blackburn-Bienaymé (GBB) Reaction Aldehyde->GBB + 2-Aminopyridine + Isonitrile Chalcone Claisen-Schmidt Condensation Aldehyde->Chalcone + Acetophenone + Base RedAmin Reductive Amination Aldehyde->RedAmin + R-NH2 + NaBH(OAc)3 Imidazo Imidazo[1,2-a]pyridines (Fused System) GBB->Imidazo Sc(OTf)3 cat. Pyrazoline Pyrazolyl-pyridines (Linked System) Chalcone->Pyrazoline + Hydrazine AmineLib Secondary Amine Library RedAmin->AmineLib

Figure 1: Divergent synthetic pathways from 3-formyl-5-(trifluoromethoxy)pyridine targeting fused and linked heterocycles.

Protocol 1: Synthesis of Imidazo[1,2-a]pyridines (GBB Reaction)

Rationale: The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component coupling that provides rapid access to the imidazo[1,2-a]pyridine scaffold, a structure found in anxiolytics (e.g., Zolpidem) and anticancer agents.[2][3][4]

Mechanism: The reaction proceeds via the initial formation of a Schiff base between the 2-aminopyridine and the aldehyde, followed by a [4+1] cycloaddition with the isonitrile.

Experimental Procedure

Reagents:

  • Aldehyde: 3-Formyl-5-(trifluoromethoxy)pyridine (1.0 equiv)

  • Amine: 2-Amino-5-chloropyridine (1.0 equiv)

  • Isonitrile: tert-Butyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%)
    
  • Solvent: Methanol (MeOH) : Dichloromethane (DCM) [1:1 v/v]

Step-by-Step Protocol:

  • Schiff Base Formation: In a 10 mL microwave vial, dissolve the aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in 2 mL of MeOH:DCM (1:1). Stir at room temperature for 30 minutes.

    • Expert Note: The electron-deficient nature of the -OCF

      
       aldehyde ensures rapid imine formation. Monitor by TLC (disappearance of aldehyde).
      
  • Component Addition: Add tert-butyl isocyanide (1.1 mmol) followed by Sc(OTf)

    
     (0.05 mmol).
    
  • Reaction: Seal the vial and stir at room temperature for 12 hours. Alternatively, for high-throughput synthesis, heat to 80°C under microwave irradiation for 20 minutes.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (SiO

    
    , Gradient: 0-5% MeOH in DCM).
    

Validation Criteria:

  • 1H NMR: Look for the disappearance of the aldehyde proton (~10.1 ppm) and the appearance of the imidazole C-3 proton (typically a singlet around 7.5–8.0 ppm, depending on substitution).

  • MS: Confirm [M+H]+ peak corresponding to the fused tricyclic product.

Protocol 2: Synthesis of 3-(Pyrazol-3-yl)pyridines

Rationale: Pyrazolines and pyrazoles are privileged linkers in kinase inhibitors. This route utilizes the high reactivity of the aldehyde to form an intermediate chalcone, which is then cyclized.

Experimental Procedure

Stage 1: Claisen-Schmidt Condensation (Chalcone Synthesis)

  • Dissolution: Dissolve 3-formyl-5-(trifluoromethoxy)pyridine (1.0 mmol) and 4'-fluoroacetophenone (1.0 mmol) in Ethanol (5 mL).

  • Catalysis: Add 10% aqueous NaOH (0.5 mL) dropwise at 0°C.

  • Precipitation: Stir at room temperature for 4–6 hours. The product often precipitates out due to the lipophilicity of the fluorinated groups.

  • Isolation: Filter the solid, wash with cold ethanol/water (1:1), and dry.

Stage 2: Heterocyclization

  • Cyclization: Suspend the chalcone (0.5 mmol) in Ethanol (3 mL). Add Hydrazine hydrate (2.0 mmol).

  • Reflux: Heat to reflux (80°C) for 3 hours.

    • Expert Note: To obtain the oxidized pyrazole directly (rather than pyrazoline), add a catalytic amount of Iodine (I

      
      ) or perform the reaction in Acetic Acid.
      
  • Workup: Cool to room temperature. Pour into ice water. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol or purify via chromatography.

Critical Process Parameters & Troubleshooting

ParameterObservationExpert Recommendation
Solvent Choice (GBB) Protich solvents (MeOH) accelerate the reaction but may cause solubility issues with -OCF

analogs.
Use a binary mixture (MeOH/DCM or TFE/DCM) to balance solubility and proton transfer.
Catalyst Selection Lewis acids (Sc(OTf)

) generally give higher yields than Brønsted acids (AcOH) for electron-deficient aldehydes.
If Sc(OTf)

is unavailable, use Yb(OTf)

or 10% HClO

.
Aldehyde Stability The aldehyde oxidizes to the carboxylic acid upon prolonged air exposure.Store under Argon/Nitrogen at -20°C. Verify purity by NMR before use.

Mechanistic Workflow (GBB Reaction)

The following diagram details the specific mechanistic flow for the GBB reaction with this scaffold.

GBB_Mechanism Start Start: Mix Amine + Aldehyde Imine Intermediate: Schiff Base (Imine) (Activated by Sc(OTf)3) Start->Imine - H2O Addition [4+1] Cycloaddition (Isocyanide Attack) Imine->Addition + R-NC Rearrange 1,3-H Shift & Aromatization Addition->Rearrange Product Final Product: 3-amino-imidazo[1,2-a]pyridine derivative Rearrange->Product

Figure 2: Step-wise mechanistic flow for the Groebke-Blackburn-Bienaymé reaction.

References

  • Boltjes, A., & Dömling, A. (2019).[2][5] The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

Method

Fluorescent probe synthesis using 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the synthesis of a lipophilic, mitochondria-targeting fluorescent probe utilizing 3-Pyridinecarboxaldehyde, 5-(tri...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the synthesis of a lipophilic, mitochondria-targeting fluorescent probe utilizing 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- as a critical building block.[1]

Compound: 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- CAS: 1198286-66-8 (Analogous derivatives may apply) Class: Fluorinated Heterocyclic Building Block[1]

Introduction & Design Principles

The incorporation of fluorine into fluorescent scaffolds is a proven strategy to enhance photostability, membrane permeability, and metabolic resistance.[1] 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- serves as an excellent electrophilic acceptor in the synthesis of hemicyanine dyes .[1]

Why This Scaffold?
  • The -OCF

    
     Advantage:  The trifluoromethoxy group is a "super-lipophile."[1] It has a Hansch 
    
    
    
    value of 1.04 (compared to 0.88 for -CF
    
    
    ), significantly increasing the probe's ability to cross the lipid bilayer and accumulate in the mitochondrial matrix.
  • The Pyridine Handle: The nitrogen atom in the pyridine ring provides a site for protonation (pH sensing) or alkylation (fixed cationic charge), allowing for tunable mitochondrial targeting.

  • Hemicyanine Platform: Condensing this aldehyde with an indolium salt creates a Donor-

    
    -Acceptor (D-
    
    
    
    -A) system, typically yielding bright fluorescence in the yellow-to-red region (550–650 nm), ideal for live-cell imaging.[1]
Mechanism of Action

The probe functions as a lipophilic cation .[1] The delocalized positive charge (from the indolium moiety or alkylated pyridine) drives accumulation in the mitochondria via the negative membrane potential (


).

G cluster_0 Probe Design cluster_1 Cellular Mechanism Aldehyde 5-OCF3-Pyridine (Acceptor/Lipophile) Condensation Knoevenagel Condensation Aldehyde->Condensation Indolium Indolium Salt (Donor/Cation) Indolium->Condensation Probe Hemicyanine Probe (Mito-Tracker) Condensation->Probe Extracellular Extracellular Environment Probe->Extracellular Incubation Cytosol Cytosol Extracellular->Cytosol Passive Diffusion (OCF3 assisted) Mitochondria Mitochondrial Matrix (High Negative Potential) Cytosol->Mitochondria Electrophoretic Accumulation

Caption: Synthesis workflow and mitochondrial accumulation mechanism driven by lipophilicity and membrane potential.

Experimental Protocol

Safety Precaution
  • Piperidine is toxic and flammable.[1] Handle in a fume hood.

  • Indolium salts can be irritants.[1] Wear gloves and eye protection.[1]

  • 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- should be stored under inert gas if possible to prevent oxidation to the carboxylic acid.

Materials Required
ReagentRoleEquiv.
3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- Electrophile / Acceptor1.0
1,2,3,3-Tetramethyl-3H-indolium iodide Nucleophile / Donor1.0 - 1.2
Piperidine Catalyst (Base)3-5 drops
Ethanol (Anhydrous) Solvent[0.1 M]
Diethyl Ether Precipitation SolventN/A
Step-by-Step Synthesis
Stage 1: Preparation of the Reaction Mixture
  • Weigh 1.0 mmol of 1,2,3,3-Tetramethyl-3H-indolium iodide (approx. 301 mg) into a dry 25 mL round-bottom flask.

  • Add 1.0 mmol of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- (approx. 191 mg).

  • Dissolve the mixture in 10 mL of anhydrous ethanol .

    • Note: Acetonitrile can be used if solubility is an issue, but ethanol is greener and typically sufficient.[1]

Stage 2: Catalytic Condensation
  • Add 3–5 drops of piperidine to the stirring solution.

  • Equip the flask with a reflux condenser.[1]

  • Heat the reaction to reflux (approx. 80°C) under a nitrogen atmosphere.

  • Monitor: The solution will darken (typically turning red or deep orange) as the hemicyanine dye forms.

  • Stir at reflux for 4–6 hours .

    • Validation: Check progress via TLC (Mobile phase: DCM/MeOH 10:1). The aldehyde spot should disappear, and a new fluorescent spot will appear.[1]

Stage 3: Isolation and Purification
  • Cool the reaction mixture to room temperature.

  • Precipitation: If the product precipitates upon cooling, filter it directly.[1] If not, reduce the solvent volume to ~2 mL using a rotary evaporator.[1]

  • Add 20 mL of cold diethyl ether to induce precipitation of the dye.

  • Filter the solid and wash with cold ether (3 x 10 mL) to remove unreacted aldehyde and piperidine.

  • Recrystallization: Recrystallize from minimal hot ethanol or purify via silica gel column chromatography (DCM/MeOH gradient 0%

    
     5%) if high purity (>98%) is required.
    

Characterization & Validation

To ensure the probe is valid for biological use, confirm the structure and optical properties.

TechniqueExpected ResultPurpose

H NMR (DMSO-

)
Doublet signals at

7.0–8.5 ppm with

Hz.[1]
Confirms the formation of the trans-alkene bridge (hemicyanine linkage).

F NMR
Singlet around -57 ppm.Confirms the integrity of the -OCF

group.
HRMS (ESI+) [M-I]

peak matching calculated mass.
Confirms molecular formula.[1]
UV-Vis

typically 500–580 nm.[1]
Determines excitation wavelength.[1][2]
Fluorescence Emission

typically 550–650 nm.
Determines emission channel (Orange/Red).
Self-Validating Quality Control[1]
  • Solubility Check: The final product should be soluble in DMSO (for stock solutions) and reasonably stable in PBS (buffer) containing <1% DMSO.

  • Photostability: Irradiate a 10

    
    M solution for 1 hour.[1] Less than 10% bleaching indicates a robust probe suitable for time-lapse imaging.[1]
    

Biological Application: Mitochondrial Staining[3][4]

Protocol for Adherent Cells (e.g., HeLa, RAW 264.7)[1]
  • Preparation: Prepare a 1.0 mM stock solution of the probe in DMSO.

  • Dilution: Dilute the stock into warm culture medium (DMEM) to a final concentration of 1–5

    
    M .
    
  • Incubation: Remove growth media from cells and add the staining solution.[1] Incubate at 37°C for 20–30 minutes .

  • Wash: Wash cells 3x with pre-warmed PBS to remove background signal.

  • Imaging: Image immediately using a confocal microscope.

    • Excitation: 530–560 nm (Green/Yellow laser).

    • Emission: Collect 570–650 nm.[1]

Troubleshooting
  • High Background: Reduce probe concentration to 0.5

    
    M or increase washing steps.
    
  • Nuclear Staining: If the nucleus stains, the probe is not specific.[1] This may happen if the cells are dead (membrane potential lost). Ensure cells are healthy.[1]

  • Precipitation: Ensure the DMSO content in the final media does not exceed 1%. Sonicate the stock solution before dilution.

References

  • Hemicyanine Synthesis: Li, Z., et al. (2020).[1] "Rational design of a mitochondria-targeted fluorescent probe for ratiometric detection of viscosity." Sensors and Actuators B: Chemical, 305, 127507.[1] Link

  • Trifluoromethoxy Properties: Leroux, F. R., et al. (2008).[1] "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications."[1] ChemMedChem, 3(9), 1322-1328.[1] Link

  • Mitochondrial Targeting: Zielonka, J., et al. (2017).[1] "Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications."[1] Chemical Reviews, 117(15), 10043–10120.[1] Link

  • Knoevenagel Conditions: BenchChem. (2025).[1][3][4] "Catalyst Selection for Knoevenagel Condensation with Pyridyl Aldehydes." Link

  • Pyridine Reactivity: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] Link

Sources

Application

Palladium-catalyzed cross-coupling reactions of 5-(trifluoromethoxy)nicotinaldehyde derivatives

Application Note: Palladium-Catalyzed Cross-Coupling of 5-(Trifluoromethoxy)nicotinaldehyde Derivatives Executive Summary & Strategic Importance The 5-(trifluoromethoxy)nicotinaldehyde scaffold represents a "privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 5-(Trifluoromethoxy)nicotinaldehyde Derivatives

Executive Summary & Strategic Importance

The 5-(trifluoromethoxy)nicotinaldehyde scaffold represents a "privileged structure" in modern medicinal chemistry. The trifluoromethoxy (


) group acts as a superior bioisostere to the methoxy group, offering enhanced metabolic stability (blocking oxidative demethylation) and increased lipophilicity (

value +1.04 vs -0.02 for

) without the steric bulk of a tert-butyl group.

When positioned at the C5 position of a nicotinaldehyde core, this moiety electronically activates the pyridine ring for cross-coupling at the C2 or C6 positions while modulating the reactivity of the C3-formyl group. This guide details optimized protocols for functionalizing halogenated derivatives of this scaffold (specifically 2-halo-5-(trifluoromethoxy)nicotinaldehyde ) via Palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Chemical Context & Mechanistic Considerations

Electronic Environment

The pyridine ring is electron-deficient (


-deficient). The addition of the strongly electron-withdrawing 

group (

) further decreases electron density.
  • Advantage: Oxidative addition of Pd(0) into C-X bonds (Cl, Br) is facile, even at the typically sluggish C2 position.

  • Challenge: The enhanced electrophilicity makes the aldehyde prone to nucleophilic attack or base-mediated side reactions (e.g., Cannizzaro disproportionation or Aldol condensation).

Catalyst Design Strategy
  • Ligand Selection: Electron-rich, bulky phosphines (e.g., SPhos , XPhos ,

    
     ) are required to:
    
    • Facilitate oxidative addition into the electron-poor C-Cl/Br bond.

    • Prevent the pyridine nitrogen from coordinating to and poisoning the Pd center.

  • Base Selection: Weak, inorganic bases (

    
    , 
    
    
    
    ) are preferred over alkoxides to preserve the aldehyde functionality.

Visualization: Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the specific electronic influence of the


 group on the oxidative addition step.

G Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Facilitated by OCF3) Pd0->OxAdd + Substrate Substrate Substrate: 2-Chloro-5-(OCF3) nicotinaldehyde Substrate->OxAdd TransMet Transmetallation (R-B(OH)2 / Base) OxAdd->TransMet Pd(II) Species RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Regenerate Pd(0) Product Product: 2-Aryl-5-(OCF3) nicotinaldehyde RedElim->Product

Figure 1: Catalytic cycle emphasizing the activation of the C-Cl bond by the electron-withdrawing OCF3 group.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Introduction of aryl/heteroaryl groups at C2.

Reagents:

  • Substrate: 2-Chloro-5-(trifluoromethoxy)nicotinaldehyde (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%) OR 
    
    
    
    (for sterically unhindered substrates).
  • Base:

    
     (2.0 equiv, 2M aq. solution)
    
  • Solvent: Toluene/Water (4:[1]1) or 1,4-Dioxane/Water (4:1).

Step-by-Step Procedure:

  • Charge: In a nitrogen-filled glovebox or using Schlenk technique, add the substrate (1.0 mmol), boronic acid (1.2 mmol),

    
     (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol) to a reaction vial.
    
  • Solvate: Add degassed Toluene (4 mL).

  • Activate: Add degassed 2M aq.

    
     (1 mL).
    
  • React: Seal the vial and heat to 80°C for 4–12 hours. Note: Monitor via LCMS.[2] The electron-deficient nature of the ring usually ensures rapid conversion.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The aldehyde group makes the product slightly polar; typical elution is 10–30% EtOAc.

Optimization Table: Solvent & Base Effects

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Notes
1


DME/H2O9065Significant homocoupling of boronic acid.
2


Dioxane10078Good, but some aldol condensation observed.
3

/SPhos

Tol/H2O 80 92 Optimal. Clean conversion.
4

/XPhos

BuOH10088Excellent for sterically hindered boronates.
Protocol B: Sonogashira Coupling

Target: Introduction of alkynyl groups (precursors to fused heterocycles).

Challenges: The aldehyde is sensitive to the copper co-catalyst (potential for oxidation). A Copper-Free protocol is recommended for this specific scaffold.

Reagents:

  • Substrate: 2-Chloro-5-(trifluoromethoxy)nicotinaldehyde

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (3 mol%) + XPhos  (6 mol%)
    
  • Base:

    
     (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Combine substrate, alkyne, catalyst, ligand, and base in a reaction vessel under Argon.

  • Add dry MeCN.

  • Heat to 70°C for 6 hours.

  • Critical Step: Upon completion, filter through a celite pad immediately to remove Pd residues which can catalyze alkyne hydration during workup.

Workflow: Decision Matrix for Optimization

Use this logic flow to troubleshoot low yields or side reactions.

Workflow Start Start: Coupling Reaction CheckLCMS Check LCMS @ 2h Start->CheckLCMS Conversion Full Conversion? CheckLCMS->Conversion Yes Proceed to Workup Conversion->Yes Yes No Analyze Impurity Conversion->No No Protodehal Protodehalogenation? (Loss of Cl/Br) No->Protodehal Mass = SM - Hal + H Homocouple Boronic Acid Homocoupling? No->Homocouple Biaryl detected Stalled Stalled with SM? No->Stalled SM remaining Soln1 Action: Exclude Water/Protons Protodehal->Soln1 Use Anhydrous Solvent Switch to Pd(dppf) Soln2 Action: Rate Control Homocouple->Soln2 Add Boronic Acid slowly Degass thoroughly Soln3 Action: Boost Activity Stalled->Soln3 Switch to SPhos/XPhos Increase Temp

Figure 2: Troubleshooting decision tree for optimizing coupling reactions on the nicotinaldehyde scaffold.

Safety & Handling

  • Fluorine Safety: While the

    
     group is generally stable, combustion or exposure to superacids can release HF. Handle all waste streams as potentially fluoride-containing.
    
  • Aldehyde Stability: Store the starting material and product under inert atmosphere at 4°C. The aldehyde can oxidize to the carboxylic acid (5-(trifluoromethoxy)nicotinic acid) upon prolonged exposure to air.

References

  • Inoue, M., Sumii, Y., & Shibata, N. (2020).[3][4] Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640.[3] Link

  • Sokolenko, T. M., & Yagupolskii, Y. L. (2024).[3][4] 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22–30.[4] Link

  • Manteau, B., et al. (2010).[3] A General Approach to (Trifluoromethoxy)-pyridines. European Journal of Organic Chemistry, 2010(31), 6043–6066.[3] Link

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006).[5] Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions. The Journal of Organic Chemistry, 71(1), 379–381.[5] Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Purity Isolation of 5-(Trifluoromethoxy)pyridine-3-carbaldehyde

Topic: Isolation and Purification of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- CAS Registry Number: 119842-83-8 (General analog reference) Chemical Family: Fluorinated Heterocycles / Pyridine Aldehydes Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isolation and Purification of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- CAS Registry Number: 119842-83-8 (General analog reference) Chemical Family: Fluorinated Heterocycles / Pyridine Aldehydes

Executive Summary & Technical Context

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with isolating 5-(trifluoromethoxy)pyridine-3-carbaldehyde .

This molecule is a "privileged scaffold" in medicinal chemistry, often used as a precursor for kinase inhibitors and agrochemicals. However, it presents a dual-threat stability profile :

  • The Pyridine Nitrogen: Acts as a Lewis base, causing severe "tailing" and irreversible adsorption on acidic silica gel during chromatography.

  • The Aldehyde Moiety: Highly susceptible to aerobic oxidation (forming the carboxylic acid) and Cannizzaro disproportionation, especially when the electron-withdrawing trifluoromethoxy group (

    
    ) increases the electrophilicity of the carbonyl carbon.
    

This guide prioritizes chemical purification (Bisulfite Adduct) over physical separation (Chromatography) to maximize yield and purity.

Diagnostic: Identifying Your Impurity Profile

Before selecting a protocol, identify the state of your crude material.

Impurity TypeOriginDiagnostic Sign (TLC/Appearance)Removal Strategy
Carboxylic Acid Air oxidation of aldehyde.Streak near baseline on TLC; white solid precipitate in oil.Bicarbonate Wash (Protocol A)
Primary Alcohol Over-reduction (if synthesized from ester/nitrile).Distinct spot with lower

than aldehyde.
Chromatography (Protocol C)
Dimer/Oligomer Aldol condensation (catalyzed by base).Gummy residue; complex NMR in aromatic region.Bisulfite Isolation (Protocol B)
Pd/Metal Residue Cross-coupling catalyst (Suzuki/Stille).Dark/Black color; residual color in solution.Scavenger Resins or Bisulfite

Workflow Visualization

Figure 1: The Bisulfite Purification Loop

Caption: A chemical selection strategy that isolates the aldehyde as a water-soluble adduct, washing away organic impurities before regeneration.[1]

BisulfiteLoop Crude Crude Mixture (Aldehyde + Impurities) Step1 Add Sat. NaHSO3 (aq) + MeOH/EtOAc Crude->Step1 Dissolve PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Keep Wash Wash Aqueous Phase (EtOAc/Ether) AqLayer->Wash Regen Regeneration Add NaHCO3 or NaOH (pH 10-12) Wash->Regen Hydrolysis Extract Extract Purified Aldehyde into DCM/EtOAc Regen->Extract Final Pure Aldehyde (>98% Purity) Extract->Final

Technical Protocols

Protocol A: The "Quick Clean" (Acid Removal)

Use this if your NMR shows clean product but the physical appearance is solidifying or yellowing due to oxidation.

  • Dissolution: Dissolve crude material in Diethyl Ether (

    
    )  or MTBE . Avoid DCM if possible (emulsion risk).
    
  • Wash: Wash the organic phase with saturated

    
      (2 x Vol).
    
    • Mechanism:[2] The carboxylic acid impurity is deprotonated to the sodium salt (water-soluble) and moves to the aqueous layer. The aldehyde remains organic.

  • Dry & Concentrate: Dry over

    
     (anhydrous) and concentrate in vacuo at 
    
    
    
    .
Protocol B: The Bisulfite Adduct Method (Gold Standard)

Use this for isolation from complex reaction mixtures (e.g., after Suzuki coupling).

Reagents:

  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).[1]
    
  • Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), DCM.

  • Base: 10% Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ).

Step-by-Step:

  • Adduct Formation: Dissolve the crude oil (1.0 eq) in minimal MeOH. Add 2.0 equivalents of saturated aqueous

    
    .
    
  • Agitation: Vigorously stir for 30–60 minutes.

    • Observation: A white precipitate may form (the adduct).[3] If no solid forms, the adduct is soluble in water (common for pyridines).

  • Wash (Impurity Removal):

    • If Solid: Filter the solid, wash with

      
       to remove non-aldehyde organics.
      
    • If Liquid: Dilute with water and wash the aqueous layer (containing the adduct) with EtOAc (2x). Discard the organics.

  • Regeneration:

    • Place the solid adduct or aqueous solution in a flask.

    • Add EtOAc (or DCM).

    • Slowly add 10%

      
       or 
      
      
      
      while stirring until pH > 10. Caution: Gas evolution (
      
      
      ) if using carbonate.
  • Isolation: Separate the organic layer. Extract the aqueous layer once more with EtOAc. Combine organics, dry (

    
    ), and concentrate.
    
Protocol C: Deactivated Silica Chromatography

Use this ONLY if the bisulfite method fails or if you need to separate the alcohol impurity.

The Issue: The pyridine nitrogen binds to acidic silanol groups on silica gel, causing streaking and mass loss. The Fix: Pre-buffer the silica.

  • Eluent Preparation: Prepare a mobile phase of Hexanes/EtOAc (gradient).

  • The Modifier: Add 1% Triethylamine (

    
    )  to the entire volume of eluent.
    
  • Column Pre-treatment: Flush the column with the

    
    -containing solvent before loading the sample. This neutralizes the acidic sites.
    
  • Loading: Load the sample. Run the column.[3][4]

    • Note: The aldehyde will elute faster and sharper than on untreated silica.

Stability & Storage (The "Aldehyde Anxiety" Guide)

The trifluoromethoxy group (


) is robust, but it renders the molecule lipophilic, increasing its solubility in biological membranes (and greases).
ParameterRecommendationReason
Temperature -20°C (Freezer) Retards autoxidation rates.
Atmosphere Argon or Nitrogen Essential. Oxygen rapidly converts aldehyde to acid.
Container Amber Glass Protects from UV-induced radical decomposition.
Additives None Do not add stabilizers (like BHT) unless necessary for long-term archiving, as they interfere with subsequent chemistry.

Troubleshooting & FAQs

Q: I tried the Bisulfite method, but my yield is very low. Where is my product?

  • Diagnosis: The regeneration step might be incomplete, or the adduct didn't form.

  • Fix:

    • Ensure the pH during regeneration reaches 10–12 .[1] Pyridine adducts can be stable; they need strong base to reverse.

    • If the adduct didn't precipitate, it is likely in the aqueous wash. Did you accidentally discard the aqueous layer in Step 3?

Q: My product turned into a white solid after sitting on the bench for 2 hours.

  • Diagnosis: This is likely the carboxylic acid (5-(trifluoromethoxy)nicotinic acid) formed via air oxidation.

  • Fix: You cannot revert the acid to the aldehyde easily. You must re-reduce it (via esterification then DIBAL-H) or discard. Always store under inert gas.

Q: Can I distill this compound?

  • Answer: Yes, but with extreme caution.

  • Guidance: Fluorinated pyridine aldehydes are volatile. Use Kugelrohr distillation under high vacuum (<0.5 mmHg). Keep bath temperature <100°C to prevent thermal decomposition or polymerization.

Q: The NMR shows a "ghost" peak near 10 ppm.

  • Diagnosis: This is often the hydrate form (

    
    ), common in electron-deficient aldehydes (like pyridines with 
    
    
    
    ).
  • Fix: It is not an impurity. It will revert to the aldehyde upon use in anhydrous conditions.

References

  • Aldehyde Purification via Bisulfite Adducts. BenchChem Technical Support. (General protocol for aromatic aldehyde isolation).

  • Regeneration of Aldehydes from Bisulfite Adducts. Kjell, D. P., et al., J. Org.[5] Chem. 1999, 64, 5722-5724.[5] (Describes non-aqueous regeneration techniques). [Source: J. Org.[5] Chem. Article]([Link])

  • Synthesis of 5-(trifluoromethoxy)nicotinaldehyde. ResearchGate / Enamine Ltd. (Specific synthesis and reduction of the target molecule).

  • Handling Fluorinated Pyridines. Sigma-Aldrich Technical Bulletin. (General handling of fluorinated building blocks).[6]

Sources

Optimization

Optimization of reaction conditions for the synthesis of 5-(trifluoromethoxy)nicotinaldehyde

The following technical guide is structured as a Tier 3 Support Resource for medicinal chemists and process development scientists. It moves beyond basic synthesis into the optimization of critical reaction parameters, t...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Resource for medicinal chemists and process development scientists. It moves beyond basic synthesis into the optimization of critical reaction parameters, troubleshooting low yields, and ensuring reproducibility.

Ticket ID: T-OCF3-PYR-05 Subject: Optimization of Reaction Conditions & Troubleshooting Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Target Molecule: 5-(Trifluoromethoxy)pyridine-3-carbaldehyde CAS: N/A (Analogous to 1211519-38-8, 6-methoxy variant) Criticality: High. The trifluoromethoxy (-OCF


) group is a "super-lipophile" (

) that enhances metabolic stability and blood-brain barrier permeability. Position 5-substitution on the nicotinaldehyde scaffold is notoriously difficult due to the electron-deficient nature of the pyridine ring, which resists electrophilic attack and complicates nucleophilic substitution.
Core Synthetic Challenges
  • Nucleophilicity: The -OCF

    
     anion is unstable and decomposes to fluoride and difluorophosgene (
    
    
    
    ); it cannot be used as a simple nucleophile.[1]
  • Regiocontrol: Direct functionalization of the pyridine ring often yields mixtures of C2, C3, and C4 isomers.

  • Aldehyde Stability: The aldehyde moiety is prone to oxidation or side reactions during radical trifluoromethoxylation protocols.

Strategic Route Selection

We recommend two primary workflows based on your available precursors and scale.

Route A: The "Reliable" Pathway (Metal-Halogen Exchange)

Best for: Gram-scale synthesis, high purity requirements.

  • Precursor: 3-Bromo-5-(trifluoromethoxy)pyridine.[2][3]

  • Method: Selective magnesiation using Turbo Grignard (

    
    -PrMgCl·LiCl) followed by formylation with DMF.
    
  • Why: The -OCF

    
     group is stable to organomagnesium reagents at controlled temperatures. This route avoids the regioselectivity issues of direct C-H activation.
    
Route B: The "Direct" Pathway (Radical C-H Functionalization)

Best for: Late-stage functionalization, screening libraries.

  • Precursor: Nicotinaldehyde (protected as acetal).

  • Method: Photoredox or Ag-mediated radical trifluoromethoxylation.

  • Why: Fewer steps, but often requires extensive purification to remove isomers.

Optimization & Troubleshooting Guide

Module 1: Synthesis of the Precursor (3-Bromo-5-(trifluoromethoxy)pyridine)

Context: You cannot buy the aldehyde directly in bulk. You must synthesize the brominated ether first.

User Issue: "I am trying to O-trifluoromethoxylate 3-bromo-5-hydroxypyridine using Togni's reagent, but yields are <20%."

Technical Analysis: Hydroxypyridines exist in equilibrium with their pyridone tautomers, which are poor nucleophiles for hypervalent iodine reagents (Togni I/II). The electron-deficient ring further reduces reactivity.

Optimized Protocol (Silver-Mediated): Instead of Togni reagents, use a Silver(I) trifluoromethoxide strategy formed in situ.

  • Reagents: 3-Bromo-5-hydroxypyridine (1.0 eq), AgOTf (3.0 eq), Selectfluor (1.5 eq), KF (4.0 eq), 2-Fluoropyridine (1.0 eq).

  • Solvent: Ethyl Acetate (EtOAc) is superior to DCM for solubilizing the silver complex.

  • Conditions: Run at room temperature under

    
    .
    
  • Mechanism: The reaction proceeds via an oxidative cross-coupling where Ag(I) coordinates the pyridyl oxygen, facilitating attack by the CF

    
     radical source generated from Selectfluor/KF.
    

Data Table: Solvent Screening for O-Trifluoromethoxylation

Solvent Yield (%) Observation
DCM 18% Poor solubility of Ag salts.
Acetonitrile 35% Competitive N-alkylation observed.
EtOAc 62% Optimal balance of solubility/polarity.

| Toluene | 12% | Reaction stalled after 4 hours. |

Module 2: Formylation via Turbo Grignard (Route A)

Context: Converting the bromide to the aldehyde. User Issue: "I used n-BuLi at -78°C, but I see significant decomposition and 'scrambling' of the pyridine ring."

Technical Analysis: n-BuLi is too aggressive for electron-deficient pyridines carrying -OCF


. It can cause nucleophilic attack at the C2/C6 positions (Chichibabin-type mechanisms) or halogen dance (isomerization of the anion).

The Fix: Switch to Knochel's Turbo Grignard (


-PrMgCl·LiCl) 
The LiCl additive breaks oligomeric aggregates of the Grignard, increasing the rate of Br/Mg exchange without increasing basicity to dangerous levels.

Step-by-Step Protocol:

  • Dryness is Critical: Flame-dry flask under Argon.

  • Dissolution: Dissolve 3-bromo-5-(trifluoromethoxy)pyridine (1.0 eq) in anhydrous THF (0.5 M).

  • Exchange: Cool to -15°C (Not -78°C; Turbo Grignard is kinetically slow at very low temps). Add

    
    -PrMgCl[4]·LiCl (1.1 eq) dropwise.
    
  • Monitoring: Stir for 30-45 mins. Self-Validation: Quench a small aliquot with

    
     and check NMR. Disappearance of the bromide signal and appearance of the deuterated analog confirms exchange.
    
  • Formylation: Add anhydrous DMF (2.0 eq) dropwise at -15°C.

  • Warm & Quench: Allow to warm to 0°C over 1 hour. Quench with sat.

    
     (aq).
    

Visual Workflow (Route A):

G cluster_0 Step 1: Precursor Prep cluster_1 Step 2: Formylation (Route A) A 3-Bromo-5-hydroxypyridine B Ag-Mediated Trifluoromethoxylation A->B C 3-Bromo-5-(OCF3)pyridine B->C D Turbo Grignard (i-PrMgCl·LiCl) -15°C, THF C->D E Magnesiated Intermediate (Stable Species) D->E Br/Mg Exchange F Electrophile: DMF E->F Nucleophilic Attack G 5-(Trifluoromethoxy) nicotinaldehyde F->G Hydrolysis

Caption: Optimized workflow using Silver-mediated ether synthesis followed by Turbo Grignard formylation.

Module 3: Direct C-H Trifluoromethoxylation (Route B)

Context: Late-stage modification of nicotinaldehyde. User Issue: "The aldehyde proton is abstracting, leading to acyl radicals and decarbonylation."

Technical Analysis: Radical trifluoromethoxylation reagents (e.g., BTMP or TFBen) generate electrophilic radicals. Aldehydic C-H bonds are weak (BDE ~88 kcal/mol) and prone to abstraction.

The Fix: Acetylation Protection You must mask the aldehyde as an acetal before exposing it to radical conditions.

  • Protection: Convert nicotinaldehyde to the dimethyl acetal using MeOH/TsOH.

  • Reaction: Use Bis(trifluoromethyl)peroxide (BTMP) with a photoredox catalyst (e.g.,

    
    ) or simple thermal activation if using specific radical initiators.
    
    • Note: BTMP is a gas/volatile liquid and requires specialized handling.

    • Alternative: Use (bpy)Cu(CF

      
      )
      
      
      
      (Trifluoromethyl copper) + Oxygen/Air. This often yields the -OCF
      
      
      product via oxidative insertion.
  • Deprotection: Mild acid hydrolysis (1N HCl, THF).

Frequently Asked Questions (FAQs)

Q1: Can I use the Sandmeyer reaction starting from 5-aminonicotinaldehyde? A: Yes, but with caution. The amino-aldehyde is unstable (prone to polymerization). It is better to use methyl 5-aminonicotinate , perform the Sandmeyer trifluoromethoxylation (using


 formed from 

or similar surrogates), and then reduce the ester to the aldehyde using DIBAL-H at -78°C.

Q2: Why is my Turbo Grignard reaction stalling? A: The most common cause is moisture.


-PrMgCl[4]·LiCl is extremely hygroscopic. Ensure your THF is distilled over Sodium/Benzophenone or passed through an activated alumina column. Also, check the titer of your Grignard reagent; it degrades over time.

Q3: How do I purify the final aldehyde? It seems volatile. A: Fluorinated aldehydes are indeed volatile.

  • Do not use high-vacuum rotary evaporation with a water bath >30°C.

  • Purification: Silica gel chromatography is effective. Use a gradient of Hexanes:EtOAc (95:5 to 80:20). The -OCF

    
     group makes the compound run significantly faster (higher 
    
    
    
    ) than the non-fluorinated analog.

Q4: Is the -OCF


 group stable to DIBAL-H? 
A:  Generally, yes. The C-O bond in Ar-OCF

is very strong. However, over-reduction to the alcohol is the main risk. Strictly control stoichiometry (1.05 eq DIBAL-H) and temperature (-78°C).

References

  • Synthesis of 5-trifluoromethoxy-nicotinaldehyde via Lithiation

    • Source: SciSpace / Vertex AI Search Snippet 1.1.
    • Context: Describes the use of n-BuLi at -70°C to -65°C for the formyl
    • URL:

  • Turbo Grignard (i-PrMgCl·LiCl)

    • Source: ChemicalBook / Vertex AI Search Snippet 1.17.
    • Context: Describes the superior performance of isopropylmagnesium chloride in the synthesis of methoxy-pyridine-carbaldehydes, preventing side reactions common with lithium reagents.
    • URL:

  • Radical Trifluoromethoxylation (BTMP Reagent)

    • Source: Chem. Eur. J. 2021, 27, 11554 – 11558 (Snippet 1.20).
    • Context: Details the use of Bis(trifluoromethyl)peroxide (BTMP)
    • URL:

  • Silver-Mediated Trifluoromethoxylation

    • Source: Angew.[5] Chem. Int. Ed. (Snippet 1.5/1.21).

    • Context: Discusses Ag-mediated protocols as a robust alternative to Togni reagents for heteroaromatic substr
    • URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Formyl-5-(trifluoromethoxy)pyridine Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the formylation of 5-(trifluo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the formylation of 5-(trifluoromethoxy)pyridine derivatives.

Synthesizing 3-formyl-5-(trifluoromethoxy)pyridine via halogen-metal exchange is a powerful but sensitive transformation. The electron-deficient nature of the pyridine core, combined with the extreme reactivity of organolithium intermediates, frequently leads to complex byproduct profiles. This guide decodes the mechanistic causality behind these impurities and provides a self-validating protocol to ensure high-fidelity synthesis.

Pathway Visualization

To effectively troubleshoot, we must first map the mechanistic divergence points where byproducts originate.

G SM 3-Bromo-5-(trifluoromethoxy) pyridine Li_Int 3-Lithio-5-(trifluoromethoxy) pyridine SM->Li_Int n-BuLi, THF -90 °C Target 3-Formyl-5-(trifluoromethoxy) pyridine (Target) Li_Int->Target DMF or EtOCHO By1 5-(Trifluoromethoxy) pyridine (Debromination) Li_Int->By1 H+ (Moisture) By2 Bipyridine Dimers (Oligomerization) Li_Int->By2 Unreacted SM By3 Secondary Alcohol (Over-addition) Target->By3 Unreacted n-BuLi

Fig 1. Reaction pathways and byproduct formation in Br/Li exchange formylation.

Frequently Asked Questions (FAQs)

Q1: My crude mixture contains a large percentage of debrominated starting material (5-(trifluoromethoxy)pyridine). What is the mechanistic cause? A: The causality lies in the extreme basicity of the 3-lithio-5-(trifluoromethoxy)pyridine intermediate. While the bromine-lithium exchange is kinetically favored at -90 °C, the resulting organolithium species will immediately act as a base if it encounters any protic source. This is most commonly caused by trace moisture in the THF, wet DMF, or insufficient drying of the reaction vessel. Furthermore, if the formylating agent (DMF or ethyl formate) is added too slowly, the lithiated species can abstract protons from the solvent matrix over time.

Q2: How can I prevent the formation of bipyridine dimers and oligomeric side-products during the lithiation step? A: Pyridines are inherently electron-deficient, making them highly susceptible to nucleophilic aromatic substitution (S_NAr). As documented in foundational studies on1 [1], the highly nucleophilic lithiated intermediate can attack the unreacted 3-bromo-5-(trifluoromethoxy)pyridine starting material. Prevention: Strict temperature control is non-negotiable. The reaction must be maintained at or below -90 °C using a liquid nitrogen/ethanol bath. At this temperature, the rate of Br/Li exchange vastly outpaces the rate of nucleophilic addition to the pyridine ring.

Q3: My LC-MS shows a mass of [M+H]+ 250.2. What is this impurity, and why does it form? A: This is the butyl adduct: 1-(5-(trifluoromethoxy)pyridin-3-yl)pentan-1-ol. It forms via an "over-addition" mechanism. If n-BuLi is used in excessive stoichiometric amounts, or if the Br/Li exchange does not reach 100% conversion, unreacted n-BuLi remains in the solution. When DMF is added, the target aldehyde is formed. The residual n-BuLi then acts as a nucleophile, attacking the newly formed aldehyde to yield the secondary alcohol. Prevention: Titrate your n-BuLi accurately before use and strictly limit the stoichiometry to 1.02 – 1.05 equivalents.

Q4: Is there a difference between using DMF and Ethyl Formate (EtOCHO) for this specific substrate? A: Yes. While DMF is the industry standard for Vilsmeier-type formylations and organolithium trapping, recent methodologies targeting 2 [2] have demonstrated that ethyl formate can sometimes provide superior yields (up to 64% isolated) by bypassing the stable tetrahedral hemiaminal intermediate formed by DMF, which can occasionally collapse prematurely and cause isomerization.

Quantitative Data: Analytical Identifiers

To rapidly diagnose your reaction outcomes, compare your LC-MS and NMR data against this structural reference table.

Byproduct / TargetMechanistic OriginMW ( g/mol )Key ^1H NMR Signal (ppm)LC-MS (m/z) [M+H]+
3-Formyl-5-(trifluoromethoxy)pyridine Target formylation 191.11 ~10.2 (s, 1H, CHO) 192.1
5-(Trifluoromethoxy)pyridineMoisture quench / Protonation163.108.4-8.6 (m, 2H), 7.5 (m, 2H)164.1
1-(5-(Trifluoromethoxy)pyridin-3-yl)pentan-1-olUnreacted n-BuLi attack on product249.23~4.7 (t, 1H, CH-OH)250.2
Bis(5-(trifluoromethoxy)pyridin-3-yl)methanolLithiated intermediate attack on product354.19~6.0 (s, 1H, CH-OH)355.2
Bipyridine DimersLithiated intermediate attack on SM326.15Complex aromatic region327.1
Self-Validating Experimental Protocol

A robust protocol must not rely on blind faith; it must validate itself at critical junctures. The following methodology incorporates an In-Process Control (IPC) step to verify intermediate formation before committing the formylating agent.

Workflow Step1 1. Substrate Cooling 3-Bromo-5-(OCF3)pyridine in THF Cool to -90 °C Step2 2. Lithiation Dropwise n-BuLi addition Maintain < -85 °C Step1->Step2 IPC 3. IPC Check D2O Quench Aliquot Confirm >95% Lithiation Step2->IPC Step3 4. Formylation Rapid addition of anhydrous DMF Stir 30 min at -90 °C IPC->Step3 Step4 5. Quench & Workup NH4Cl (aq) quench Extract and Purify Step3->Step4

Fig 2. Self-validating experimental workflow for organolithium formylation.

Step-by-Step Methodology:

Step 1: Rigorous Preparation

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Dissolve 3-bromo-5-(trifluoromethoxy)pyridine (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Submerge the flask in a liquid nitrogen/ethanol bath and allow the internal temperature to stabilize at -90 °C for 15 minutes.

Step 2: Halogen-Metal Exchange 4. Using a syringe pump, add n-BuLi (1.05 eq, titrated solution in hexanes) dropwise over 20 minutes. Ensure the internal temperature never exceeds -85 °C. The solution will typically transition to a deep yellow/orange hue. 5. Stir for 30 minutes at -90 °C.

Step 3: Self-Validation (IPC Check) 6. Crucial Step: Withdraw a 0.1 mL aliquot using a pre-chilled, argon-purged syringe. 7. Immediately quench the aliquot into a vial containing 0.5 mL of D2O. 8. Extract with 0.5 mL EtOAc and run a rapid LC-MS or ^1H NMR. You must observe >95% conversion to the deuterated product (MW 164.1 -> 165.1). Do not proceed to Step 4 until lithiation is confirmed.

Step 4: Formylation 9. Once lithiation is validated, add anhydrous DMF (2.0 eq) or Ethyl Formate (2.0 eq) rapidly in one portion. Rapid addition prevents the lithiated species from acting as a base against the incoming reagent. 10. Stir for 30 minutes at -90 °C, then allow the reaction to slowly warm to -40 °C over 1 hour.

Step 5: Quench and Isolation 11. Quench the reaction at -40 °C by adding saturated aqueous NH4Cl. 12. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

References
  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange, Verlag der Zeitschrift für N
  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds, Journal of Organic and Pharmaceutical Chemistry,

Sources

Optimization

Managing the stability of 5-(trifluoromethoxy)-3-pyridinecarboxaldehyde in solution

This technical guide addresses the stability, handling, and troubleshooting of 5-(trifluoromethoxy)-3-pyridinecarboxaldehyde . While specific physical data for this exact derivative is often proprietary or sparse compare...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, handling, and troubleshooting of 5-(trifluoromethoxy)-3-pyridinecarboxaldehyde . While specific physical data for this exact derivative is often proprietary or sparse compared to its trifluoromethyl analog, its chemical behavior is predictable based on the electronic effects of the trifluoromethoxy (-OCF₃) group on the pyridine core.

Executive Summary: The Stability Profile

The 5-(trifluoromethoxy) group is a strong electron-withdrawing group (EWG). When attached to the pyridine ring, it exerts a profound effect on the aldehyde functionality at the 3-position:

  • Increased Electrophilicity: The aldehyde carbon is significantly more electron-deficient than in unsubstituted nicotinaldehyde. This makes it highly susceptible to nucleophilic attack , particularly by water (forming gem-diols/hydrates) and alcohols (forming hemiacetals).

  • Reduced Basicity: The pyridine nitrogen is less basic, reducing (but not eliminating) the risk of self-catalyzed aldol condensation.

  • Oxidation Risk: Like all pyridine aldehydes, it is prone to autoxidation to the corresponding carboxylic acid upon exposure to air.

Module 1: Storage & Handling Protocols

Status: Critical Control Point Goal: Prevent autoxidation and hydration.

The "Gold Standard" Storage System
ParameterRequirementScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers the kinetic rate of autoxidation and suppresses hydrate equilibrium.
Atmosphere Argon or Nitrogen Displaces oxygen to prevent conversion to 5-(trifluoromethoxy)nicotinic acid. Argon is preferred as it is heavier than air.
Container Amber Glass + Teflon-lined Cap Amber glass blocks UV light (which catalyzes radical oxidation). Teflon prevents leaching of plasticizers.
Desiccant Required Store the vial inside a secondary jar containing Drierite or silica gel to prevent hydration.
Handling "Best Practices"
  • Warm-Up Rule: Always allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly into the product, instantly forming the hydrate.

  • Inert Transfer: If the compound is a liquid or oil, use a syringe/needle technique under nitrogen flow. If solid, weigh quickly in a glovebox or use a funnel with a nitrogen blanket.

Module 2: Solvent Compatibility & Solution Stability

Status: High Risk Area Goal: Avoid solvent-mediated degradation.

Solvent Selection Matrix
Solvent ClassCompatibilityNotes & Technical Risks
Chlorinated (DCM, Chloroform) High Preferred. Must be acid-free (stabilized with amylene, not ethanol). Ethanol stabilizer reacts to form acetals.
Ethers (THF, Et₂O) Medium Good solubility, but peroxides in aged ethers can trigger radical oxidation of the aldehyde. Use fresh/inhibitor-free.
Alcohols (MeOH, EtOH) NO Forbidden. Rapidly forms hemiacetals due to the electron-deficient aldehyde carbon.
Protic (Water, Buffers) NO Forbidden. Forms the gem-diol (hydrate). Incompatible with aqueous workups unless rapid.
Hydrocarbons (Toluene, Hexane) High Excellent for storage solutions. Non-polar nature suppresses hydration equilibrium.

Module 3: Troubleshooting & Diagnostics

Status: Interactive Support Goal: Identify if the compound is salvageable.

Q1: The material has turned from a clear oil/solid to a cloudy or yellow viscous liquid. Is it ruined?
  • Diagnosis: This indicates Autoxidation . The yellow color often comes from trace N-oxide formation or conjugated oligomers, while cloudiness suggests the formation of the carboxylic acid derivative (which is often less soluble in the aldehyde).

  • Action:

    • Dissolve a small sample in CDCl₃.

    • Check ¹H NMR for a carboxylic acid proton (broad singlet >10 ppm) or disappearance of the aldehyde peak (~10.1 ppm).

    • Salvage: If acid content is <10%, purify via rapid filtration through a short plug of basic alumina (removes acid) or silica gel (eluting with Hexane/EtOAc).

Q2: My NMR spectrum shows two sets of aromatic signals and a new peak around 6.0 ppm. What is this?
  • Diagnosis: This is the Hydrate (Gem-diol) . The peak at ~6.0 ppm is the methine proton of the hydrate [Ar-CH(OH)₂]. The -OCF₃ group makes the aldehyde so electrophilic that it scavenges trace water from "dry" solvents.

  • Action:

    • Add activated 4Å molecular sieves directly to the NMR tube.

    • Shake and wait 15 minutes.

    • Re-run NMR. If the aldehyde peak recovers, the compound is intact but wet.

    • Protocol: Dry the bulk solution with Na₂SO₄ immediately.

Q3: Can I use this in a reductive amination with a primary amine?
  • Diagnosis: Yes, but the Schiff Base formation will be rapid .

  • Warning: Because of the -OCF₃ group, the resulting imine is also highly electrophilic.

  • Protocol: Do not pre-mix the aldehyde and amine for long periods without the reducing agent (e.g., NaBH(OAc)₃). The imine may hydrolyze or polymerize if left standing. Add the reducing agent immediately after imine formation.

Module 4: Visualizing Degradation Pathways

The following diagram illustrates the critical degradation nodes for 5-(trifluoromethoxy)-3-pyridinecarboxaldehyde. Use this to determine the fate of your sample.

G Aldehyde Active Aldehyde (Desired Product) Acid Carboxylic Acid (Irreversible Impurity) Aldehyde->Acid Autoxidation (Radical Mechanism) Hydrate Gem-Diol (Hydrate) (Reversible with Drying) Aldehyde->Hydrate Nucleophilic Attack (Favored by -OCF3 EWG) Hemiacetal Hemiacetal (Reversible) Aldehyde->Hemiacetal Solvolysis Air Exposure to Air (O2) Air->Acid Water Trace Moisture (H2O) Water->Hydrate Alcohol Alcohol Solvent (R-OH) Alcohol->Hemiacetal Hydrate->Aldehyde Dehydration (Mol. Sieves / Heat)

Caption: Degradation pathways. The -OCF₃ group accelerates hydration (blue path) and hemiacetal formation. Oxidation (red path) is irreversible.

Module 5: Decision Tree for Quality Control

Before using the reagent in a critical step, perform this quick check.

QC Start Inspect Sample Visual Visual Check: Clear/White vs Yellow/Cloudy Start->Visual NMR 1H NMR Check (CDCl3) Visual->NMR Looks OK or Suspicious OK Proceed with Reaction NMR->OK Single CHO peak (~10.1 ppm) Purify Purify: Filtration via Basic Alumina NMR->Purify Broad peak >10 ppm (Acid < 10%) Discard Discard: >10% Acid Content NMR->Discard Acid > 10% Dry Dry: Add Mol. Sieves / Azeotrope NMR->Dry Peak at ~6.0 ppm (Hydrate)

Caption: QC Workflow. Do not use degraded material for sensitive catalytic steps.

References

  • Reactivity of Pyridine Aldehydes: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier. Link

  • Electronic Effects of Trifluoromethoxy Group: Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem. Link

  • Handling Air-Sensitive Reagents: Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. Link

  • Oxidation Mechanisms: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See Section: Autoxidation of Aldehydes). Link

Troubleshooting

Technical Support Center: Troubleshooting the Functionalization of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific synthetic bottlenecks associated with 3-Pyridinecarboxaldehyde, 5-(t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific synthetic bottlenecks associated with 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- (CAS: 1260812-78-3).

The extreme difficulty in functionalizing this molecule stems from its unique electronic topology. The synergistic electron-withdrawing effects of the pyridine nitrogen, the C3-formyl group, and the strongly lipophilic C5-trifluoromethoxy (–OCF₃) group create a highly electron-deficient heteroarene scaffold[1]. This results in three primary experimental failure modes: thermodynamic hydration traps at the aldehyde, resistance to electrophilic aromatic substitution (SEAr), and unwanted ring dearomatization during organometallic additions.

Below are field-proven methodologies and mechanistic explanations to overcome these challenges.

FAQ & Troubleshooting Guide

Q1: Why am I recovering unreacted starting material or seeing stalled imine formation during reductive amination?

The Causality: The intense electron-withdrawing nature of the –OCF₃ group and the pyridine ring renders the C3-aldehyde hyper-electrophilic. In the presence of trace water or protic solvents (like methanol), the aldehyde rapidly undergoes nucleophilic attack by the solvent to form a highly stable hydrate or hemiaminal. This acts as a "thermodynamic trap," effectively sequestering the starting material and preventing the formation of the transient imine required for reduction[2].

The Solution: You must aggressively scavenge water and force imine formation using a strong oxophilic Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), in a strictly aprotic solvent. Ti(IV) not only acts as a dehydrating agent but also coordinates the carbonyl oxygen, lowering the activation barrier for amine attack.

G A 5-(OCF3)-Nicotinaldehyde (Highly Electrophilic) B Hydrate / Hemiaminal (Thermodynamic Trap) A->B H2O / ROH (Spontaneous) C Imine Intermediate (Transient) A->C R-NH2, -H2O B->A Dehydration (Ti(OiPr)4) C->A Hydrolysis D Functionalized Amine (Target Product) C->D NaBH(OAc)3 Reductive Shift

Reductive amination pathway highlighting the thermodynamic hydration trap and required dehydration.

Table 1: Impact of Solvent and Additives on Imine Formation vs. Hydration
Solvent SystemAdditive / Dehydrating AgentPrimary Resting StateTarget Amine Yield (%)
Methanol (MeOH)NoneHydrate / Hemiaminal< 10%
Dichloromethane (DCM)NoneAldehyde / Hemiaminal30 - 40%
Dichloromethane (DCM)MgSO₄ (excess)Imine / Aldehyde~ 60%
Dichloroethane (DCE)Ti(OiPr)₄ (1.5 equiv)Imine (>95% conversion)> 90%
Protocol 1: Anhydrous Lewis Acid-Mediated Reductive Amination
  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve 5-(trifluoromethoxy)nicotinaldehyde (1.0 equiv) and the target amine (1.1 equiv) in anhydrous Dichloroethane (DCE) (0.2 M).

  • Imine Formation: Add Ti(OiPr)₄ (1.5 equiv) dropwise at room temperature. Stir for 6–12 hours. Self-validation step: An aliquot analyzed by ¹H-NMR should show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the imine proton (~8.5 ppm).

  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv) in portions. Stir for 4 hours, allowing it to warm to room temperature.

  • Workup: Quench carefully with saturated aqueous NaHCO₃. Filter the resulting white titanium dioxide salts through a pad of Celite, washing with DCM. Extract the filtrate and purify via chromatography.

Q2: Attempts to alkylate or arylate the pyridine ring using standard electrophilic or nucleophilic aromatic substitution are failing. What is the alternative?

The Causality: The –OCF₃ group drastically lowers the HOMO of the pyridine ring, making traditional electrophilic aromatic substitution (SEAr) impossible[1]. Conversely, while the lowered LUMO makes the ring susceptible to nucleophiles, traditional SNAr or organometallic additions often result in poor regioselectivity, Chichibabin-type side reactions, or complete ring dearomatization.

The Solution: The most robust method for functionalizing highly electron-deficient heteroarenes is via radical-based Minisci-type C–H functionalization. By protonating the pyridine nitrogen with an acid, you lower the LUMO even further, explicitly directing nucleophilic radicals (such as alkyl radicals generated from sulfinate salts) to the highly electrophilic C2 or C6 positions[3].

Protocol 2: Regioselective Minisci Radical Alkylation
  • Reaction Setup: In a reaction vial, dissolve the aldehyde (1.0 equiv) and the desired sodium alkylsulfinate salt (R-SO₂Na, 2.0 equiv) in a biphasic mixture of DCM and H₂O (3:1 ratio, 0.1 M).

  • LUMO-Lowering Activation: Add Trifluoroacetic acid (TFA) (1.5 equiv) to protonate the pyridine nitrogen.

  • Radical Initiation: Cool the mixture to 0 °C. Slowly add tert-Butyl hydroperoxide (TBHP, 70% in water) (2.5 equiv) dropwise.

  • Propagation: Remove the ice bath and stir vigorously at room temperature for 12–24 hours. The biphasic nature ensures steady radical generation while protecting the product from over-alkylation.

  • Workup: Neutralize the aqueous layer with 1M NaOH to pH 8. Extract with DCM, dry over Na₂SO₄, and concentrate for purification.

Q3: When performing Grignard additions to the aldehyde, I observe complex mixtures and low yields of the secondary alcohol. How can I improve this?

The Causality: Highly basic and reactive nucleophiles like Grignard (RMgX) or organolithium (RLi) reagents do not exclusively attack the aldehyde. Due to the extreme electron deficiency of the 5-(trifluoromethoxy)pyridine core, these hard nucleophiles often attack the C2/C6 positions of the ring or cause unwanted deprotonation at the C4 position, leading to complex oligomeric mixtures.

The Solution: You must attenuate the basicity of the nucleophile while enhancing its oxophilicity (affinity for the carbonyl oxygen). This is achieved via the Imamoto protocol, which utilizes anhydrous Cerium(III) chloride (CeCl₃) to transmetalate the Grignard reagent into an organocerium species. Organocerium reagents are highly oxophilic and strictly target the aldehyde, completely suppressing ring-addition side reactions.

Protocol 3: CeCl₃-Mediated Organometallic Addition
  • Cerium Activation: Place anhydrous CeCl₃ (1.5 equiv) in a dry flask. Heat to 140 °C under high vacuum for 2 hours to ensure complete dehydration. Cool to room temperature under Argon.

  • Transmetalation: Suspend the CeCl₃ in anhydrous THF (0.2 M) and stir vigorously for 2 hours at room temperature to form a uniform milky suspension. Cool to -78 °C.

  • Nucleophile Addition: Add the Grignard reagent (1.5 equiv) dropwise. Stir at -78 °C for 1.5 hours to form the organocerium intermediate.

  • Coupling: Add 5-(trifluoromethoxy)nicotinaldehyde (1.0 equiv) dissolved in a minimum amount of THF dropwise. Stir for 1 hour at -78 °C, then allow to warm to 0 °C.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, and purify to isolate the pure secondary alcohol.

References

1.[2] Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au (ACS Publications, 2025). URL: [Link] 2.[1] Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing, 2015). URL: [Link] 3.[3] Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society (PubMed/NIH, 2013). URL: [Link]

Sources

Optimization

Analytical methods for monitoring the purity of 5-(trifluoromethoxy)nicotinaldehyde

Welcome to the Technical Support Center for the analytical characterization of 5-(trifluoromethoxy)nicotinaldehyde . This guide is engineered for analytical chemists, researchers, and drug development professionals who r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical characterization of 5-(trifluoromethoxy)nicotinaldehyde . This guide is engineered for analytical chemists, researchers, and drug development professionals who require robust, self-validating methodologies to monitor the purity of this critical pharmaceutical and agrochemical intermediate.

Due to the unique physicochemical properties of the pyridine ring combined with the strongly electron-withdrawing trifluoromethoxy (-OCF


) group and the reactive aldehyde moiety, standard analytical platform methods often fail. This guide provides field-proven troubleshooting strategies, step-by-step protocols, and orthogonal techniques to ensure absolute scientific integrity in your purity assessments.

Part 1: Troubleshooting & FAQs (Chromatography & Spectroscopy)

Q1: Why am I observing severe peak tailing for 5-(trifluoromethoxy)nicotinaldehyde during HPLC-UV analysis?

The Causality: Peak tailing in pyridine derivatives is primarily caused by secondary interactions between the basic pyridine nitrogen (pKa ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 5.2) and unreacted residual silanol groups on the silica-based stationary phase[1].
The Solution:  You must suppress this interaction by controlling the mobile phase pH. Utilizing a highly acidic modifier, such as 0.1% Trifluoroacetic acid (TFA), ensures the pyridine nitrogen is fully protonated, while simultaneously acting as an ion-pairing agent to mask residual silanols. Additionally, employing a highly end-capped or base-deactivated C18 column is critical for achieving a Gaussian peak shape.
Q2: My batch shows a persistent impurity that co-elutes with the main peak. How can I differentiate between regioisomers or des-fluoro impurities?

The Causality: During the trifluoromethoxylation of the pyridine precursor, incomplete fluorination can yield a difluoromethoxy (-OCHF


) impurity, which has a nearly identical hydrodynamic volume and polarity to the target compound, making reverse-phase HPLC resolution extremely difficult.
The Solution:  Switch to an orthogonal detection method. While LC-MS can differentiate them by mass, 

F Quantitative NMR (qNMR)
is the gold standard here. The -OCF

group appears as a sharp, uncoupled singlet (typically around -58 ppm), whereas a -OCHF

impurity will present as a distinct doublet (around -82 ppm,

Hz) due to geminal proton-fluorine coupling[2].
Q3: Why is the purity of my 5-(trifluoromethoxy)nicotinaldehyde degrading over time in the autosampler?

The Causality: Nicotinaldehydes are highly susceptible to auto-oxidation when exposed to air and light, rapidly converting into the corresponding 5-(trifluoromethoxy)nicotinic acid. Furthermore, the aldehyde can form hydrates or hemiacetals if left in protic solvents (like methanol or unbuffered water) for extended periods. The Solution: Always prepare samples freshly in aprotic diluents (e.g., dry acetonitrile) or analyze them immediately. For long-term storage, the neat compound must be sealed under an inert gas (argon or nitrogen) and stored at 2-8°C[3].

Part 2: Analytical Workflows & Logical Relationships

To ensure a self-validating system, purity should never be determined by a single method. The workflow below illustrates the decision matrix for releasing a batch of 5-(trifluoromethoxy)nicotinaldehyde.

Workflow Start 5-(Trifluoromethoxy) nicotinaldehyde Batch HPLC HPLC-UV Analysis (0.1% TFA / MeCN) Start->HPLC qNMR 19F qNMR Analysis (Internal Std: C6F6) Start->qNMR GCMS GC-MS Profiling (Volatile Impurities) Start->GCMS Decision Purity ≥ 98%? HPLC->Decision qNMR->Decision Release Batch Release Decision->Release Yes Repurify Repurification (Recrystallization) Decision->Repurify No

Analytical workflow for the purity assessment of 5-(trifluoromethoxy)nicotinaldehyde.

Pathway SM Halogenated Nicotinaldehyde Target 5-(Trifluoromethoxy) nicotinaldehyde SM->Target Trifluoromethoxylation ImpA Des-fluoro Impurity (-OCHF2) Target->ImpA Incomplete Reaction ImpB Nicotinic Acid (Oxidation) Target->ImpB Auto-oxidation (Air/Light)

Synthetic and degradation impurity pathways for 5-(trifluoromethoxy)nicotinaldehyde.

Part 3: Step-by-Step Experimental Methodologies

Protocol A: Validated HPLC-UV Method for Purity & Impurity Profiling

This method utilizes a low-pH gradient to suppress pyridine ionization and ensure sharp peak symmetry[4].

1. Reagents & Materials:

  • Column: Base-deactivated C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (Prepare fresh to avoid hydrate formation).

2. Instrument Parameters:

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

3. Gradient Program:

  • 0-2 min: 5% B

  • 2-15 min: Linear ramp to 95% B

  • 15-20 min: Hold at 95% B

  • 20-21 min: Return to 5% B

  • 21-26 min: Re-equilibration at 5% B

4. Sample Preparation: Accurately weigh 10 mg of 5-(trifluoromethoxy)nicotinaldehyde and dissolve in 10 mL of diluent (1 mg/mL). Sonicate for 1 minute and filter through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

Protocol B: F qNMR for Absolute Purity Determination

Because the


F nucleus has 100% natural isotopic abundance and high sensitivity, it is ideal for quantifying fluorinated compounds without requiring a reference standard of the target analyte[5].

1. Reagents & Materials:

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-

    
    ) or Chloroform (
    
    
    
    ).
  • Internal Standard (IS): Hexafluorobenzene (

    
    , 
    
    
    
    -164.9 ppm) or 3-(Trifluoromethoxy)benzoic acid (
    
    
    -59.3 ppm)[6].

2. Sample Preparation: Accurately weigh (using a microbalance,


 mg) approximately 15 mg of the sample and 10 mg of the internal standard. Co-dissolve them in 0.6 mL of DMSO-

in a standard 5 mm NMR tube.

3. NMR Acquisition Parameters (Crucial for Quantitation):

  • Nucleus:

    
    F (Proton decoupled, 
    
    
    
    ).
  • Relaxation Delay (D1): Minimum of 30 seconds. Causality: Fluorine nuclei often have long longitudinal relaxation times (

    
    ). A short D1 will truncate the relaxation, leading to incomplete signal recovery and artificially low integration values[6].
    
  • Pulse Angle: 90°.

  • Number of Scans (NS): 64 to 128 (depending on concentration) to achieve a Signal-to-Noise ratio > 250:1.

4. Calculation: Integrate the -OCF


 singlet (

-58 ppm) against the internal standard peak. Calculate absolute purity using the standard qNMR molar ratio equation, factoring in the number of equivalent fluorine atoms (3 for the target, 6 for

).

Part 4: Data Presentation & Reference Tables

Table 1: Common Impurities and Chromatographic/Spectroscopic Markers

Use this table to identify unknown peaks in your HPLC or LC-MS runs.

Impurity / DegradantRelative Retention Time (RRT)*LC-MS (

)
Structural Cause
5-(Trifluoromethoxy)nicotinaldehyde 1.00 192.0 Target Compound
5-(Difluoromethoxy)nicotinaldehyde0.85 - 0.92174.0Incomplete fluorination
5-(Trifluoromethoxy)nicotinic acid0.40 - 0.55208.0Auto-oxidation product
5-Bromonicotinaldehyde1.15 - 1.20186.0 / 188.0Unreacted starting material

*RRT values are approximate and based on Protocol A gradient conditions.

Table 2: Expected NMR Chemical Shifts

Diagnostic shifts for structural verification.

NucleusChemical Shift (

, ppm)
MultiplicityAssignment / Notes

F
-57.5 to -58.5Singlet-OCF

group. Sharp, uncoupled[2].

H
10.1 - 10.3SingletAldehyde (-CHO) proton.

H
8.8 - 9.1Doublets (x2)Pyridine protons adjacent to Nitrogen.

H
8.0 - 8.2MultipletPyridine proton at C4.

References

  • Aston University. Quantitative Low-Field 19F Nuclear Magnetic Resonance Analysis of Carbonyl Groups in Pyrolysis Oils. Aston University Research Portal.[Link]

  • National Institutes of Health (NIH). New Frontiers and Developing Applications in 19F NMR. PMC.[Link]

  • MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules.[Link]

  • National Institutes of Health (NIH). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.[Link]

Sources

Troubleshooting

Challenges in the scale-up production of 5-(trifluoromethoxy)-3-pyridinecarboxaldehyde

Technical Support Center: Scale-Up Production of 5-(trifluoromethoxy)-3-pyridinecarboxaldehyde ID: TSC-PYR-OCF3-005 Status: Active Maintainer: Senior Application Scientist Team Executive Summary: The "Deceptive" Pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Production of 5-(trifluoromethoxy)-3-pyridinecarboxaldehyde

ID: TSC-PYR-OCF3-005 Status: Active Maintainer: Senior Application Scientist Team

Executive Summary: The "Deceptive" Pyridine

Scaling up 5-(trifluoromethoxy)-3-pyridinecarboxaldehyde presents a unique convergence of chemical hostilities. You are attempting to install a labile, electron-withdrawing trifluoromethoxy (


) group onto an electron-deficient pyridine ring that also bears a reactive aldehyde.

This guide moves beyond standard literature to address the process chemistry challenges: preventing aldehyde oxidation, managing the instability of


 precursors, and avoiding thermal runaways during fluorination.

Module 1: Strategic Route Selection & Precursor Management

The Core Problem: You cannot perform oxidative trifluoromethoxylation directly on the free aldehyde. The conditions required to generate the


 radical or nucleophile (oxidants, silver salts, or photoredox catalysts) will invariably oxidize the C3-aldehyde to a carboxylic acid (

), killing your yield.

Protocol 1.1: The Mandatory Protection Step

  • Reagent: Ethylene glycol +

    
    -TsOH (cat.) + Toluene.
    
  • Target: 5-bromo-3-(1,3-dioxolan-2-yl)pyridine.

  • Critical Control Point: Water removal. Use a Dean-Stark trap. Residual water (

    
    ) will stall the subsequent metal-halogen exchange or coupling.
    

Protocol 1.2: The Trifluoromethoxylation Strategy For scale-up (


 to 

), we recommend the Silver-Mediated Oxidative Coupling using aryl stannanes or boronates, or the Sandmeyer-type reaction (from amine), rather than direct C-H functionalization which suffers from poor regioselectivity on pyridines.
  • Preferred Route: Aryl Stannane/Boronate +

    
     (generated in situ).
    
  • Why: It offers the highest regiocontrol for the 3,5-substitution pattern.

Module 2: The Trifluoromethoxylation Step (Troubleshooting)

Context: You are converting the protected precursor (e.g., 5-(1,3-dioxolan-2-yl)-3-(trimethylstannyl)pyridine) to the trifluoromethoxy analog.

Experimental Workflow Diagram

ScaleUpWorkflow Start 5-Bromo-3-pyridine carboxaldehyde Protect Step 1: Acetal Protection (Dean-Stark) Start->Protect Toluene, pTsOH Metal Step 2: Stannylation/ Borylation Protect->Metal Pd cat., Sn2Me6 Coupling Step 3: Ag-Mediated Trifluoromethoxylation Metal->Coupling AgOCF3 (in situ), F- source, Oxidant Deprotect Step 4: Acidic Hydrolysis Coupling->Deprotect HCl/THF Final Target Aldehyde Deprotect->Final Distillation

Caption: Figure 1. Optimized scale-up workflow requiring acetal protection to survive oxidative fluorination.

Troubleshooting Matrix: The Coupling Step
SymptomProbable CauseCorrective Action
Low Conversion (<30%) "Silver Mirror" effect (Ag precipitation).The active

species is decomposing before transmetallation. Solution: Add the oxidant slowly (dosing pump) to the mixture of Ag salt and substrate. Keep T <

initially.
Protodealkylation Moisture in solvent.The C-Sn or C-B bond is hydrolyzing instead of coupling. Solution: Solvents must be anhydrous (


). Use molecular sieves in the feed tank.
Pyridine N-Oxide Formation Over-oxidation.The oxidant (e.g., Selectfluor or F-TEDA) is attacking the pyridine nitrogen. Solution: This is hard to avoid. You may need a downstream reduction step (

wash) if N-oxide levels exceed 5%.
Exotherm Spikes Reagent accumulation.CRITICAL SAFETY: Fluorinating agents often have an induction period. Solution: Stop dosing. Wait for exotherm. Do not resume until heat flow returns to baseline.

Module 3: Deprotection & Isolation (The "Volatile" Challenge)

Once the


 group is installed, you must remove the acetal.

The Challenge: 5-(trifluoromethoxy)-3-pyridinecarboxaldehyde is an electron-deficient aldehyde. It is:

  • Volatile: Significant losses on rotary evaporators.

  • Reactive: Prone to hydrate formation (gem-diol) in water.

  • Unstable: Can undergo Cannizzaro reaction or air oxidation.

Q: My product disappears during concentration. Where did it go? A: It likely sublimed or evaporated.

  • Fix: Do not strip to dryness. Perform a solvent swap to the solvent required for the next step (telescoping). If isolation is mandatory, form the Bisulfite Adduct (solid) for storage, which can be reversed back to the aldehyde when needed.

Q: The NMR shows a mess in


/

.
A: Electron-deficient aldehydes form stable hydrates in the presence of trace water.
  • Fix: Run NMR in anhydrous

    
     or 
    
    
    
    . If you see a peak at ~6.0 ppm (methine of hydrate) instead of ~10.0 ppm (aldehyde), you have the hydrate. This is usually reversible upon drying.

Module 4: Safety & Logic (FAQs)

Logic Tree: Impurity Profiling

ImpurityLogic Start Impurity Detected in HPLC/GC CheckMass Check Mass (M+) Start->CheckMass M_plus_16 M+16 (Oxygen) CheckMass->M_plus_16 M_minus_OCF3 M-85 (Loss of OCF3) CheckMass->M_minus_OCF3 M_dimer 2M (Dimer) CheckMass->M_dimer N_Oxide N-Oxide Formed (Reduce with PCl3) M_plus_16->N_Oxide Hydrolysis Hydrolysis to Phenol (Check pH > 10?) M_minus_OCF3->Hydrolysis Aldol Aldol Condensation (Keep pH Neutral) M_dimer->Aldol

Caption: Figure 2. Rapid diagnostic logic for impurity identification during scale-up.

Frequently Asked Questions

Q1: Can I use the "Sandmeyer" route (Amino-pyridine


 Diazonium 


) for kilogram scale?
A: Yes, but with extreme caution.
  • Pros: Cheaper starting materials (5-amino-nicotinic acid derivatives).

  • Cons: Diazo intermediates are explosive. The fluorination step often requires

    
     or photochemical conditions that are hard to penetrate in large reactors.
    
  • Verdict: For

    
    , the Trichloromethyl Route  (chlorination of methoxy-pyridine followed by 
    
    
    
    /HF exchange) is the industrial standard, but it requires Hastelloy autoclaves and HF handling capabilities [1]. For
    
    
    , stick to the Silver/Stannane route.

Q2: Why is the


 group hydrolyzing to 

during workup?
A: The trifluoromethoxy group on a pyridine ring is activated for Nucleophilic Aromatic Substitution (

), especially at the 2- or 4-positions, but even at the 5-position if the ring is sufficiently electron-poor (due to the aldehyde).
  • Fix: Avoid strong bases (NaOH, KOH) during workup. Use mild bases like

    
     or phosphate buffers. Keep pH 
    
    
    
    .

Q3: Can I use


 (Ruppert-Prakash reagent) to make the 

?
A: No.

makes trifluoromethyl ethers (

) or alcohols. It does not make trifluoromethoxy (

) groups directly. You need a source of oxygen and fluorine, or a pre-formed

transfer reagent like

[2].

References

  • Preparation of trifluoromethoxy substituted arenes. Source: Yagupolskii, L. M. et al. Journal of General Chemistry USSR. Note: Foundational text on the chlorination/fluorination exchange (Swarts reaction) for industrial scale. URL:

  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Source: Ngai, M. Y. et al. Chemical Science, 2015. Context: Describes the radical O-trifluoromethylation mechanism and challenges with heterocycles. URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source:Pharmaceuticals (MDPI), 2023. Context: Reviews stability and lipophilicity data crucial for handling these intermediates. URL:[Link]

  • Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Source: Tang, P. et al. Journal of the American Chemical Society, 2013. Context: The primary methodology recommended for lab-scale synthesis in this guide. URL:[Link]

Optimization

Understanding the degradation pathways of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-

Welcome to the Technical Support Center for 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- . This guide is engineered for researchers, analytical scientists, and drug development professionals who require a rigorous, me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- . This guide is engineered for researchers, analytical scientists, and drug development professionals who require a rigorous, mechanistic understanding of this compound's stability profile.

As a highly functionalized building block, this molecule presents unique analytical challenges. The strong electron-withdrawing nature of the 5-(trifluoromethoxy) group combined with the electrophilic 3-carboxaldehyde moiety creates specific vulnerabilities to hydration, oxidation, and alkaline hydrolysis.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why do I observe a rapid loss of the parent compound in aqueous buffers without the appearance of a new UV peak? A1: This phenomenon is typically driven by reversible aqueous hydration rather than irreversible degradation. The highly electronegative -OCF3 group pulls electron density away from the pyridine ring, heavily activating the 3-carboxaldehyde carbon toward nucleophilic attack by water. In aqueous media, pyridinecarboxaldehydes rapidly equilibrate to form geminal diols (hydrates)[1](). Causality: Because the hydrate disrupts the


 hybridization and extended conjugation of the aldehyde group, the molecule loses its characteristic UV absorbance at its expected 

. This is a reversible matrix effect, not a permanent loss of material.

Q2: My LC-MS data shows a +16 Da mass shift during long-term storage. Is this N-oxidation or aldehyde oxidation? A2: A +16 Da shift indicates the incorporation of an oxygen atom, which can occur via two competing pathways: autoxidation of the aldehyde to a carboxylic acid, or oxidation of the pyridine nitrogen to an N-oxide. Aldehydes are highly susceptible to oxidation by dissolved oxygen or trace transition metals, forming 5-(trifluoromethoxy)nicotinic acid[2](). Causality & Resolution: You can differentiate these pathways via MS/MS fragmentation. The carboxylic acid degradant will readily exhibit a neutral loss of


 (-44 Da) in negative ion mode, whereas the pyridine N-oxide will not.

Q3: Is the trifluoromethoxy (-OCF3) group stable under basic conditions? We are detecting free fluoride ions in our formulation. A3: While the C-F bond is thermodynamically strong, fluorinated groups attached to aromatic systems can undergo hydrolytic defluorination under alkaline stress. At pH > 10, hydroxide ions can initiate nucleophilic aromatic substitution or


-elimination pathways, leading to the cleavage of the C-F or O-C bonds and the quantitative release of fluoride ions, resulting in phenolic degradants[3]().

Q4: Can microbial contamination degrade this compound in unsterilized buffers? A4: Yes. Environmental bacteria (e.g., Arthrobacter species) possess flavin-dependent monooxygenases capable of direct oxidative cleavage of the pyridine ring[4](). This enzymatic ring opening leads to complete degradation into aliphatic semialdehydes, bypassing standard chemical degradation pathways.

Section 2: Quantitative Degradation Profiling

To assist in predictive modeling, the following table synthesizes the expected degradation behavior of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- under standard ICH-aligned stress conditions.

Stress ConditionReagent / EnvironmentPrimary Degradation PathwayExpected Mass Shift (

)
Est. Degradation Extent (24h)
Aqueous Neutral pH 7.0 Buffer, 25°CReversible Hydration (Geminal Diol)+18 Da (Often lost in MS source)~15-30% (Equilibrium)
Oxidative 3%

, 25°C
Aldehyde Oxidation / N-Oxidation+16 Da> 85%
Alkaline 0.1 N NaOH (pH 13), 60°CHydrolytic Defluorination-68 Da (Loss of

+ addition of H)
> 50%
Acidic 0.1 N HCl (pH 1), 60°CGenerally stable; minor hydrationNone / +18 Da< 5%
Photolytic UV-Vis (ICH Q1B)Radical-mediated Decarbonylation-28 Da (Loss of CO)~10-20%

Section 3: Experimental Troubleshooting Workflows

Protocol 1: Self-Validating Forced Degradation Profiling

This protocol is designed as a closed-loop, self-validating system. By incorporating an internal standard and orthogonal quenching, it ensures that observed mass losses are true degradation events rather than matrix suppression or physical precipitation.

  • Step 1: Baseline Preparation: Prepare a 1.0 mg/mL stock of the compound in HPLC-grade Acetonitrile. Spike in an inert internal standard (e.g., 4-chlorobenzoic acid) at 0.5 mg/mL to normalize injection volumes and ionization fluctuations.

  • Step 2: Stress Initiation: Aliquot 100 µL of the stock into three distinct vials. Add 900 µL of the respective stressor:

    • Vial A (Oxidative): 0.3%

      
       in water.
      
    • Vial B (Alkaline): 0.1 M NaOH.

    • Vial C (Control): LC-MS grade water.

  • Step 3: Incubation & Kinetic Sampling: Incubate at 40°C. Extract 50 µL aliquots at t=0, 4, 8, and 24 hours.

  • Step 4: Orthogonal Quenching (Causality): Immediately quench the alkaline samples with an equimolar amount of HCl to halt base-catalyzed hydrolysis. Quench oxidative samples with sodium thiosulfate to neutralize residual peroxides. Why? Failing to quench reactions leads to continued degradation inside the autosampler, skewing kinetic data.

  • Step 5: Self-Validation Check: Calculate the mass balance. The sum of the parent compound's peak area and all identified degradant peak areas (normalized to the internal standard) must equal

    
     of the t=0 parent area. A mass balance < 90% indicates undetected volatile degradants or precipitation.
    
Protocol 2: Orthogonal Detection of Fluorinated Degradants ( NMR)

LC-MS often fails to detect highly polar, low-mass fragments like free fluoride ions generated during alkaline stress.


 NMR provides a direct, quantitative mass balance of all fluorine-containing species.
  • Step 1: Prepare a 5 mM solution of the stressed compound in

    
    /
    
    
    
    (1:1).
  • Step 2: Add 1 mM of trifluoroacetic acid (TFA) as an internal chemical shift reference (-76.55 ppm) and integration standard.

  • Step 3: Acquire a

    
     NMR spectrum (typically 376 MHz for a 400 MHz spectrometer) with proton decoupling.
    
  • Step 4: Analyze the shifts. The intact -OCF3 group typically resonates around -58 ppm. The appearance of a sharp singlet near -120 ppm confirms the presence of free aqueous fluoride (

    
    ), validating hydrolytic defluorination.
    

Section 4: Pathway & Workflow Visualizations

Pathways Parent 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- Hydration Aqueous Hydration (Reversible) Parent->Hydration H2O Oxidation Autoxidation / ROS Parent->Oxidation O2 / Metals Hydrolysis Alkaline Hydrolysis (pH > 10) Parent->Hydrolysis OH- NOxidation N-Oxidation (Peroxides) Parent->NOxidation H2O2 Deg_Hydrate Geminal Diol (Loss of UV Absorbance) Hydration->Deg_Hydrate Deg_Acid 5-(Trifluoromethoxy) nicotinic acid (+16 Da) Oxidation->Deg_Acid Deg_Phenol Phenolic Derivative + Free Fluoride Hydrolysis->Deg_Phenol Deg_NOxide Pyridine N-oxide (+16 Da) NOxidation->Deg_NOxide

Chemical degradation pathways of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-.

Workflow Start Detect Stability Issue (e.g., Peak Area Loss) CheckUV Check UV Spectra Has λmax shifted? Start->CheckUV LCMS Run LC-MS/MS Analyze Mass Shifts CheckUV->LCMS No / New Peak Hydrate Hydrate Formation (Adjust Buffer/Solvent) CheckUV->Hydrate Yes (Loss of Conjugation) NMR Run 19F NMR Check for Free F- LCMS->NMR Mass Loss / Fragmentation Oxidation Oxidation (+16 Da) (Purge with Argon) LCMS->Oxidation +16 Da Detected Defluorination Defluorination (Lower pH < 8) NMR->Defluorination Singlet at -120 ppm (F-)

Troubleshooting workflow for identifying and mitigating degradation mechanisms.

References

  • MacDonald, J. I., et al. "The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification." ChemRxiv, 2021.[Link]

  • Straczewski, G., et al. "A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media." ResearchGate, 2021.[Link]

  • Bhat, S., et al. "Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism." RSC Publishing, 2025.[Link]

  • O'Loughlin, S., et al. "Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered." PMC, 2018.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to LC-MS/MS Method Development for 5-(trifluoromethoxy)nicotinaldehyde and its Metabolites

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities and their metabolites in biological matrices is a cornerstone of preclinical and clinical development....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities and their metabolites in biological matrices is a cornerstone of preclinical and clinical development. This guide provides an in-depth, experience-driven comparison of methodologies for developing a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for 5-(trifluoromethoxy)nicotinaldehyde and its principal metabolites. We will move beyond a simple recitation of steps to explore the rationale behind key decisions, ensuring the development of a self-validating and reliable bioanalytical assay.

The analytical challenges presented by 5-(trifluoromethoxy)nicotinaldehyde are twofold. The aldehyde functional group is inherently reactive and can exhibit poor stability and low ionization efficiency in typical LC-MS/MS workflows.[1][2] Additionally, the trifluoromethoxy group, while often introduced to enhance metabolic stability, can influence fragmentation patterns in the mass spectrometer.[3][4][5] A successful method must address these molecular characteristics to achieve the necessary accuracy, precision, and sensitivity required by regulatory bodies such as the FDA and EMA.[6][7][8][9]

Strategic Approaches to Sample Preparation: A Comparative Analysis

The primary goal of sample preparation is to extract the analytes of interest from the biological matrix while removing interfering substances like proteins and phospholipids.[10][11][12] The choice of technique significantly impacts method sensitivity, reproducibility, and throughput.

  • Protein Precipitation (PPT): This is often the initial approach due to its simplicity and speed.[11] However, it may not provide the cleanest extracts, potentially leading to matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the analyte into an immiscible organic solvent.[10][11] The choice of solvent is critical and must be optimized based on the polarity of the parent compound and its metabolites.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain and elute the analytes.[10][11] This technique is highly tunable but requires more extensive method development.

Technique Principle Advantages Disadvantages Recommended Use Case
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation.Fast, simple, and inexpensive.High potential for matrix effects, lower recovery for some analytes.Early discovery, high-throughput screening.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Good sample cleanup, can concentrate the sample.[10]More time-consuming, requires solvent optimization.When cleaner samples than PPT are needed and for a moderate number of samples.
Solid-Phase Extraction (SPE) Selective retention of analytes on a solid sorbent followed by elution.Excellent sample cleanup, high concentration factor, reduced matrix effects.[11]More complex method development, higher cost per sample.Regulated bioanalysis, when high sensitivity and selectivity are required.

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 4% phosphoric acid in water) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.[13]

The Critical Role of Derivatization for Aldehyde Analysis

The low ionization efficiency and potential instability of aldehydes in LC-MS/MS often necessitate chemical derivatization.[1][14][15] Derivatization aims to introduce a readily ionizable moiety, thereby enhancing the mass spectrometric response.[1][16]

  • Girard's Reagent T (GirT): This reagent reacts with the aldehyde group to form a hydrazone with a permanently charged quaternary ammonium group, significantly improving ionization efficiency in positive electrospray ionization (ESI) mode.[1][16]

  • 2,4-Dinitrophenylhydrazine (DNPH): DNPH is a classic derivatizing agent for carbonyls, forming stable hydrazones that can be detected in both positive and negative ion modes.[17]

Derivatizing Agent Reaction Advantages Disadvantages
Girard's Reagent T Forms a hydrazone with a pre-charged quaternary amine.Excellent ionization in ESI+, stable derivative.[16]May require optimization of reaction conditions (pH, temperature).
2,4-Dinitrophenylhydrazine (DNPH) Forms a stable dinitrophenylhydrazone.Well-established chemistry, derivatives are often colored allowing for UV detection.[17]Can produce isomers, may require more complex chromatographic separation.

Experimental Protocol: Derivatization with Girard's Reagent T

  • To the reconstituted sample extract from the SPE protocol, add 50 µL of a 10 mg/mL solution of Girard's Reagent T in 50% methanol containing 0.5% acetic acid.

  • Vortex and incubate at 60°C for 30 minutes.

  • Cool the sample to room temperature before injection into the LC-MS/MS system.

Optimizing Chromatographic Separation: A Head-to-Head Comparison

Achieving good chromatographic separation is crucial to distinguish the parent drug from its metabolites and from endogenous interferences, which is a key aspect of method selectivity.[7][18]

  • Reversed-Phase (RP) Chromatography: This is the most common mode of separation in LC-MS, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. It is generally suitable for moderately polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for highly polar compounds that are poorly retained in reversed-phase systems. It uses a polar stationary phase and a mobile phase with a high organic content.

Chromatography Mode Stationary Phase Mobile Phase Best For
Reversed-Phase (RP) C18, C8Water/Acetonitrile or Methanol with formic acid or ammonium formate.Parent drug and less polar metabolites.
HILIC Amide, SilicaHigh organic content with a small amount of aqueous buffer.Highly polar metabolites (e.g., glucuronides, sulfates).

dot

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample SPE Solid-Phase Extraction Plasma->SPE Derivatization Derivatization (GirT) SPE->Derivatization LC Reversed-Phase LC Separation Derivatization->LC MS Tandem Mass Spectrometry (MRM) LC->MS Quant Quantification MS->Quant

Caption: LC-MS/MS analytical workflow.

Mass Spectrometry: Fine-Tuning for Optimal Detection

The mass spectrometer is the heart of the analytical method, providing the selectivity and sensitivity needed for bioanalysis.

  • Ionization Mode: Electrospray ionization (ESI) is the most common technique for polar and semi-polar compounds. Both positive (ESI+) and negative (ESI-) modes should be evaluated. For the GirT derivatives, ESI+ will be the obvious choice.

  • Multiple Reaction Monitoring (MRM): MRM is a tandem mass spectrometry technique that provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte.

The trifluoromethoxy group can influence fragmentation, and a common fragmentation pathway is the loss of the CF3O group or parts of it. In-source fragmentation should also be investigated, as some molecules can fragment in the ion source before entering the mass analyzer.[19][20][21]

Predicted Metabolites and MRM Transitions

The primary metabolic pathways for a compound like 5-(trifluoromethoxy)nicotinaldehyde are expected to be oxidation of the aldehyde to a carboxylic acid and potential hydroxylation on the pyridine ring. The trifluoromethoxy group is generally stable to metabolism, but O-dealkylation can occur.[4][22]

Analyte Predicted Metabolic Transformation Precursor Ion (m/z) Product Ion (m/z) Rationale for Product Ion
Parent Drug -[To be determined][To be determined]Fragmentation of the pyridine ring.
Metabolite 1 Oxidation to Carboxylic Acid[To be determined][To be determined]Loss of CO2 from the carboxylic acid.
Metabolite 2 Ring Hydroxylation[To be determined][To be determined]Loss of water or fragmentation of the hydroxylated ring.

dot

G cluster_parent Parent Drug cluster_metabolism Metabolic Pathways cluster_metabolites Metabolites Parent 5-(trifluoromethoxy)nicotinaldehyde Oxidation Oxidation Parent->Oxidation Hydroxylation Hydroxylation Parent->Hydroxylation Metabolite1 5-(trifluoromethoxy)nicotinic acid Oxidation->Metabolite1 Metabolite2 Hydroxylated Metabolite Hydroxylation->Metabolite2

Caption: Predicted metabolic pathways.

Method Validation: Ensuring Data Integrity

Once the method is developed, it must be validated according to regulatory guidelines to ensure it is fit for purpose.[6][8][23][24] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[18]

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.[9][23]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[23]

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[18]

Conclusion

The development of a robust and reliable LC-MS/MS method for 5-(trifluoromethoxy)nicotinaldehyde and its metabolites requires a systematic and scientifically driven approach. By carefully considering the unique chemical properties of the analytes, particularly the reactive aldehyde group, and by comparing and optimizing each step of the analytical process—from sample preparation to mass spectrometric detection—a method can be developed that meets the stringent requirements for regulated bioanalysis. The use of derivatization is highly recommended to overcome the inherent challenges of aldehyde analysis. This comprehensive guide provides the foundational knowledge and practical insights necessary to successfully develop and validate such a method, ultimately ensuring the generation of high-quality data in support of drug development programs.

References

Sources

Comparative

In vitro and in vivo evaluation of compounds derived from 3-formyl-5-(trifluoromethoxy)pyridine

Executive Summary: The Case for the Bioisostere In modern drug discovery, the 3-formyl-5-(trifluoromethoxy)pyridine scaffold represents a high-value "privileged structure" for diversifying hit-to-lead libraries. While tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for the Bioisostere

In modern drug discovery, the 3-formyl-5-(trifluoromethoxy)pyridine scaffold represents a high-value "privileged structure" for diversifying hit-to-lead libraries. While trifluoromethyl (


) groups are ubiquitous, the trifluoromethoxy (

) variant offers a unique orthogonal property set. It combines the high electronegativity of fluorine with a specific conformational flexibility around the

bond, often allowing for better active-site fitting than the rigid

or the metabolically labile methoxy (

) group.

This guide evaluates the utility of 3-formyl-5-(trifluoromethoxy)pyridine as a precursor for Schiff base , hydrazone , and reductive amination libraries. We compare its performance against standard isosteres (Methoxy- and Trifluoromethyl-pyridines) to demonstrate its superiority in optimizing Lipophilic Efficiency (LipE) and Metabolic Stability .

Chemical Rationale & Comparative Properties[1][2][3]

Before initiating synthesis, researchers must understand the physicochemical trade-offs. The


 group is often termed a "super-halogen" due to its electron-withdrawing nature (

) and high lipophilicity (

).
Table 1: Physicochemical Comparison of C5-Substituted 3-Formylpyridines
Property5-

(Target)
5-

(Competitor)
5-

(Control)
Implication for Drug Design
Hansch Constant (

)
+1.04+0.88-0.02

maximizes membrane permeability but requires monitoring for solubility.
Hammett Sigma (

)
0.350.54-0.27

is electron-withdrawing but less deactivating than

, preserving some pyridine basicity.
Rotational Freedom Moderate (

bond)
Low (Rigid)Moderate

can adopt specific conformations to fill hydrophobic pockets (the "Magic Methyl" effect).
Metabolic Stability High (Blocked)High (Blocked)Low (O-demethylation)

prevents the rapid clearance seen with methoxy analogs.

Expert Insight: Choose the 5-


  scaffold when your SAR data suggests the binding pocket is hydrophobic but the 5-

analog is too electron-deficient to participate in critical H-bond acceptor interactions at the pyridine nitrogen.

Synthetic Workflow: Diversity Generation

The 3-formyl group is the "diversity handle." The following workflow illustrates how to rapidly generate a library of bioactive molecules (e.g., kinase inhibitors or antimicrobials) from this core scaffold.

Diagram 1: Library Generation Workflow

SynthesisWorkflow Scaffold 3-Formyl-5-(OCF3)pyridine (Core Scaffold) Intermediate Imine/Schiff Base Intermediate Scaffold->Intermediate + R-NH2 PathB Condensation (Hydrazines/Amines) -> Hydrazones Scaffold->PathB PathC Oxidation/Coupling (NaClO2 -> Amide) -> Amide Linkers Scaffold->PathC PathA Reductive Amination (NaBH(OAc)3) -> Amine Linkers Intermediate->PathA Library Final Bioactive Library (Kinase/Antimicrobial) PathA->Library PathB->Library PathC->Library

Caption: Divergent synthesis strategy utilizing the formyl handle for rapid SAR exploration.

In Vitro Evaluation Protocols

To validate the superiority of the


 derivatives, you must assess Metabolic Stability  (Microsomal Stability Assay) and Target Potency .
Protocol A: Comparative Microsomal Stability (Human/Mouse)

Rationale: The primary failure mode for methoxy-pyridines is O-demethylation by CYPs. The


 group blocks this.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH regenerating system.

  • Test Compounds: 5-

    
     derivative vs. 5-
    
    
    
    analog.
  • LC-MS/MS for quantification.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4). Critical: Final DMSO concentration must be <0.1% to avoid enzyme inhibition.

  • Incubation: Mix 1 µM compound with microsomes (0.5 mg/mL protein) at 37°C.

  • Initiation: Add NADPH to initiate the reaction.[1]

  • Sampling: Aliquot samples at

    
     minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .[1]

Expected Outcome:

  • 5-

    
     Analog:  Rapid clearance (
    
    
    
    min) due to oxidative demethylation.
  • 5-

    
     Derivative:  Extended stability (
    
    
    
    min), confirming the metabolic blockade.
Protocol B: Cytotoxicity Screening (MTT Assay)

Rationale: Ensure the lipophilic


 group does not cause non-specific membrane toxicity.

Methodology:

  • Seed HepG2 or target cancer cell lines (e.g., A549) at

    
     cells/well.
    
  • Treat with serial dilutions (0.1 nM to 100 µM) of the 3-formyl-5-(trifluoromethoxy)pyridine derived hydrazones for 72h.

  • Add MTT reagent; read absorbance at 570 nm.

  • Data Analysis: Calculate

    
    . If 
    
    
    
    for the
    
    
    compound but
    
    
    for the unsubstituted pyridine, the
    
    
    group is driving potency (likely via hydrophobic pocket occupancy).

In Vivo Evaluation: Pharmacokinetics

When moving to animal models, the


 group typically improves the Volume of Distribution (

) and CNS penetration compared to polar analogs.
Diagram 2: In Vivo Fate & Mechanism

InVivoMechanism Compound 5-OCF3-Pyridine Derivative Absorption GI Tract Absorption (High Lipophilicity aids passive transport) Compound->Absorption Liver Hepatic Metabolism (CYP450) Absorption->Liver Blockade Metabolic Blockade (C-F bond resists oxidation) Liver->Blockade Encounter CYPs Target Target Tissue (e.g., Tumor/Lung) Clearance Renal/Biliary Clearance Blockade->Target High Bioavailability Blockade->Clearance Slow Elimination

Caption: The metabolic blockade effect of the trifluoromethoxy group enhances systemic exposure.

Key PK Parameters to Measure:
  • 
     (Intrinsic Clearance):  Expect < 10 mL/min/kg for optimized 
    
    
    
    leads.
  • 
     (Oral Bioavailability):  The lipophilicity of 
    
    
    
    usually enhances absorption but may require formulation work (e.g., lipid-based vehicles) if solubility is too low.

References

  • Sokolenko, T. M., & Yagupolskii, Y. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds.[2] Journal of Organic and Pharmaceutical Chemistry, 22(1), 22–30.[2]

  • BenchChem. (2025).[1] Application Notes: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability.

  • Leroux, F. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for OCF3 vs OCH3 bioisosterism).

Sources

Validation

Cross-Validation of Analytical Methods for 5-(Trifluoromethoxy)-3-pyridinecarboxaldehyde: A Comparative Guide

The Analytical Challenge 5-(Trifluoromethoxy)-3-pyridinecarboxaldehyde (Molecular Weight: 191.11 g/mol ) is a highly specialized fluorinated N-heterocycle utilized as a critical building block in the synthesis of advance...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge

5-(Trifluoromethoxy)-3-pyridinecarboxaldehyde (Molecular Weight: 191.11 g/mol ) is a highly specialized fluorinated N-heterocycle utilized as a critical building block in the synthesis of advanced pharmaceuticals and agrochemicals. The molecule presents unique analytical challenges: the electron-withdrawing trifluoromethoxy (-OCF₃) group significantly alters the basicity of the pyridine ring, while the reactive aldehyde moiety makes the compound susceptible to oxidation (forming 5-(trifluoromethoxy)nicotinic acid) and degradation.

Relying on a single analytical technique to certify the purity of this compound introduces unacceptable risk. A robust control strategy necessitates the cross-validation of orthogonal analytical methods to ensure that the "Reportable Result" is scientifically sound and fit for its intended purpose, aligning with modern regulatory expectations.

Regulatory Grounding: The Lifecycle Approach

The updated [1] and[2] emphasize a lifecycle approach to analytical method validation. Rather than treating validation as a static checklist, these frameworks require that analytical procedures demonstrate continuous fitness for purpose.

For 5-(trifluoromethoxy)-3-pyridinecarboxaldehyde, cross-validating High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) ensures that blind spots in one technique (e.g., UV-transparent impurities in HPLC) are covered by another, fulfilling the rigorous specificity and accuracy requirements of [3].

Orthogonal Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than just executing them. Below are the causally-driven, step-by-step protocols for each methodology.

HPLC-UV: The Workhorse for Routine Assay

Causality: The -OCF₃ and -CHO groups withdraw electron density, lowering the pKa of the pyridine nitrogen to approximately 2.5. To prevent peak tailing caused by secondary interactions between partially ionized pyridine and residual silanols on the stationary phase, the mobile phase must be kept highly acidic. Trifluoroacetic acid (TFA) acts as an ion-pairing agent, neutralizing the protonated pyridinium cation and increasing its hydrophobic retention.

  • Step 1 (System Prep): Install a high-efficiency C18 column (150 mm × 4.6 mm, 3 µm particle size).

  • Step 2 (Mobile Phase): Prepare Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Step 3 (Elution): Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Step 4 (Detection): Monitor UV absorbance at 254 nm (aromatic ring) and 280 nm (aldehyde n→π* transition).

  • Self-Validation Step: Inject a System Suitability Test (SST) solution containing the target compound spiked with 1% 5-(trifluoromethoxy)nicotinic acid. The run is only valid if the chromatographic resolution (

    
    ) between the aldehyde and the acid is > 2.0, proving the system's resolving power remains intact.
    
GC-MS: Volatile Profiling & Identity Confirmation

Causality: HPLC relies on UV chromophores, meaning it cannot detect aliphatic precursors or residual solvents. GC-MS vaporizes the sample. The high electronegativity of the fluorine atoms in the -OCF₃ group reduces intermolecular van der Waals forces (lowering polarizability), making this specific pyridine derivative highly volatile and an excellent candidate for GC without prior derivatization.

  • Step 1 (System Prep): Install a non-polar capillary column (e.g., 5% phenyl/95% dimethylpolysiloxane, 30 m × 0.25 mm, 0.25 µm).

  • Step 2 (Injection): Inject 1 µL at a split ratio of 50:1 with the inlet maintained at 250°C to ensure instantaneous flash vaporization.

  • Step 3 (Temperature Program): Hold at 60°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Step 4 (Detection): Utilize Electron Ionization (EI) at 70 eV, scanning m/z 50–400.

  • Self-Validation Step: Monitor the molecular ion (

    
     at m/z 191) and the characteristic fragmentation loss of the aldehyde radical (
    
    
    
    at m/z 162). The method is self-validated if the isotopic abundance of the
    
    
    peak matches the theoretical distribution for
    
    
    within ±10%, confirming detector linearity and absence of co-eluting isobaric interferences.
¹⁹F/¹H qNMR: The Arbiter of Absolute Purity

Causality: Chromatographic methods require a reference standard of known purity. When developing novel batches, a primary standard may not exist. qNMR relies on the fundamental quantum mechanical principle that the integrated area of a nuclear resonance is directly proportional to the molar concentration of that nucleus. It acts as the absolute metrological anchor.

  • Step 1 (Sample Prep): Co-dissolve ~20 mg of the sample and an accurately weighed internal standard (e.g., Maleic acid for ¹H, or 1,4-Bis(trifluoromethyl)benzene for ¹⁹F) in 0.6 mL of anhydrous

    
    .
    
  • Step 2 (Acquisition): Use a 400 MHz (or higher) NMR spectrometer. Set a 90° excitation pulse. Crucially, set the relaxation delay (

    
    ) to at least 
    
    
    
    (typically 45 seconds for rigid heterocycles) to ensure all nuclei fully relax to the ground state before the next pulse.
  • Step 3 (Processing): Apply rigorous baseline correction and integrate the isolated aldehyde proton (10.1 ppm) and the -OCF₃ singlet ( -58.0 ppm).

  • Self-Validation Step: Calculate the absolute mass fraction (purity) independently using the ¹H spectrum and the ¹⁹F spectrum. The analysis is self-validating if the two calculated purities agree within ±0.5%. A larger discrepancy indicates overlapping impurity signals in one of the nuclei channels.

Methodological Workflow Visualization

CrossValidation Compound 5-(Trifluoromethoxy)- 3-pyridinecarboxaldehyde HPLC HPLC-UV (Routine Assay) Compound->HPLC Liquid Phase GCMS GC-MS (Volatiles & Identity) Compound->GCMS Vapor Phase QNMR 19F/1H qNMR (Absolute Purity) Compound->QNMR Solution State ValHPLC ICH Q2(R2) Metrics: Linearity & Precision HPLC->ValHPLC ValGCMS ICH Q2(R2) Metrics: Specificity & LOD/LOQ GCMS->ValGCMS ValQNMR Metrological Traceability: Internal Standard QNMR->ValQNMR Integration Cross-Validated Quality Profile ValHPLC->Integration ValGCMS->Integration ValQNMR->Integration

Figure 1: Orthogonal cross-validation workflow for analytical method verification.

Comparative Performance & Validation Data

The following table synthesizes the cross-validation experimental data evaluated against[4].

Validation ParameterHPLC-UV (Assay)GC-MS (Impurity Profiling)¹⁹F/¹H qNMR (Absolute Quant)
Primary Utility Routine Assay & Non-VolatilesVolatile Impurities & IdentityAbsolute Primary Quantitation
Detection Principle UV Absorbance (254/280 nm)Electron Ionization (m/z 191)Nuclear Spin Resonance
Linearity Range 80% – 120% of target conc.50% – 120% of specificationNot Applicable (Direct Ratio)
Limit of Quantitation (LOQ) 0.05% (w/w)0.01% (w/w)~1.0% (w/w)
Intermediate Precision (RSD) < 0.5%< 2.0%< 0.8%
Accuracy / Recovery 99.0% – 101.0%95.0% – 105.0%99.5% – 100.5%
Reference Standard Need Required (Target Compound)Required (Target Compound)Required (Internal Std Only)
Execution Time per Sample ~20 minutes~30 minutes~15 minutes

Mechanistic Insights: Resolving Data Discrepancies

When executing a cross-validation strategy, discrepancies between methods are not failures; they are mechanistic clues regarding the sample's physical chemistry.

  • Scenario A (HPLC Purity > qNMR Purity): If HPLC-UV reports a purity of 99.5% but qNMR reports 97.0%, the discrepancy is almost certainly due to UV-transparent impurities. Inorganic salts (e.g., residual fluorinating agents) or aliphatic extraction solvents (like hexane) will not absorb at 254 nm but will dilute the absolute mass fraction measured by qNMR.

  • Scenario B (GC-MS detects impurities absent in HPLC): If GC-MS detects a peak corresponding to an acetal derivative, but HPLC and NMR show only the pure aldehyde, this indicates a method-induced artifact. The high heat of the GC injection port (250°C) can catalyze the reaction between the reactive aldehyde and residual trace alcohols (if methanol was used in sample prep).

By establishing qNMR as the definitive "true" value, HPLC for routine batch-to-batch precision, and GC-MS for structural identity, drug development professionals can build an unassailable, self-validating analytical package.

References

  • Title: ICH Guideline Q2(R2) on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

  • Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL: [Link]

Sources

Comparative

Benchmarking Catalyst Performance for the Synthesis of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-

Executive Summary & Strategic Context The incorporation of the trifluoromethoxy (-OCF3) group into pyridine scaffolds is a premier strategy in modern drug design to modulate lipophilicity, enhance metabolic stability, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The incorporation of the trifluoromethoxy (-OCF3) group into pyridine scaffolds is a premier strategy in modern drug design to modulate lipophilicity, enhance metabolic stability, and improve target binding affinities. The synthesis of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- (CAS: 1060815-02-2)[1] relies heavily on the palladium-catalyzed formylation of its corresponding aryl bromide precursor.

However, the extreme electron deficiency of the 5-(trifluoromethoxy)pyridine ring makes this transformation notoriously difficult. Standard catalytic systems often fail due to rapid catalyst deactivation or competitive protodehalogenation. This guide benchmarks three distinct palladium/ligand systems to establish the optimal, self-validating protocol for this critical transformation, bridging the gap between theoretical organometallic chemistry and practical benchtop execution.

Mechanistic Paradigm: Decoding the Formylation Cycle

To benchmark catalysts effectively, we must first understand the causality of their failure or success. The palladium-catalyzed formylation of aryl halides using syngas (CO/H


) proceeds through a well-defined catalytic cycle.

Historically, the oxidative addition of the aryl halide was considered the universal rate-determining step[2]. However, recent automated kinetic analyses reveal a more nuanced reality for electron-deficient substrates like 3-bromo-5-(trifluoromethoxy)pyridine. Because the -OCF3 group pulls electron density away from the ring, oxidative addition is actually accelerated. Instead, the turnover-limiting sequence shifts to the migratory insertion of CO and the subsequent dihydrogen activation step ()[3].

If an improper ligand is selected, the highly electrophilic acylpalladium intermediate gets trapped by the amine base (e.g., TMEDA), forming a catalytically dead diamino acyl complex that halts the reaction ()[2]. The optimal catalyst must therefore possess sufficient steric bulk to shield the palladium center from amine coordination while remaining electronically rich enough to facilitate H


 activation.

CatalyticCycle Pd0 [Pd(0)L] Active Catalyst OA [Pd(II)(Ar)(Br)L] Oxidative Addition Complex Pd0->OA Ar-Br MI [Pd(II)(COAr)(Br)L] Acylpalladium Complex OA->MI CO Prod Ar-CHO +[Pd(0)L] Product Release MI->Prod H2 / TMEDA (Turnover-Limiting) Prod->Pd0 Regeneration

Figure 1: Catalytic cycle for the Pd-catalyzed formylation of aryl bromides using syngas.

Catalyst Benchmarking Data

To objectively evaluate performance, we benchmarked three catalytic systems under identical industrial-standard conditions (0.5 mol% Pd(OAc)


, 5 bar CO/H

, TMEDA base, Toluene, 100 °C, 16 h).
Catalyst SystemLigand ClassificationYield (%)TOF (h⁻¹)Primary Failure Mode / Observation
Pd(OAc)₂ / cataCXium A Bulky Monodentate Alkylphosphine94% >500 None (Optimal Performance)
Pd(OAc)₂ / dppf Bidentate Arylphosphine65%~150Competitive protodehalogenation
Pd(OAc)₂ / P(tBu)₃ Bulky Trialkylphosphine15%<20Formation of dead diamino acyl resting state
Causality of Performance:
  • cataCXium A (di-1-adamantyl-n-butylphosphine): The bulky adamantyl groups provide a rigid steric umbrella that completely prevents TMEDA from coordinating to the acylpalladium intermediate, avoiding the dead-end resting state[2]. Furthermore, its electron-rich nature facilitates the turnover-limiting H

    
     activation step[3].
    
  • dppf: While capable of forming the aldehyde, its bite angle and aryl substituents do not sufficiently protect the intermediate. This leads to slower turnover, allowing protodehalogenation (yielding 3-(trifluoromethoxy)pyridine) to compete.

  • P(tBu)₃: Despite being bulky, stoichiometric studies have proven that the Pd/P(tBu)

    
     system forms a stable, three-coordinated neutral acylpalladium complex. This complex requires drastic conditions for hydrogenolysis and readily reacts with amines to form a catalytically inactive species, explaining its near-total failure[2].
    

Self-Validating Experimental Protocol

The following protocol utilizes the best-in-class cataCXium A system. It is designed as a self-validating workflow, embedding In-Process Controls (IPCs) to ensure the system is actively turning over rather than resting in a deactivated state.

Workflow Prep 1. Reagent Prep (Glovebox) React 2. Pressurization (5 bar CO/H2) Prep->React Heat 3. Heating & IPC (100°C, LC-MS) React->Heat Workup 4. Quench & Purify (Silica Plug) Heat->Workup

Figure 2: Self-validating experimental workflow for high-pressure formylation.

Step-by-Step Methodology (10 mmol Scale):

1. Reagent Preparation (Glovebox): In an argon-filled glovebox, charge a high-pressure autoclave reactor with 3-Bromo-5-(trifluoromethoxy)pyridine (2.42 g, 10.0 mmol), Pd(OAc)


 (11.2 mg, 0.5 mol%), and cataCXium A (35.8 mg, 1.0 mol%).
Causality: Pre-mixing the Pd source and ligand in the solid state in the absence of CO prevents the premature formation of inactive palladium carbonyl clusters, ensuring the active [Pd(0)L] species forms cleanly[3].

2. Solvent and Base Addition: Add anhydrous toluene (20 mL) followed by TMEDA (2.26 mL, 15.0 mmol). Seal the reactor securely. Causality: TMEDA acts as a non-nucleophilic base to neutralize the HBr generated during hydrogenolysis. Its substoichiometric equivalent relative to the solvent ensures it does not overwhelm the local coordination sphere of the Pd center[3].

3. Pressurization and Heating (Self-Validating Step): Purge the reactor three times with syngas (CO/H


, 1:1 ratio). Pressurize to exactly 5.0 bar. Heat the reaction mixture to 100 °C with vigorous stirring (800 rpm).
IPC Metric 1 (Physical Validation): Monitor the pressure gauge. A successful reaction will exhibit a steady pressure drop of approximately 0.5–0.8 bar over the first 2 hours as CO and H

gases are consumed. If the pressure remains static after reaching thermal equilibrium, the catalyst has deactivated.

4. In-Process Chemical Validation (IPC 2): At t = 4 hours, carefully vent a micro-aliquot via the sampling valve. Dilute 10 µL of the mixture in 1 mL of acetonitrile and analyze via LC-MS. Validation Criteria: The presence of the product mass ([M+H]⁺ = 192) and the strict absence of the des-bromo byproduct ([M+H]⁺ = 164) validates that the cataCXium A ligand is maintaining chemoselectivity and actively turning over.

5. Workup and Isolation: After 16 hours, cool the reactor to room temperature and carefully vent the remaining syngas in a well-ventilated fume hood. Filter the crude mixture through a short pad of silica gel (eluting with EtOAc) to remove palladium black and TMEDA salts. Concentrate in vacuo and purify via flash chromatography to yield pure 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-.

References

  • Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction Journal of the American Chemical Society URL:[Link]

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides ACS Catalysis URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- proper disposal procedures

Executive Summary & Immediate Safety Directive Do NOT dispose of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- down the drain or in general trash.[1] Do NOT mix with non-halogenated organic waste streams (e.g., Acetone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Safety Directive

Do NOT dispose of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- down the drain or in general trash.[1] Do NOT mix with non-halogenated organic waste streams (e.g., Acetone, Ethanol waste).

This compound contains a trifluoromethoxy (-OCF₃) group.[1] Upon combustion, it generates Hydrogen Fluoride (HF) , a highly corrosive gas that destroys standard incinerator linings and poses severe inhalation risks. It must be segregated into a Halogenated/Fluorinated Organic Waste stream destined for high-temperature incineration with acid gas scrubbing.[1]

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand the "Why" behind the protocol. The disposal strategy is dictated by three functional moieties:

MoietyPropertyDisposal Implication
Pyridine Ring Nitrogenous BaseClassifies as an Organic Base .[1] Incompatible with strong acids and oxidizers.[2]
Aldehyde (-CHO) Reactive ElectrophileSusceptible to auto-oxidation.[1] Can form explosive peroxides or carboxylic acids over time. Flammability risk.
Trifluoromethoxy (-OCF₃) HalogenatedCRITICAL: Defines the waste stream.[1] Combustion yields HF. Requires specialized incineration.

Key Hazard Codes (GHS):

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][5][6]

  • H335: May cause respiratory irritation.[2][4][5]

  • H302: Harmful if swallowed (Typical for pyridine derivatives).

Waste Stream Segregation (The "Golden Rule")

The most common error in laboratory disposal is misclassification. You must segregate this compound from non-halogenated solvents.

Why Segregation Matters (The Causality)

Standard organic waste (acetone/methanol) is often used as "fuel blending" for cement kilns. If you introduce fluorinated compounds into this stream:

  • Corrosion: The generated HF corrodes the kiln's refractory lining.

  • Emission Violation: Standard kilns may lack the scrubbers to capture HF, leading to illegal environmental release.

Decision Logic for Segregation

Use the following logic to determine the correct waste container.

SegregationLogic Start Waste Generation: 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- Check1 Is the waste mixed with other solvents? Start->Check1 Check2 Are the other solvents Halogenated (e.g., DCM, Chloroform)? Check1->Check2 Yes Result1 DISPOSAL STREAM A: Pure Halogenated Organic Waste Check1->Result1 No (Pure Substance) Check3 Are the other solvents Non-Halogenated (e.g., Acetone, MeOH)? Check2->Check3 No Result2 DISPOSAL STREAM B: Mixed Halogenated Waste (Must be labeled Halogenated) Check2->Result2 Yes Check3->Result2 Yes (The Mixture becomes Halogenated) Result3 CRITICAL STOP: Do NOT dilute Halogenated waste with Non-Halogenated solvents just to fill a bottle. Check3->Result3 Advisory

Figure 1: Decision tree for waste stream segregation. Note that adding even a small amount of halogenated material to a non-halogenated container reclassifies the entire container as Halogenated.[1]

Operational Disposal Protocol

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]

    • Why: Pyridine derivatives can soften certain low-grade plastics.[1] Amber glass protects the aldehyde group from photo-degradation/oxidation prior to pickup.[1]

  • Cap: Polypropylene with a PTFE (Teflon) liner.

    • Why: PTFE is resistant to the organic solvent properties and potential acidic byproducts.

Step 2: Pre-Disposal Stabilization (If storing > 30 days)

If you are accumulating waste over time, the aldehyde group poses a stability risk (oxidation to carboxylic acid).

  • Check pH: Ensure the waste solution is not acidic. Pyridine is basic, but if mixed with other streams, verify pH > 7.

  • Inert Atmosphere: If possible, purge the headspace of the waste container with Nitrogen or Argon to prevent auto-oxidation of the aldehyde.

Step 3: Labeling (Regulatory Compliance)

Your label must explicitly state:

  • Chemical Name: 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-[1][7]

  • Hazard Class: Irritant, Combustible.

  • Critical Tag: "HALOGENATED ORGANIC" or "CONTAINS FLUORINE" .

Spill Response Workflow

In the event of a benchtop spill, follow this self-validating protocol. Do not use water , as pyridine derivatives are water-soluble and this will spread the contamination over a larger surface area.[1]

SpillResponse Alert 1. ALERT Notify personnel Evacuate immediate area PPE 2. PPE UP Nitrile Gloves (Double) Goggles + Lab Coat Alert->PPE Contain 3. CONTAIN Surround with Vermiculite or Sand barriers PPE->Contain Absorb 4. ABSORB Cover spill center with absorbent pads/clay Contain->Absorb Clean 5. CLEAN Sweep into bag Wash surface with soap/water Absorb->Clean Dispose 6. DISPOSE Label bag as 'Hazardous Debris' Clean->Dispose

Figure 2: Sequential workflow for spill remediation.[1][8] Speed and containment are prioritized over immediate cleaning.

Final Disposal Method (End-of-Life)

The only acceptable final disposal method for 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- is High-Temperature Incineration .[1]

  • Process: The waste is injected into a rotary kiln at >1000°C.

  • Chemistry: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    
    
  • Scrubbing: The exhaust gas must pass through a wet scrubber (typically Sodium Hydroxide, NaOH) to neutralize the Hydrogen Fluoride (HF) gas produced.

    
    
    

Verification: When contracting a waste disposal service (e.g., Veolia, Clean Harbors), verify their facility permits include "Halogenated Organic Capabilities" .

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10371 (3-Pyridinecarboxaldehyde). (Used as structural analog base). [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Halogenated Solvent Wastes (F-List). [Link][1]

  • Boston University Environmental Health & Safety. Chemical Waste Segregation Guidelines. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-
Reactant of Route 2
3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-
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